Nickel-cobalt hydroxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
61179-08-6 |
|---|---|
Molecular Formula |
CoH4NiO4 |
Molecular Weight |
185.656 g/mol |
IUPAC Name |
cobalt(2+);nickel(2+);tetrahydroxide |
InChI |
InChI=1S/Co.Ni.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
InChI Key |
UUCGKVQSSPTLOY-UHFFFAOYSA-J |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[Co+2].[Ni+2] |
Origin of Product |
United States |
Foundational & Exploratory
synthesis and characterization of nickel-cobalt layered double hydroxides
An In-Depth Technical Guide to the Synthesis and Characterization of Nickel-Cobalt (B8461503) Layered Double Hydroxides
Nickel-cobalt layered double hydroxides (Ni-Co LDHs) are a class of synthetic two-dimensional nanostructured materials that have garnered significant research interest. Their unique layered structure, high theoretical specific capacitance, and tunable elemental composition make them promising candidates for a wide range of applications, particularly in energy storage as supercapacitor electrodes. This technical guide provides a comprehensive overview of the synthesis and characterization of Ni-Co LDHs for researchers, scientists, and professionals in drug development and materials science.
Synthesis Methodologies
Several methods are employed for the synthesis of Ni-Co LDHs, with the choice of method significantly influencing the material's structural and morphological properties. Common techniques include co-precipitation, hydrothermal synthesis, and urea (B33335) hydrolysis.[1]
Co-precipitation Method
Co-precipitation is a widely used method for synthesizing LDHs.[2] It involves the simultaneous precipitation of nickel and cobalt cations from a solution by the addition of a basic solution.[3]
Experimental Protocol:
-
Prepare a mixed salt solution containing desired molar ratios of nickel and cobalt precursors (e.g., nickel nitrate (B79036) hexahydrate and cobalt nitrate hexahydrate).
-
Prepare a separate alkaline solution (e.g., sodium hydroxide (B78521) and sodium carbonate).
-
Slowly add the mixed salt solution to the alkaline solution under vigorous stirring at a constant pH.
-
Age the resulting slurry at a specific temperature for a set duration to allow for crystal growth and maturation.
-
Wash the precipitate repeatedly with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at a specified temperature.
Hydrothermal Method
The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave. This method allows for the synthesis of well-crystallized and morphologically controlled Ni-Co LDHs.[4]
Experimental Protocol:
-
Dissolve nickel and cobalt salts (e.g., nitrates or chlorides) and a precipitating agent (e.g., urea or hexamethylenetetramine) in deionized water.[5][6]
-
Transfer the solution into a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to a specific temperature (typically between 100-200 °C) and maintain it for a certain period (e.g., 6-24 hours).
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product thoroughly with deionized water and ethanol.
-
Dry the final Ni-Co LDH product.
Urea Hydrolysis Method
The urea hydrolysis method is a homogeneous precipitation technique where the slow decomposition of urea at elevated temperatures provides a gradual and uniform release of hydroxide and carbonate ions, leading to the formation of highly crystalline and well-defined LDH structures.[2][7]
Experimental Protocol:
-
Prepare an aqueous solution containing nickel and cobalt salts and urea.
-
Heat the solution to a temperature typically between 80-100 °C under constant stirring.[8]
-
The hydrolysis of urea will slowly increase the pH of the solution, leading to the co-precipitation of Ni-Co LDH.[7]
-
Maintain the reaction for a specific duration to ensure complete precipitation and crystallization.
-
Collect, wash, and dry the precipitate as described in the previous methods.
Characterization Techniques
A comprehensive characterization of Ni-Co LDHs is crucial to understand their structural, morphological, and electrochemical properties.
X-ray Diffraction (XRD)
XRD is a fundamental technique used to determine the crystalline structure and phase purity of the synthesized Ni-Co LDHs. The diffraction patterns of Ni-Co LDHs typically show characteristic peaks corresponding to the (003), (006), and (009) planes, which are indicative of a layered hydrotalcite-like structure.[9][10] The position of the (003) peak can be used to calculate the basal spacing of the LDH layers.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
SEM and TEM are powerful imaging techniques used to investigate the morphology and microstructure of Ni-Co LDHs. SEM provides information about the surface morphology, such as the arrangement of nanosheets and the overall architecture of the material. TEM offers higher resolution images, revealing details about the internal structure, particle size, and crystallinity of the LDH nanosheets.[11][12]
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive analytical technique used to determine the elemental composition and oxidation states of the constituent elements in Ni-Co LDHs. The high-resolution XPS spectra of Ni 2p and Co 2p are particularly important for confirming the presence of Ni²⁺ and Co²⁺/Co³⁺ species within the LDH structure.[13][14] The O 1s spectrum provides information about the different oxygen-containing functional groups present.[15]
Data Presentation
The quantitative data obtained from the characterization of Ni-Co LDHs are summarized in the following tables for easy comparison.
Table 1: Structural Properties of Ni-Co LDHs from XRD Analysis
| Sample | (003) Peak Position (2θ) | Basal Spacing (Å) | Reference |
| Ni-Co LDH | 11.3° | 7.82 | [9] |
| Ni-Co LDH | 11.4° | 7.76 | [10] |
Table 2: Morphological Characteristics of Ni-Co LDHs from SEM/TEM Analysis
| Synthesis Method | Morphology | Nanosheet Thickness (nm) | Reference |
| Electrodeposition | Vertically aligned nanosheets | - | |
| Hydrothermal | Flower-like porous architecture | - | |
| Solvothermal | Petal-like structure | - | [16] |
Table 3: Electrochemical Performance of Ni-Co LDH Electrodes
| Material | Specific Capacitance (F/g) | Current Density (A/g) | Cycling Stability | Reference |
| NiCo-LDH@PANI | 306.5 | 2 | - | |
| CoNi-LDH | 580 | 1 | - | |
| NiCo-LDH@NOCN | 1842 | 1 | 72.1% after 1000 cycles | [17] |
| Ni-Co LDH | 1445 | 2 | 99% retention | [18] |
| Ni-Co-O/NiCo-LDH | 1434 | 1 | 95% after 3600 cycles | [19] |
| 0.4Se-NiCo-LDH | 1396 | 1 | 91.38% after 10,000 cycles | [20] |
Visualization of Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the general experimental workflow for the synthesis and characterization of Ni-Co LDHs and the logical relationships between synthesis parameters and the final material properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Insight into the synthesis of LDH using the urea method: morphology and intercalated anion control - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01529K [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, and properties of nickel–cobalt layered double hydroxide nanostructures - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06670H [pubs.rsc.org]
- 7. journals.nnc.kz [journals.nnc.kz]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Solvothermal synthesis of cobalt nickel layered double hydroxides with a three-dimensional nano-petal structure for high-performance supercapacitors - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, characterization, and properties of nickel–cobalt layered double hydroxide nanostructures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Crystal Structure and Phase Identification of Ni-Co Hydroxides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structures and phase identification methodologies for nickel-cobalt (B8461503) (Ni-Co) hydroxides. Understanding these properties is crucial for the rational design and synthesis of advanced materials for applications ranging from energy storage to catalysis. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of structural relationships and experimental workflows.
Crystal Structures of Ni-Co Hydroxides
Nickel and cobalt hydroxides, and their binary compounds, primarily exist in two polymorphic forms: the alpha (α) and beta (β) phases. These phases are layered structures with significant differences in their interlayer spacing and degree of hydration.
α-Ni(OH)₂: The alpha phase consists of layers of β-Ni(OH)₂ that are intercalated with water molecules and potentially other anions. This intercalation leads to a larger interlayer spacing compared to the β-phase. The general formula for the alpha-phase can be represented as [M(OH)₂₋ₓ(H₂O)ₓ]ˣ⁺, where M can be Ni, Co, or a combination thereof.[1][2] The structure is often poorly crystalline.[1]
β-Ni(OH)₂: The beta phase is isostructural with brucite (Mg(OH)₂) and is the more crystalline and thermodynamically stable form.[3] It has a hexagonal crystal structure with a close-packed arrangement of hydroxide (B78521) ions and the metal cations occupying octahedral sites.[1] The layers in β-Ni(OH)₂ are neutrally charged and held together by weak van der Waals forces.
The incorporation of cobalt into the nickel hydroxide lattice can lead to phase transitions. For instance, a decrease in cobalt content has been observed to correspond with a phase transition from a mixed face-centered cubic (FCC) and hexagonal close-packed structure to a single FCC phase.[4]
Phase Identification Techniques
Accurate phase identification is critical for correlating the structure of Ni-Co hydroxides with their functional properties. A combination of analytical techniques is typically employed for unambiguous characterization.
2.1. X-ray Diffraction (XRD): XRD is the primary technique for determining the crystal structure and phase composition of Ni-Co hydroxides. The positions and profiles of the diffraction peaks provide information about the lattice parameters, crystallite size, and interlayer spacing. The (001) reflection is particularly indicative of the interlayer spacing and can be used to distinguish between the α and β phases, with the α-phase exhibiting a larger d-spacing due to the presence of intercalated water and anions.
2.2. Raman Spectroscopy: Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a material, which are sensitive to the local structure and chemical bonding. Different phases of Ni-Co hydroxides exhibit distinct Raman spectra. For instance, the A₁g(T) mode of the Ni-OH stretching vibration is a characteristic feature.[5] The presence of cobalt can enhance the intensity of certain Raman lines, and a direct correlation between the intensity of the 515 cm⁻¹ Raman line and the electrochemical capacity of β-Ni₁₋ₓCoₓ(OH)₂ has been reported.[6]
2.3. X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the constituent elements. The core-level spectra of Ni 2p and Co 2p can be used to identify the presence of Ni²⁺, Ni³⁺, Co²⁺, and Co³⁺ species. The satellite peaks in the Ni 2p spectrum are particularly useful for distinguishing between different nickel compounds like oxides, hydroxides, and oxyhydroxides.[7] For example, the spin-energy separation of 17.6 eV in the Ni 2p spectrum is characteristic of Ni²⁺ in Ni(OH)₂.[8]
2.4. X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides detailed information about the local atomic and electronic structure. XAS can reveal the coordination environment, bond distances, and oxidation states of the metal ions. For instance, Fourier-transformed EXAFS data can distinguish between Ni-O and Ni-Ni scattering paths, providing insights into the atomic arrangement.[9] Operando XAS studies can track the dynamic changes in the electronic and geometric structures during electrochemical processes, such as the transition from a hydroxide to an oxyhydroxide phase.[10]
Data Presentation
Table 1: Representative XRD Data for Ni-Co Hydroxides
| Phase | Miller Indices (hkl) | 2θ (°) (Cu Kα) | Interplanar Spacing (d) (Å) | Reference |
| β-Co(OH)₂ | (001) | ~19.1 | ~4.64 | [11] |
| (100) | ~32.5 | ~2.75 | [1] | |
| (101) | ~38.0 | ~2.37 | [11] | |
| (102) | ~51.5 | ~1.77 | [11] | |
| (110) | ~58.0 | ~1.59 | [12] | |
| α-Ni(OH)₂ | (003) | ~12.5 | ~7.08 | |
| (006) | ~25.0 | ~3.56 | [3] | |
| Co-Ni LDH | (003) | ~11.5 | ~7.69 | |
| (006) | ~23.0 | ~3.86 | [13] |
Note: The exact 2θ values can vary depending on the specific composition, hydration level, and presence of intercalated anions.
Table 2: Characteristic Raman Bands for Ni-Co Hydroxides
| Wavenumber (cm⁻¹) | Assignment | Phase | Reference |
| ~450 | A₁g(T) mode of Ni-OH stretching | β-Ni(OH)₂ | [5] |
| ~465 | A₁g(T) stretching mode of Ni-O | Co-Ni Hydroxide | [14] |
| ~515 | Ni-O-H bending vibrations | β-Ni(OH)₂ | [5] |
| ~520 | Co-O stretching mode (F₂g) | Co-Ni Hydroxide | [14] |
| ~3585 | O-H stretching vibration | β-Ni(OH)₂ | [5] |
| ~3610 | Fingerprint for α-Ni(OH)₂ | α-Ni(OH)₂ | [8] |
Experimental Protocols
4.1. Synthesis of Ni-Co Hydroxides (Hydrothermal Method)
This protocol describes a general hydrothermal method for the synthesis of Ni-Co hydroxide nanosheets.[15][16]
-
Precursor Solution Preparation: Dissolve stoichiometric amounts of NiSO₄·6H₂O and CoSO₄·7H₂O in deionized water. The molar ratio of Ni to Co can be varied to control the composition.
-
Addition of Complexing Agent and Precipitant: Add a specific amount of a complexing agent (e.g., trisodium (B8492382) citrate) to the precursor solution under vigorous stirring. Subsequently, add a precipitating agent (e.g., NaOH solution) dropwise to induce the formation of the hydroxide precipitate.
-
Hydrothermal Reaction: Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 6-12 hours).
-
Product Collection and Purification: After the autoclave cools down to room temperature, collect the precipitate by centrifugation or filtration. Wash the product repeatedly with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in a vacuum oven at a specific temperature (e.g., 60 °C) for several hours.
4.2. Characterization Protocols
4.2.1. X-ray Diffraction (XRD)
-
Sample Preparation: Grind the dried Ni-Co hydroxide powder to a fine consistency. Mount the powder on a sample holder.
-
Data Acquisition: Use a powder X-ray diffractometer with a Cu Kα (λ = 1.5418 Å) or Co Kα (λ = 1.7889 Å) radiation source.[1][17] Scan the sample over a 2θ range of 10-80° with a step size of, for example, 0.02°.
-
Data Analysis: Identify the crystalline phases by comparing the experimental diffraction pattern with standard patterns from the JCPDS database.[13] Calculate the lattice parameters and crystallite size using appropriate software.
4.2.2. Raman Spectroscopy
-
Sample Preparation: Place a small amount of the Ni-Co hydroxide powder on a glass slide.
-
Data Acquisition: Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 633 nm). Focus the laser beam on the sample and collect the scattered light. Acquire spectra over a specific wavenumber range (e.g., 100-4000 cm⁻¹).
-
Data Analysis: Identify the characteristic Raman bands corresponding to different vibrational modes and compare them with literature data to confirm the phase.
Visualizations
Caption: Relationship between synthesis conditions and resulting crystal phases of Ni-Co hydroxides.
Caption: Workflow for the phase identification of Ni-Co hydroxides using various analytical techniques.
References
- 1. Synthesis and spectroscopic identification of nickel and cobalt layered hydroxides and hydroxynitrates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT03166C [pubs.rsc.org]
- 2. Synthesis and spectroscopic identification of nickel and cobalt layered hydroxides and hydroxynitrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nickel hydroxides and related materials: a review of their structures, synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical and Raman studies of beta-type nickel hydroxides Ni{sub 1{minus}x}Co{sub x}(OH){sub 2} electrode materials (Journal Article) | OSTI.GOV [osti.gov]
- 7. XPS Investigation of Co–Ni Oxidized Compounds Surface Using Peak-On-Satellite Ratio. Application to Co20Ni80 Passive Layer Structure and Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2D layered transition metal (Ni, Co) hydroxides via edge-on condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. electrochemsci.org [electrochemsci.org]
- 14. researchgate.net [researchgate.net]
- 15. electrochemsci.org [electrochemsci.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrochemical Properties of Nickel-Cobalt Hydroxide for Supercapacitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical properties of nickel-cobalt (B8461503) hydroxide (B78521) (Ni-Co hydroxide) materials for supercapacitor applications. It delves into the synthesis methodologies, electrochemical characterization techniques, performance metrics, and the fundamental mechanisms governing their high energy storage capabilities. This document is intended to serve as a valuable resource for researchers and scientists in the fields of materials science, electrochemistry, and energy storage.
Introduction: The Promise of Nickel-Cobalt Hydroxides for Energy Storage
Supercapacitors, also known as ultracapacitors, are energy storage devices that bridge the gap between conventional capacitors and batteries, offering high power density, rapid charge-discharge cycles, and long operational lifetimes. The performance of a supercapacitor is largely dictated by the properties of its electrode materials. Among various candidates, nickel-cobalt layered double hydroxides (LDHs) have emerged as highly promising materials due to their high theoretical specific capacitance, tunable composition, and synergistic effects between the nickel and cobalt centers.[1][2] This guide will explore the key aspects that make Ni-Co hydroxides exceptional electrode materials for next-generation supercapacitors.
Synthesis of Nickel-Cobalt Hydroxide Electrodes
The morphology and composition of Ni-Co hydroxides are critical factors that influence their electrochemical performance. Various synthesis methods have been developed to control these parameters, with hydrothermal and solvothermal methods being among the most common. These methods allow for the direct growth of nanostructured materials onto conductive substrates, creating binder-free electrodes with enhanced electrical conductivity and mechanical stability.
Generalized Hydrothermal Synthesis Protocol
The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water within a sealed vessel, known as an autoclave. This process facilitates the crystallization of nanostructured Ni-Co hydroxides directly onto a conductive substrate, such as nickel foam or carbon cloth.
Typical Reagents and Equipment:
-
Nickel Source: Nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) or Nickel chloride hexahydrate (NiCl₂·6H₂O)
-
Cobalt Source: Cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O) or Cobalt chloride hexahydrate (CoCl₂·6H₂O)
-
Hydrolyzing Agent: Urea (CO(NH₂)₂) or Hexamethylenetetramine (HMT)
-
Solvent: Deionized (DI) water
-
Substrate: Nickel foam, carbon cloth, or other conductive materials
-
Equipment: Teflon-lined stainless-steel autoclave, oven
Step-by-Step Procedure:
-
Substrate Preparation: The conductive substrate is thoroughly cleaned to remove any surface impurities. This typically involves sonication in acetone, ethanol (B145695), and deionized water, followed by treatment with a hydrochloric acid solution to remove the surface oxide layer.
-
Precursor Solution Preparation: Desired molar ratios of the nickel and cobalt salts are dissolved in deionized water. The hydrolyzing agent (e.g., urea) is then added to the solution. The total concentration of metal ions and the metal-to-hydrolyzing agent ratio are critical parameters that influence the final morphology.
-
Hydrothermal Reaction: The cleaned substrate and the precursor solution are placed in a Teflon-lined autoclave. The autoclave is sealed and heated in an oven at a specific temperature (typically between 100-180 °C) for a set duration (ranging from 6 to 24 hours).
-
Post-Synthesis Treatment: After the reaction, the autoclave is allowed to cool down to room temperature. The substrate, now coated with the Ni-Co hydroxide, is removed, rinsed thoroughly with deionized water and ethanol to remove any residual reactants, and then dried in an oven (typically at 60-80 °C).
Electrochemical Characterization
To evaluate the performance of Ni-Co hydroxide electrodes for supercapacitor applications, a series of electrochemical measurements are performed using a three-electrode system in an aqueous electrolyte (commonly potassium hydroxide, KOH).[3][4] The three-electrode setup consists of the Ni-Co hydroxide as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a reference electrode such as a saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.
Key Electrochemical Techniques
-
Cyclic Voltammetry (CV): This technique involves sweeping the potential of the working electrode in a triangular waveform and measuring the resulting current.[5] The shape of the CV curve provides information about the charge storage mechanism (electric double-layer capacitance vs. pseudocapacitance) and the potential window of the electrode material. The presence of distinct redox peaks indicates the pseudocapacitive nature of Ni-Co hydroxides, arising from the Faradaic reactions of Ni²⁺/Ni³⁺ and Co²⁺/Co³⁺.[6]
-
Galvanostatic Charge-Discharge (GCD): In this method, the electrode is charged and discharged at a constant current.[5] The resulting voltage-time profile is used to calculate the specific capacitance of the material. The non-linear shape of the GCD curves for Ni-Co hydroxides further confirms their pseudocapacitive behavior.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique used to study the resistive and capacitive properties of the electrode-electrolyte interface.[5] By applying a small AC voltage perturbation over a range of frequencies, a Nyquist plot is generated. This plot provides information about the equivalent series resistance (ESR), charge transfer resistance (Rct), and ion diffusion kinetics.
Performance Metrics of this compound Supercapacitors
The performance of Ni-Co hydroxide supercapacitors is evaluated based on several key metrics. The following tables summarize the quantitative data reported in the literature for various Ni-Co hydroxide compositions and morphologies.
Table 1: Specific Capacitance of Various this compound Materials
| Material Composition | Synthesis Method | Specific Capacitance (F/g) | Current Density (A/g) | Reference |
| Ni-Co LDH Nanosheets | Hydrothermal | 1734 | 6 | [7] |
| Ni₀.₃₂Co₀.₆₈(OH)₂ | Cathodic Deposition | ~1000 | (at 5 mV/s) | [8] |
| Co(OH)₂@NiCo₂O₄ Nanosheets | Hydrothermal | 1308 | 0.5 | [3] |
| Ni-Co Hydroxide Nanosheets | Epoxide Precipitation | 2548 | 0.9 | [9] |
| NiCoFe-LDH | Electrochemical | 3130 | 1 | [1] |
| Ni-Co Hydroxide | Hydrothermal | 1366 | 1.5 | [10] |
| Ni/Co Hydroxide Nanosheets | Hydrothermal | 1427 | 1 | [11] |
Table 2: Rate Capability and Cycling Stability of this compound Supercapacitors
| Material Composition | Rate Capability (Capacitance Retention at High Current Density) | Cycling Stability (Capacitance Retention after Cycles) | Reference |
| Ni-Co LDH Nanosheets | 66.1% at 30 A/g | - | [7] |
| Ni₀.₃₂Co₀.₆₈(OH)₂ | 69% at 500 mV/s | 100% after 1000 cycles | [8] |
| Co(OH)₂@NiCo₂O₄ Nanosheets | - | 92.83% after 6000 cycles | [3] |
| NiCoFe-LDH | - | 82.5% after 5000 cycles | [1] |
| Ni-Co Hydroxide | - | 96.26% after 2000 cycles | [10] |
| Ni/Co Hydroxide Nanosheets | 89% at 10 A/g | 92.3% after 3000 cycles | [11] |
| CoₓNi₁₋ₓDHs/NiCo₂O₄/CFP | ~60.8% at 150 mA/cm² | ~81.3% after 2000 cycles | [12] |
Core Concepts Visualized
To better understand the fundamental principles behind the exceptional performance of Ni-Co hydroxide supercapacitors, the following diagrams illustrate key mechanisms and workflows.
Caption: Synergistic effect between nickel and cobalt.
Caption: Experimental workflow for Ni-Co hydroxide supercapacitors.
Caption: Charge storage mechanism in Ni-Co hydroxide.
The Synergistic Effect of Nickel and Cobalt
The enhanced electrochemical performance of bimetallic Ni-Co hydroxides compared to their single-metal counterparts is attributed to a synergistic effect.[13] This synergy manifests in several ways:
-
Improved Electrical Conductivity: The incorporation of cobalt into the nickel hydroxide lattice can enhance the overall electrical conductivity of the material, facilitating faster electron transport during the charge-discharge process.[6]
-
Richer Redox Reactions: The presence of both nickel and cobalt provides a wider range of redox reactions occurring at different potentials, leading to a higher overall charge storage capacity.[13]
-
Structural Stability: The combination of the two metal ions can lead to a more stable layered structure, which is crucial for long-term cycling performance. The cobalt ions can act as "pillars" within the layered structure, preventing its collapse during repeated ion intercalation and deintercalation.
-
Modified Morphology: The ratio of nickel to cobalt can be tuned to control the morphology of the resulting nanostructures (e.g., nanosheets, nanowires). This allows for the optimization of the electrode architecture to maximize the electrochemically active surface area and facilitate ion diffusion.
Conclusion
Nickel-cobalt hydroxides stand out as highly promising electrode materials for high-performance supercapacitors. Their remarkable electrochemical properties stem from the synergistic interplay between nickel and cobalt, which leads to high specific capacitance, excellent rate capability, and long-term cycling stability. The ability to tailor their morphology and composition through various synthesis techniques, such as the hydrothermal method, offers a pathway to further optimize their performance. This in-depth technical guide provides a foundational understanding of the synthesis, characterization, and performance of Ni-Co hydroxide-based supercapacitors, serving as a valuable resource for the continued development of advanced energy storage devices.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic enhancement of supercapacitor performance by a hierarchical La2O3/Ni-Co layered double hydroxide nanocomposites | CoLab [colab.ws]
- 3. A Facile Two-Step Hydrothermal Synthesis of Co(OH)2@NiCo2O4 Nanosheet Nanocomposites for Supercapacitor Electrodes [mdpi.com]
- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 5. materials.international [materials.international]
- 6. Nickel–cobalt hydroxide: a positive electrode for supercapacitor applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01890B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nickel–cobalt hydroxide: a positive electrode for supercapacitor applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. electrochemsci.org [electrochemsci.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Superior charge storage performance of optimized nickel cobalt carbonate hydroxide hydrate nanostructures for supercapacitor application - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Nickel-Cobalt Hydroxide in the Oxygen Evolution Reaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental mechanisms governing the electrocatalytic oxygen evolution reaction (OER) on nickel-cobalt (B8461503) layered double hydroxides (NiCo-LDHs). It delves into the synergistic interplay between nickel and cobalt, the nature of the active sites, the influence of morphology and electronic structure, and the detailed reaction pathways. This document is intended to serve as a valuable resource for researchers actively engaged in the development of efficient and robust electrocatalysts for water splitting and other renewable energy technologies.
Introduction: The Promise of Nickel-Cobalt Hydroxides for OER
The oxygen evolution reaction is a critical bottleneck in water electrolysis due to its sluggish kinetics, requiring significant overpotential to proceed efficiently. Nickel-cobalt layered double hydroxides have emerged as highly promising non-precious metal electrocatalysts for OER in alkaline media. Their high activity is attributed to a unique combination of factors, including their layered structure, the synergistic effects between nickel and cobalt, and the in-situ formation of highly active oxyhydroxide species under operating conditions.
The Synergistic Mechanism of Nickel and Cobalt
The enhanced OER activity of NiCo-LDHs compared to their individual nickel or cobalt hydroxide (B78521) counterparts is a result of a strong synergistic effect. This synergy manifests in several key ways:
-
Electronic Structure Modulation: The combination of nickel and cobalt creates an enhanced electronic environment. This leads to optimized binding energies for OER intermediates (*OH, *O, and *OOH), facilitating the reaction pathway.[1][2][3] Doping with other transition metals, such as iron, can further tune the electronic structure, leading to improved adsorption of hydroxide ions and enhanced electron transfer.[1][2][3]
-
Formation of High-Valence Active Species: During the OER process, both Ni²⁺ and Co²⁺ are oxidized to higher valence states (Ni³⁺/Ni⁴⁺ and Co³⁺/Co⁴⁺), forming nickel and cobalt oxyhydroxides (NiOOH and CoOOH).[4][5] These high-valence species are widely considered to be the true active sites for OER. The presence of cobalt can facilitate the formation of the more active γ-NiOOH phase.
-
Enhanced Conductivity: The presence of cobalt can improve the electrical conductivity of the nickel hydroxide framework, which is crucial for efficient charge transport during electrocatalysis.
The following diagram illustrates the synergistic interplay between nickel and cobalt in the LDH structure, leading to enhanced OER activity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Transition-Metal-Doped Nickel-Cobalt Layered Double Hydroxide Catalysts for an Efficient Oxygen Evolution Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Layered double hydroxide-based electrocatalysts for the oxygen evolution reaction: identification and tailoring of active sites, and superaerophobic n ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00186H [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Electronic Structure and Properties of Nickel-Cobalt Bimetallic Hydroxides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic structure and properties of nickel-cobalt (B8461503) (Ni-Co) bimetallic hydroxides, materials at the forefront of research in energy storage and catalysis. This document details the synthesis, characterization, and theoretical understanding of these materials, with a focus on their application in supercapacitors and electrocatalytic oxygen evolution reaction (OER).
Introduction
Nickel-cobalt bimetallic hydroxides, typically in the form of layered double hydroxides (LDHs), have garnered significant attention due to their unique electronic properties stemming from the synergistic interplay between nickel and cobalt ions.[1][2] These materials exhibit multiple oxidation states and tunable electronic structures, which lead to exceptional electrochemical performance.[3][4] Their layered structure provides a high surface area and facilitates efficient ion transport, making them ideal candidates for high-performance supercapacitors and as catalysts for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production.[5][6] Understanding the relationship between their electronic structure and macroscopic properties is crucial for designing next-generation energy storage and conversion devices.
Synthesis Methodologies
Several methods are employed for the synthesis of Ni-Co bimetallic hydroxides, each influencing the material's morphology, crystallinity, and ultimately, its electrochemical performance. The most common techniques are hydrothermal synthesis and electrodeposition.
Experimental Protocol: Hydrothermal Synthesis
The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave. This technique allows for the synthesis of crystalline Ni-Co LDH nanosheets.
Materials:
-
Nickel salt precursor (e.g., Nickel(II) nitrate (B79036) hexahydrate, Ni(NO₃)₂·6H₂O)
-
Cobalt salt precursor (e.g., Cobalt(II) nitrate hexahydrate, Co(NO₃)₂·6H₂O)
-
Precipitating agent (e.g., Urea (B33335), CO(NH₂)₂)
-
Solvent (Deionized water)
-
Substrate (e.g., Nickel foam, carbon cloth)
Procedure:
-
Precursor Solution Preparation: Dissolve stoichiometric amounts of the nickel and cobalt salts and urea in deionized water. A typical molar ratio for Ni:Co can range from 1:1 to 4:1.[2][7]
-
Substrate Preparation: Clean the substrate (e.g., nickel foam) sequentially with acetone, hydrochloric acid, and deionized water in an ultrasonic bath to remove surface oxides and organic residues.
-
Hydrothermal Reaction: Place the cleaned substrate in a Teflon-lined stainless-steel autoclave filled with the precursor solution. Seal the autoclave and heat it to a temperature between 120°C and 180°C for 6 to 12 hours.[7]
-
Product Recovery: After the reaction, allow the autoclave to cool down to room temperature. The substrate, now coated with Ni-Co LDH, is removed, washed thoroughly with deionized water and ethanol, and dried in a vacuum oven at 60-80°C.[8]
Experimental Protocol: Electrodeposition
Electrodeposition is a facile, one-step method to grow ultrathin Ni-Co hydroxide (B78521) nanosheets directly onto a conductive substrate. This method offers excellent control over the film thickness and morphology.[2][9]
Materials:
-
Nickel salt precursor (e.g., Nickel(II) nitrate hexahydrate)
-
Cobalt salt precursor (e.g., Cobalt(II) nitrate hexahydrate)
-
Electrolyte (e.g., aqueous solution of the metal salts)
-
Working Electrode (e.g., Nickel foam)
-
Counter Electrode (e.g., Platinum foil)
-
Reference Electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)
Procedure:
-
Electrolyte Preparation: Prepare an aqueous solution containing the nickel and cobalt nitrate precursors. The Ni/Co ratio in the electrolyte can be varied to tune the composition of the deposited film.[2]
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the nickel foam as the working electrode, a platinum foil as the counter electrode, and an SCE or Ag/AgCl electrode as the reference.
-
Deposition: The electrodeposition can be carried out using techniques such as cyclic voltammetry (CV), chronoamperometry (constant potential), or chronopotentiometry (constant current).[10][11] For instance, in a potentiostatic deposition, a constant potential of around -1.0 V vs. SCE is applied for a specific duration (e.g., 15 minutes).[12]
-
Post-treatment: After deposition, the electrode is rinsed with deionized water and dried.
Characterization Techniques
A suite of characterization techniques is essential to understand the structural, morphological, and electronic properties of the synthesized Ni-Co bimetallic hydroxides.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Standard Procedure for XPS Analysis:
-
Sample Preparation: Mount the sample on a sample holder using double-sided adhesive tape. Ensure the surface is clean and representative of the bulk material.
-
Instrumentation: Use an XPS system with a monochromatic X-ray source, typically Al Kα (1486.6 eV).
-
Data Acquisition: Acquire a survey spectrum to identify all elements present on the surface. Then, obtain high-resolution spectra for the elements of interest (Ni 2p, Co 2p, O 1s).
-
Data Analysis: The binding energies of the core-level spectra are calibrated using the C 1s peak at 284.8 eV. The high-resolution spectra are then deconvoluted using appropriate software (e.g., CasaXPS) to identify the different oxidation states and chemical environments of the elements.[4][13][14] The Ni 2p spectrum is typically fitted with components corresponding to Ni²⁺ and Ni³⁺, along with their satellite peaks. Similarly, the Co 2p spectrum is deconvoluted into Co²⁺ and Co³⁺ components.[15][16]
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (or more precisely, the electron density) of many-body systems.[17][18]
General Methodology for DFT Calculations:
-
Model Construction: Build a structural model of the Ni-Co LDH, often a supercell of the layered structure with a specific Ni/Co ratio.
-
Computational Details: Employ a DFT code (e.g., VASP, Quantum ESPRESSO). The choice of exchange-correlation functional (e.g., PBE, HSE06) and basis set is crucial for accuracy. Van der Waals corrections are often included to accurately describe the layered structure.[16]
-
Calculations: Perform geometry optimization to find the lowest energy structure. Subsequently, calculate the electronic properties, such as the density of states (DOS), band structure, work function, and charge density difference.
-
Analysis: Analyze the calculated DOS to understand the contributions of Ni, Co, and O orbitals to the electronic states near the Fermi level. Charge density difference plots can reveal the nature of charge transfer between Ni and Co atoms.[19]
Electronic Structure and Synergistic Effects
The enhanced performance of Ni-Co bimetallic hydroxides is attributed to a synergistic effect between the nickel and cobalt centers, which modulates the electronic structure.
Key Aspects of the Electronic Structure:
-
Charge Transfer: DFT calculations and XPS results suggest that there is a significant charge transfer from Ni to Co atoms.[19] This electron redistribution optimizes the adsorption energies of reaction intermediates in electrocatalysis.
-
Tuning of Active Sites: The presence of cobalt modifies the local coordination environment of the nickel atoms, which are often considered the primary active sites for OER. This tuning of the electronic environment of Ni enhances its catalytic activity.[3]
-
Enhanced Conductivity: The bimetallic composition can lead to improved electrical conductivity compared to the single-metal hydroxides, facilitating faster electron transport during electrochemical reactions.
-
Density of States (DOS): The DOS near the Fermi level is significantly influenced by the Ni/Co ratio. An optimized ratio leads to a higher DOS at the Fermi level, which is beneficial for electrical conductivity and catalytic activity.[7]
Quantitative Performance Data
The following tables summarize the electrochemical performance of Ni-Co bimetallic hydroxides in supercapacitor and OER applications, as reported in various studies.
Supercapacitor Performance
| Synthesis Method | Ni:Co Ratio | Specific Capacitance (F/g) @ Current Density (A/g) | Energy Density (Wh/kg) @ Power Density (W/kg) | Reference |
| Electrodeposition | 4:1 | 3028 @ 2 | 127.22 @ 605 | [2][9] |
| Template Etching | 1:1 | 1671 @ 1 | 59.0 @ 935.7 | [20][21] |
| Hydrothermal | N/A | 606.4 @ 0.5 | N/A | [8] |
| Double Hydrolysis | N/A | 990 C/g @ 0.5 | N/A | [22] |
| Hydrothermal | 2:1:1 (Ni:Co:Fe) | 3130 @ 1 | 101 @ 91500 | [23] |
| Selenization | N/A | 1396 @ 1 | 60 @ 2700 | [24] |
Oxygen Evolution Reaction (OER) Performance
| Catalyst | Overpotential (mV) @ 10 mA/cm² | Tafel Slope (mV/dec) | Electrolyte | Reference |
| NiCoFeOxHy-NF | 194 | 53 | 1 M KOH | [3][20] |
| Exfoliated NiCo LDH nanosheets | 367 | 40 | 1 M KOH | [8] |
| NiCo-LDH nanoneedle arrays | 305 | 110.38 | 1 M KOH | [6] |
| Ni₂Co-LDH@C | N/A | 113.9 | Alkaline | [7] |
| AgSA-NiCo LDH/CC | N/A | N/A | 1 M KOH | [25] |
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to Ni-Co bimetallic hydroxides.
Experimental Workflow
Caption: Experimental workflow for Ni-Co bimetallic hydroxides.
Synergistic Charge Transfer Mechanism
References
- 1. scilit.com [scilit.com]
- 2. Electrodeposition of ultrathin nickel–cobalt double hydroxide nanosheets on nickel foam as high-performance supercapacitor electrodes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. surfacesciencewestern.com [surfacesciencewestern.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Electrochemical synthesis of NiCo layered double hydroxides on nickel-coated graphite for water splitting: understanding the electrochemical experimental parameters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Resolving surface chemical states in XPS analysis of first row transition metals, oxides and hydroxides: Cr, Mn, Fe, Co and Ni | Semantic Scholar [semanticscholar.org]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. worldscientific.com [worldscientific.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. NiCo layered double hydroxide nanocages for high-performance asymmetric supercapacitors - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. upcommons.upc.edu [upcommons.upc.edu]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
Spectroscopic Analysis of Nickel and Cobalt Layered Hydroxynitrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used in the characterization of nickel (Ni) and cobalt (Co) layered hydroxynitrates. These materials are of significant interest in various fields, including catalysis, energy storage, and potentially as precursors or components in drug delivery systems. A thorough understanding of their structure and composition, as revealed by spectroscopic analysis, is critical for their effective application.
Introduction to Layered Hydroxynitrates
Nickel and cobalt layered hydroxynitrates are a class of materials with a layered structure, where the metal hydroxide (B78521) sheets are intercalated with nitrate (B79036) anions. The general formula for these compounds can be expressed as M(OH)₂₋ₓ(NO₃)ₓ, where M represents Ni or Co. The value of 'x' determines the specific phase of the hydroxynitrate. Two distinct phases, with x = 0.67 and x = 1.0, have been isolated and characterized.[1][2][3][4][5] The arrangement of the nitrate anions within the interlayer space significantly influences the material's properties and can be probed using various spectroscopic methods.
The coordination of the nitrate anion to the metal cations leads to a reduction in its symmetry from D₃h to C₂v.[1][2][3][4][5][6] This change in symmetry is a key diagnostic feature that allows for the differentiation of layered hydroxynitrates from other layered hydroxide phases, such as the alpha-phases, using vibrational spectroscopy.[1][2][3][4][5]
Spectroscopic Characterization Techniques
A multi-technique approach is essential for the comprehensive analysis of nickel and cobalt layered hydroxynitrates. The primary spectroscopic methods employed are Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS).
Vibrational Spectroscopy: FTIR and Raman
Vibrational spectroscopy is a powerful tool for identifying the different phases of layered hydroxynitrates by probing the vibrational modes of the constituent chemical bonds, particularly those of the nitrate anion.
The following tables summarize the characteristic vibrational frequencies for different nickel and cobalt layered hydroxynitrate phases.
Table 1: Key Infrared (FTIR) Absorption Bands for Nickel and Cobalt Layered Hydroxynitrates [4]
| Vibrational Mode | Ni₃(OH)₄(NO₃)₂ (cm⁻¹) | Co₃(OH)₄(NO₃)₂ (cm⁻¹) | Ni(OH)(NO₃)·H₂O (cm⁻¹) | Co(OH)(NO₃)·H₂O (cm⁻¹) |
| O–H Stretch (water) | Not Present | Not Present | ~3500 | Not specified |
| O–H Bend (water) | Not Present | Not Present | ~1650 | Not specified |
| Asymmetric N–O Stretch (ν₃) | ~1450, ~1350 | Not specified | ~1450, ~1350 | Not specified |
| Symmetric N–O Stretch (ν₁) | ~1000 | Not specified | ~1050 | Not specified |
| Out-of-plane bend (ν₂) | ~850 | Not specified | ~850 | Not specified |
| In-plane bend (ν₄) | ~700 | Not specified | ~700 | Not specified |
| Splitting of ν₃ (cm⁻¹) | 210 | 175 | 109 | 92 |
Table 2: Key Raman Scattering Bands for Nickel and Cobalt Layered Hydroxynitrates [4]
| Vibrational Mode | Ni₃(OH)₄(NO₃)₂ (cm⁻¹) | Co₃(OH)₄(NO₃)₂ (cm⁻¹) | Ni(OH)(NO₃)·H₂O (cm⁻¹) | Co(OH)(NO₃)·H₂O (cm⁻¹) |
| Asymmetric N–O Stretch (ν₃) | ~1480 | Not specified | ~1480 | Not specified |
| Symmetric N–O Stretch (ν₁) | ~1060 | Not specified | ~1060 | Not specified |
| In-plane bend (ν₄) | ~730 | Not specified | ~730 | Not specified |
Note: The splitting of the degenerate ν₃ band of the nitrate anion is a critical indicator of the hydroxynitrate phase.
FTIR Spectroscopy:
-
Sample Preparation: Solid samples are typically prepared as potassium bromide (KBr) or cesium iodide (CsI) disks.[2] A small amount of the sample is intimately mixed with the alkali halide powder and pressed into a transparent pellet.
-
Instrumentation: A Fourier-Transform Infrared spectrometer is used.
-
Data Acquisition: Spectra are typically collected in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the pure alkali halide pellet is recorded and subtracted from the sample spectrum.
Raman Spectroscopy:
-
Sample Preparation: A small amount of the powdered sample is placed on a microscope slide.
-
Instrumentation: A Raman microscope equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected. The spectral range and acquisition time are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and the oxidation states of the constituent elements.
Table 3: Characteristic XPS Binding Energies for Nickel and Cobalt Species
| Element | Orbital | Oxidation State | Binding Energy (eV) | Reference |
| Ni | 2p₃/₂ | Ni²⁺ | ~855.8 | [7] |
| Ni | 2p₁/₂ | Ni²⁺ | ~873.5 | [7] |
| Co | 2p₃/₂ | Co²⁺ | ~781.0 | Not specified |
| Co | 2p₁/₂ | Co²⁺ | ~797.0 | Not specified |
Note: The presence of satellite peaks at higher binding energies is also characteristic of the specific chemical environment and oxidation state.[7]
-
Sample Preparation: The powdered sample is mounted on a sample holder using double-sided adhesive tape.
-
Instrumentation: An X-ray photoelectron spectrometer with a monochromatic X-ray source (e.g., Al Kα) is used.
-
Data Acquisition: The analysis is performed under ultra-high vacuum conditions. A survey scan is first acquired to identify the elements present. High-resolution spectra are then recorded for the core levels of interest (Ni 2p, Co 2p, O 1s, N 1s). The binding energy scale is typically calibrated to the C 1s peak at 284.8 eV.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of nickel and cobalt layered hydroxynitrates.
References
- 1. Synthesis and spectroscopic identification of nickel and cobalt layered hydroxides and hydroxynitrates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Item - Synthesis and spectroscopic identification of nickel and cobalt layered hydroxides and hydroxynitrates - Loughborough University - Figshare [repository.lboro.ac.uk]
- 4. Synthesis and spectroscopic identification of nickel and cobalt layered hydroxides and hydroxynitrates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT03166C [pubs.rsc.org]
- 5. Synthesis and spectroscopic identification of nickel and cobalt layered hydroxides and hydroxynitrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Phase Transformation of Nickel-Cobalt Hydroxide During Electrochemical Cycling
Abstract: Nickel hydroxides are pivotal materials for energy storage devices, existing primarily as α-Ni(OH)₂ and β-Ni(OH)₂ polymorphs. The α-phase offers higher theoretical capacitance but suffers from instability in alkaline electrolytes, often converting to the more stable but lower-performing β-phase. The incorporation of cobalt is a key strategy to stabilize the α-phase and enhance overall electrochemical performance by improving electronic conductivity and charge transfer kinetics. This guide provides an in-depth analysis of the structural phases of nickel-cobalt (B8461503) hydroxides, the transformation pathways they undergo during electrochemical cycling, and the experimental protocols used for their synthesis and characterization.
Fundamental Phases of Nickel-Cobalt Hydroxide (B78521)
Nickel hydroxide and cobalt hydroxide can exist in several crystalline forms, which dictate their electrochemical behavior. The most relevant phases are the layered α and β hydroxides (reduced state) and the corresponding γ and β oxyhydroxides (oxidized state).
-
α-Ni(OH)₂: This is a metastable, hydrated phase with a turbostratic structure. Its layers are intercalated with water molecules and various anions, leading to a large interlayer spacing (~7-8 Å). This expanded structure facilitates rapid ion diffusion, resulting in high specific capacitance. Doping with cobalt can stabilize this phase.
-
β-Ni(OH)₂: This is the thermodynamically stable, anhydrous phase with a well-defined, brucite-type hexagonal crystal structure.[1] It has a smaller interlayer distance of approximately 4.6 Å.[1] While more stable during cycling in alkaline electrolytes, its electrochemical performance is generally lower than the α-phase.
-
Nickel-Cobalt Layered Double Hydroxides (Ni-Co LDHs): These materials consist of brucite-like layers containing both Ni²⁺ and Co²⁺/Co³⁺ cations. The presence of cobalt within the nickel hydroxide layers enhances electronic conductivity and can create synergistic effects that boost electrochemical activity and stability.[2][3]
-
Oxyhydroxide Phases (Charged State): During electrochemical charging (oxidation), the Ni²⁺ in the hydroxide is oxidized to Ni³⁺ and potentially Ni⁴⁺.[4]
-
α-Ni(OH)₂ is oxidized to γ-NiOOH . This transformation involves a significant change in the stacking sequence and can accommodate a higher average nickel oxidation state (up to +3.67).
-
β-Ni(OH)₂ is oxidized to β-NiOOH , a process that largely maintains the original crystal structure through a proton diffusion mechanism.[4]
-
Electrochemical Phase Transformations
The performance and degradation of nickel-cobalt hydroxide electrodes are governed by the phase transformations that occur during charge-discharge cycles in an alkaline electrolyte (e.g., KOH).
The primary redox reactions are:
-
β-phase transition: β-Ni(OH)₂ + OH⁻ ↔ β-NiOOH + H₂O + e⁻
-
α-phase transition: α-Ni(OH)₂ + OH⁻ ↔ γ-NiOOH + H₂O + e⁻
A critical transformation is the irreversible aging of the high-performance α-phase into the more stable β-phase, which can occur in concentrated alkaline solutions or over repeated cycles. Cobalt incorporation helps to suppress this detrimental transformation, thereby improving the cycling stability of the electrode. The presence of cobalt also facilitates better electronic conductivity, which is crucial as Ni(OH)₂ is inherently an electrical insulator.[2]
Experimental Methodologies
The synthesis and characterization of nickel-cobalt hydroxides involve a multi-step process to evaluate their structural and electrochemical properties.
A. Synthesis Protocols
A common method for preparing Ni-Co Layered Double Hydroxides is the hydrothermal method.[5]
-
Precursors: Nickel salts (e.g., Ni(NO₃)₂·6H₂O, NiSO₄·6H₂O) and cobalt salts (e.g., Co(NO₃)₂·6H₂O, CoSO₄·7H₂O).[5] A precipitating agent like urea (B33335) or ammonia (B1221849) is also used.
-
Procedure:
-
Dissolve stoichiometric amounts of nickel and cobalt salts and urea in deionized water.
-
A substrate, such as nickel foam, is often placed in the solution for direct growth of the active material.
-
The solution is sealed in a Teflon-lined stainless-steel autoclave.
-
The autoclave is heated to a temperature between 100-180°C for 6-12 hours.
-
After cooling, the resulting powder or coated foam is washed with deionized water and ethanol (B145695) to remove residual ions and then dried in a vacuum oven.
-
B. Physicochemical Characterization
-
X-Ray Diffraction (XRD): Used to identify the crystal phases (α or β), determine interlayer spacing, and assess crystallinity.[6][7] The diffraction peaks for β-Ni(OH)₂ are typically found at 19.2°, 33.1°, and 38.6°, corresponding to the (001), (100), and (101) planes, respectively.[7]
-
Scanning/Transmission Electron Microscopy (SEM/TEM): Reveal the morphology (e.g., nanosheets, nanoflowers), particle size, and microstructure of the synthesized material.[5]
-
X-Ray Photoelectron Spectroscopy (XPS): Determines the elemental composition and, crucially, the oxidation states of nickel and cobalt on the material's surface, confirming the presence of Ni²⁺, Ni³⁺, Co²⁺, and Co³⁺.[8][9]
C. Electrochemical Characterization
Electrochemical tests are typically performed in a three-electrode cell.
-
Working Electrode: A paste of the active material, a conductive additive (like carbon black), and a binder (like PVDF) is coated onto a current collector (e.g., nickel foam or glassy carbon).
-
Counter Electrode: A platinum foil or wire.
-
Reference Electrode: Saturated Calomel Electrode (SCE), Ag/AgCl, or Hg/HgO.
-
Electrolyte: An aqueous alkaline solution, most commonly 2 M to 6 M potassium hydroxide (KOH).[5][10]
-
Cyclic Voltammetry (CV): Measures the current response to a sweeping potential to identify the potentials of redox reactions (oxidation and reduction peaks).
-
Galvanostatic Charge-Discharge (GCD): The material is charged and discharged at a constant current to calculate its specific capacitance/capacity and assess its cycling stability.
Quantitative Data and Performance Analysis
The incorporation of cobalt and the specific phase of the hydroxide significantly impact electrochemical performance. The following tables summarize representative data from the literature.
Table 1: Electrochemical Performance of this compound Materials
| Material | Specific Capacitance / Capacity | Current Density | Cycling Stability | Reference |
|---|---|---|---|---|
| β-Ni(OH)₂ | 150 F/g | N/A | N/A | [1] |
| β-Co(OH)₂ | 550 F/g | N/A | N/A | [1] |
| Ni-Co(SO₄) LDH | 1551.1 F/g | 1 A/g | 84% after 1000 cycles | [5] |
| Ni-Co LDH (with NH₄F) | 1445 F/g | 2 A/g | 99% retention | [11] |
| Ni₂Co₁HCF@CoNi-LDH | 1937 F/g | 1 A/g | 87.1% after 1000 cycles |[10] |
Table 2: Structural Properties of Key Hydroxide Phases
| Phase | Crystal System | Typical Interlayer Spacing (d-spacing) | Key XRD Peak (2θ) for (001) plane | Reference |
|---|---|---|---|---|
| β-Ni(OH)₂ | Hexagonal (Brucite) | ~4.6 Å | ~19.2° | [1][7] |
| α-Co(OH)₂ | Rhombohedral | ~7.5 - 8.0 Å | ~11.5° | [12] |
| β-Co(OH)₂ | Hexagonal (Brucite) | ~4.6 Å | ~19.1° |[1] |
The data clearly show that Ni-Co layered double hydroxides exhibit significantly higher specific capacitance than the single-metal β-hydroxide phases.[1][5][10] This enhancement is attributed to the synergistic effects between nickel and cobalt, improved conductivity, and often a more accessible nanostructured morphology.[2][13]
Conclusion
The electrochemical behavior of this compound is intricately linked to its crystal structure and the dynamic phase transformations that occur during cycling. The high-capacitance but unstable α-phase can be preserved and utilized effectively through the incorporation of cobalt, which forms robust Ni-Co LDH structures. These structures not only enhance electronic conductivity but also suppress the irreversible conversion to the lower-performing β-phase. A thorough understanding of these phase relationships, guided by detailed experimental synthesis and characterization, is essential for designing next-generation, high-performance energy storage devices. Future research will likely focus on advanced in-situ characterization techniques to directly observe these transformations and on novel compositions to further enhance stability and rate capability.
References
- 1. cibtech.org [cibtech.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.uii.ac.id [chemistry.uii.ac.id]
- 9. XPS Investigation of Co–Ni Oxidized Compounds Surface Using Peak-On-Satellite Ratio. Application to Co20Ni80 Passive Layer Structure and Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, characterization, and properties of nickel–cobalt layered double hydroxide nanostructures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Chemical and electrochemical synthesis of cobalt hydroxides: selective phase transformation and application to distinct electrocatalytic reactions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. This compound nanosheets: Synthesis, morphology and electrochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
theoretical specific capacity of nickel-cobalt hydroxide for batteries
An In-depth Technical Guide on the Theoretical Specific Capacity of Nickel-Cobalt (B8461503) Hydroxide (B78521) for Batteries
Introduction
Nickel-cobalt hydroxides, particularly in the form of layered double hydroxides (LDHs), have garnered significant attention as promising electrode materials for advanced energy storage systems, including rechargeable batteries and supercapacitors.[1][2][3][4] Their appeal lies in their high theoretical specific capacity, cost-effectiveness, and relatively simple synthesis.[5] This technical guide provides a comprehensive overview of the theoretical specific capacity of nickel-cobalt hydroxide, detailing the underlying electrochemical principles, experimental methodologies for its characterization, and a summary of key performance data.
Theoretical Specific Capacity
The theoretical specific capacity of an electrode material is the maximum amount of charge that can be stored per unit mass, assuming that all of the active material participates in the electrochemical reaction. This value is calculated based on Faraday's laws of electrolysis. The formula to calculate theoretical specific capacity is:
Theoretical Capacity (mAh/g) = (n * F) / (M * 3.6) [6]
Where:
-
n is the number of moles of electrons transferred per mole of the active material.
-
F is the Faraday constant, approximately 96485 C/mol.[6]
-
M is the molar mass of the active material in g/mol .
-
3.6 is the conversion factor from coulombs (C) to milliampere-hours (mAh).
For nickel hydroxide, the primary active material, there are two main polymorphs, alpha (α) and beta (β), which have different theoretical specific capacities due to variations in their structure and the number of electrons transferred during the redox reaction.
-
β-Ni(OH)₂: This phase undergoes a one-electron transfer process during charging and discharging (Ni²⁺ ↔ Ni³⁺). The theoretical specific capacity is approximately 289 mAh/g.[7][8]
-
α-Ni(OH)₂: This phase is known for its higher theoretical capacity, which can be around 487 mAh/g, as it can facilitate the transfer of approximately 1.67 electrons per nickel center.[8]
The inclusion of cobalt into the nickel hydroxide structure primarily serves to enhance electronic conductivity, improve rate capability, and increase cycling stability by suppressing detrimental phase transformations. While cobalt itself is redox-active, the theoretical capacity of the combined this compound is fundamentally based on the redox reactions of the nickel and cobalt ions.
The following diagram illustrates the logical flow of calculating the theoretical specific capacity.
References
- 1. Synthesis, characterization, and properties of nickel–cobalt layered double hydroxide nanostructures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, and properties of nickel–cobalt layered double hydroxide nanostructures - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06670H [pubs.rsc.org]
- 4. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 5. Preparation and performance of nickel cobalt hydroxide cathode material for nickel zinc batteries [esst.cip.com.cn]
- 6. Theoretical Capacity Calculation Of Electrode Materials [tobmachine.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Capacity and phase stability of metal-substituted α-Ni(OH) 2 nanosheets in aqueous Ni–Zn batteries - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00080B [pubs.rsc.org]
An In-depth Technical Guide to the Thermal Analysis of Nickel-Cobalt Hydroxide Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal analysis of nickel-cobalt (B8461503) (Ni-Co) hydroxide (B78521) precursors, critical intermediates in the synthesis of advanced materials for applications ranging from catalysis to energy storage. The thermal behavior of these precursors dictates the properties of the final oxide materials, making a thorough understanding of their decomposition essential for material design and optimization. This document outlines common synthesis protocols, details thermal analysis methodologies, and presents key quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Synthesis of Nickel-Cobalt Hydroxide Precursors
The co-precipitation method is a widely employed technique for the synthesis of this compound precursors due to its simplicity and scalability.[1] This method allows for homogeneous mixing of the metal ions at the atomic level, leading to uniform precursor materials.
Experimental Protocol: Co-precipitation Synthesis of Ni-Co Hydroxide
-
Preparation of Salt Solution: Dissolve stoichiometric amounts of nickel and cobalt salts (e.g., nitrates or chlorides) in deionized water to achieve the desired Ni:Co molar ratio. The total metal ion concentration is typically in the range of 1-2 mol/L.
-
Preparation of Precipitant and Complexing Agent Solutions: Prepare an aqueous solution of a precipitating agent, such as sodium hydroxide (NaOH), and a complexing agent, like ammonia (B1221849) (NH₃·H₂O).
-
Co-precipitation Reaction: The salt solution, precipitant, and complexing agent are simultaneously and slowly added to a continuously stirred reactor vessel at a controlled temperature (typically 40-60 °C) and pH (typically 10-11).[2]
-
Aging: The resulting slurry is aged under continuous stirring for a period of 2 to 24 hours to allow for crystal growth and improved particle morphology.
-
Washing and Filtration: The precipitate is then filtered and washed multiple times with deionized water to remove any residual ions.
-
Drying: The final product is dried in a vacuum oven at 60-80 °C for 12-24 hours to obtain the this compound precursor powder.
Below is a diagram illustrating the experimental workflow for the synthesis of Ni-Co hydroxide precursors.
Thermal Analysis of this compound Precursors
Thermal analysis techniques, primarily TGA and DSC, are indispensable for characterizing the decomposition of Ni-Co hydroxide precursors. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation: A small amount of the dried Ni-Co hydroxide precursor powder (typically 5-15 mg) is accurately weighed and placed into an alumina (B75360) or platinum crucible.
-
Instrument Setup: The crucible is placed in the TGA/DSC instrument. The analysis is typically performed under a controlled atmosphere, such as nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min).
-
Heating Program: The sample is heated from room temperature to a final temperature (e.g., 600-1000 °C) at a constant heating rate, commonly 5-20 °C/min.[3]
-
Data Acquisition: The instrument records the sample's mass, temperature, and differential heat flow throughout the heating program.
-
Data Analysis: The resulting TGA and DSC curves are analyzed to determine decomposition temperatures, mass loss percentages, and the nature of thermal events (endothermic or exothermic).
The following diagram outlines the workflow for the thermal analysis of these precursors.
Thermal Decomposition Pathway and Quantitative Data
The thermal decomposition of this compound precursors generally proceeds in multiple steps, which can be elucidated through TGA and DSC analysis.
Decomposition Stages:
-
Dehydration: The first mass loss, typically occurring below 200 °C, corresponds to the removal of physically adsorbed and interlayer water molecules. This is an endothermic process observed in the DSC curve.
-
Dehydroxylation: The main decomposition step involves the removal of hydroxyl groups from the hydroxide structure, leading to the formation of nickel and cobalt oxides. This process typically occurs in the range of 250-400 °C and is also an endothermic event.[4]
-
Oxidation/Crystallization: In some cases, particularly in an air atmosphere, further thermal events at higher temperatures may be observed, corresponding to the oxidation of cobalt species and the crystallization of the final mixed-oxide phase.
The diagram below illustrates the general thermal decomposition pathway.
References
- 1. Preparation and performance of nickel cobalt hydroxide cathode material for nickel zinc batteries [esst.cip.com.cn]
- 2. CN102916177B - Nickel cobalt manganese hydroxide precursor and preparation method thereof - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. osti.gov [osti.gov]
Methodological & Application
Application Notes and Protocols: Hydrothermal Synthesis of Nickel-Cobalt Hydroxide Nanosheets
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the hydrothermal synthesis of nickel-cobalt (B8461503) layered double hydroxide (B78521) (Ni-Co LDH) nanosheets. These nanomaterials are of significant interest due to their unique spatial structure, excellent electrochemical activity, and tunable properties.[1]
Application Notes
Nickel-cobalt layered double hydroxides are 2D nanomaterials with a hydrotalcite-like structure.[2] Their high surface area, porous structure, and synergistic electrochemical activity between nickel and cobalt ions make them highly effective in various applications.[3][4] While extensively studied for energy storage, their properties also make them promising candidates for advanced biosensing platforms, which are critical in drug discovery and diagnostics.
Primary Applications:
-
Energy Storage (Supercapacitors): Ni-Co LDH nanosheets are exceptional electrode materials for supercapacitors.[5] Their layered structure provides a large surface area for electrochemical reactions and efficient ion diffusion pathways, leading to high specific capacitance and excellent cycling stability.[6] The direct growth of these nanosheets on conductive substrates like nickel foam avoids the need for polymer binders and improves electrical conductivity.[3]
-
Electrocatalysis: These materials are effective electrocatalysts for water splitting, including the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER).[7] Their tunable composition and abundant active sites can significantly enhance catalytic efficiency.
-
Biosensors: The high surface area and excellent electrochemical properties of Ni-Co LDH nanosheets make them a promising platform for developing sensitive electrochemical biosensors.[5] Enzymes or other biomolecules can be immobilized on the nanosheet surface. The material's ability to facilitate electron transfer reactions allows for the sensitive detection of target analytes, which is a key process in drug development for monitoring biochemical reactions and screening potential drug candidates.
Experimental Protocols
This section details a general protocol for the hydrothermal synthesis of Ni-Co LDH nanosheets grown directly on a nickel foam substrate. This method is effective for creating binder-free electrodes for electrochemical applications.[3]
Substrate Preparation
-
Cut nickel foam (NF) into desired dimensions (e.g., 1 cm x 1 cm).
-
Clean the NF pieces sequentially with acetone, 1 M HCl, absolute ethanol (B145695), and deionized (DI) water.
-
Use ultrasonication for 15 minutes in each cleaning solution to remove surface oxides and organic residues.
-
Dry the cleaned NF pieces before use.
Precursor Solution Preparation
-
Prepare a 50 mL aqueous solution containing:
-
1 mmol of Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
0.5 mmol of Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
-
Stir the solution with ultrasonication for 30 minutes to ensure complete dissolution and mixing.
-
Add 6 mmol of urea (B33335) (CO(NH₂)₂) to the solution.
-
(Optional Additive) For enhanced performance, add 1.5 mmol of ammonium (B1175870) fluoride (B91410) (NH₄F) to the solution.[3] Stir until all components are dissolved.
Hydrothermal Synthesis
-
Place the cleaned nickel foam piece(s) into a 100 mL Teflon-lined stainless steel autoclave.
-
Pour the prepared precursor solution into the autoclave.
-
Seal the autoclave and heat it to 100-120°C for 8-12 hours in an oven.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
Product Collection and Finishing
-
Retrieve the nickel foam, which is now coated with Ni-Co LDH nanosheets.
-
Rinse the product thoroughly with DI water and ethanol to remove any residual ions and solvents.
-
Dry the final product in an oven at 60°C for 12 hours.
// Nodes start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; prep_substrate [label="1. Substrate Preparation\n(Ni Foam Cleaning)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_solution [label="2. Precursor Solution Preparation\n(Ni/Co Salts + Urea)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrothermal [label="3. Hydrothermal Reaction\n(100°C, 8h in Autoclave)[3]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cool [label="4. Cooling\n(To Room Temperature)", fillcolor="#FBBC05", fontcolor="#202124"]; rinse [label="5. Rinsing\n(DI Water & Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry [label="6. Drying\n(60°C for 12h)[3]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; characterize [label="7. Characterization\n(SEM, XRD, Electrochemical Tests)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End Product:\nNi-Co LDH Nanosheets", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> prep_substrate [color="#5F6368"]; prep_substrate -> prep_solution [color="#5F6368"]; prep_solution -> hydrothermal [color="#5F6368"]; hydrothermal -> cool [color="#5F6368"]; cool -> rinse [color="#5F6368"]; rinse -> dry [color="#5F6368"]; dry -> characterize [color="#5F6368"]; characterize -> end [color="#5F6368"]; } caption Figure 2: Workflow for the hydrothermal synthesis of Ni-Co LDH nanosheets.
Characterization
-
Morphology and Structure: Use Scanning Electron Microscopy (SEM) to observe the nanosheet morphology and X-ray Diffraction (XRD) to confirm the layered double hydroxide crystal structure.[8]
-
Electrochemical Performance: Perform electrochemical tests in a three-electrode setup using a 2 M or 3 M KOH aqueous solution as the electrolyte.[6][8] Key tests include Cyclic Voltammetry (CV), Galvanostatic Charge-Discharge (GCD), and Electrochemical Impedance Spectroscopy (EIS) to determine specific capacitance, rate capability, and cycling stability.[7]
Data Presentation
The electrochemical performance of Ni-Co LDH nanosheets is highly dependent on the synthesis conditions and the specific precursors used. The following tables summarize performance data from various studies.
Table 1: Effect of Anion Source on Electrochemical Performance [8]
| Sample Name (Anion) | Specific Capacitance (at 1 A/g) | Capacitive Retention (at 7 A/g) |
| Ni-Co(SO₄) | 1551.1 F/g | 60.1% |
| Ni-Co(Cl) | 440.7 F/g | 21.7% |
| Ni-Co(Ac) | 337.8 F/g | 4.6% |
| Ni-Co(NO₃) | 141.6 F/g | 6.0% |
The results indicate that using sulfate (B86663) salts as precursors can lead to a looser layer structure, providing more active sites and benefiting electrolyte diffusion.[8]
Table 2: Performance of Ni-Co LDH with Additives and on Different Substrates
| Synthesis Method / Additive | Substrate | Specific Capacitance | Current Density | Cycling Stability | Reference |
| Hydrothermal with NH₄F | Ni Foam | 1445 F/g | 2 A/g | 99% retention | [1][3] |
| Hydrothermal | Ni Foam | 1734 F/g | 6 A/g | Not specified | [6] |
| Hydrothermal (Mn-doped) | Ni Foam | 1709 F/g | 1 A/g | 65.4% after 4000 cycles | [9] |
| Hydrothermal | Biomass Carbon | 606.4 F/g | 0.5 A/g | 87.1% after 1000 cycles | [10] |
References
- 1. Synthesis, characterization, and properties of nickel–cobalt layered double hydroxide nanostructures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Synthesis, characterization, and properties of nickel–cobalt layered double hydroxide nanostructures | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, characterization, and properties of nickel–cobalt layered double hydroxide nanostructures - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06670H [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical synthesis of NiCo layered double hydroxides on nickel-coated graphite for water splitting: understanding the electrochemical experimen ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08053J [pubs.rsc.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrodeposition of Nickel-Cobalt Hydroxide Films for Electrocatalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of nickel-cobalt (B8461503) hydroxide (B78521) (Ni-Co(OH)₂) films via electrodeposition for electrocatalytic applications, particularly the Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER) which are crucial for water splitting technologies.
Introduction
Nickel-cobalt hydroxides have emerged as highly promising non-precious metal electrocatalysts due to their high activity, stability in alkaline media, and cost-effectiveness. Electrodeposition is a versatile and scalable technique for fabricating these catalyst films directly onto conductive substrates, offering precise control over film thickness, morphology, and composition. This document outlines the necessary materials, equipment, and step-by-step procedures for the successful deposition and evaluation of Ni-Co(OH)₂ films.
Experimental Protocols
Substrate Preparation
A clean and uniform substrate is critical for the adhesion and performance of the electrodeposited film. Nickel foam (NF) is a commonly used substrate due to its three-dimensional porous structure and high surface area.
Protocol:
-
Cut the nickel foam into desired dimensions (e.g., 1 cm x 2 cm).
-
Ultrasonically clean the NF in a sequence of solutions to remove surface oxides and organic contaminants:
-
2 M Hydrochloric acid for 15 minutes.
-
Ethanol for 15 minutes.
-
Deionized (DI) water for 15 minutes.
-
-
Dry the cleaned nickel foam in a vacuum oven at 60°C before use.[1]
Electrodeposition of Ni-Co(OH)₂ Films
The electrodeposition is typically carried out in a three-electrode electrochemical cell. The cleaned nickel foam serves as the working electrode, a platinum foil or mesh as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.
Materials:
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Potassium hydroxide (KOH) for electrolyte
-
Deionized (DI) water
Protocol (Potentiostatic Deposition):
-
Prepare the deposition electrolyte by dissolving Ni(NO₃)₂·6H₂O and Co(NO₃)₂·6H₂O in DI water. The molar ratio of Ni to Co can be varied to optimize catalytic activity (e.g., 4:1).[2]
-
Assemble the three-electrode cell with the cleaned NF as the working electrode, Pt foil as the counter electrode, and Ag/AgCl as the reference electrode.
-
Immerse the electrodes in the deposition electrolyte.
-
Apply a constant cathodic potential (e.g., -0.90 V vs. Ag/AgCl) for a specific duration (e.g., 300-900 seconds) using a potentiostat.[3]
-
After deposition, gently rinse the coated nickel foam with DI water to remove any residual electrolyte and dry it at room temperature.[3]
Alternative Protocol (Cyclic Voltammetry Deposition):
-
Prepare the electrolyte as described above.
-
Cycle the potential between a defined range (e.g., 0.15 V to -1.25 V vs. SCE) at a scan rate of 5 mV/s for a set number of cycles.[4]
Physicochemical Characterization
Scanning Electron Microscopy (SEM): To observe the surface morphology and microstructure of the deposited film. X-ray Diffraction (XRD): To determine the crystalline structure and phase of the Ni-Co(OH)₂. The as-deposited films are often amorphous or poorly crystalline.[4] X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and oxidation states of nickel and cobalt in the film.
Electrocatalytic Performance Evaluation
The electrocatalytic activity of the Ni-Co(OH)₂/NF electrode is evaluated in a 1.0 M KOH electrolyte using a three-electrode setup.
Protocol:
-
Linear Sweep Voltammetry (LSV): Record the polarization curve at a slow scan rate (e.g., 2 or 5 mV/s) to determine the overpotential required to achieve a specific current density (e.g., 10 or 20 mA/cm²).[5]
-
Tafel Plot: The Tafel slope is derived from the LSV data to evaluate the reaction kinetics. It is calculated by plotting the overpotential (η) versus the logarithm of the current density (log|j|).
-
Chronoamperometry: To assess the long-term stability of the catalyst, a constant potential is applied to maintain a specific current density (e.g., 10 mA/cm²) for an extended period (e.g., 24 hours), and the current is monitored over time.[6]
-
Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance and electrode kinetics.
Data Presentation
Electrodeposition Parameters
| Parameter | Value | Reference |
| Deposition Method | Potentiostatic | [3] |
| Working Electrode | Nickel Foam | [1] |
| Counter Electrode | Platinum Foil | [3] |
| Reference Electrode | Ag/AgCl | [3] |
| Electrolyte | 0.08 M Ni(NO₃)₂·6H₂O | [3] |
| Deposition Potential | -0.90 V vs. Ag/AgCl | [3] |
| Deposition Time | 300 - 900 s | [7] |
Electrocatalytic Performance for OER
| Catalyst | Overpotential @ 10 mA/cm² (mV) | Overpotential @ 20 mA/cm² (mV) | Tafel Slope (mV/dec) | Electrolyte | Reference |
| Ni₄Co₄Fe₂-LDH/NF | - | 222 | 61.22 | 1.0 M KOH | [5] |
| Ni-Co-S-3 | 280 | - | 93 and 70 | Neutral phosphate (B84403) solution | [4] |
| Co-Ni(OH)₂/PANI-NF | - | 180 | 62 | Alkaline media | [6] |
| Ni(OH)₂/rGO | 260 | - | 35 | 1 M KOH | [8] |
| FeNi-10 | 290 | - | 41 | - | [9] |
| NiFe(OH)x | 210 (for OER), 100 (for HER) | - | - | 1 M KOH | [10] |
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of Ni-Co(OH)₂ films.
Caption: Generalized mechanism for the Oxygen Evolution Reaction on a metal hydroxide catalyst.
References
- 1. Transition-Metal-Doped Nickel–Cobalt Layered Double Hydroxide Catalysts for an Efficient Oxygen Evolution Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrodeposition of ultrathin nickel–cobalt double hydroxide nanosheets on nickel foam as high-performance supercapacitor electrodes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. electrochemsci.org [electrochemsci.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A transparent iron-incorporated nickel hydroxide electrocatalyst for efficient water oxidation - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D3SE00527E [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
One-Pot Synthesis of Nickel-Cobalt Hydroxide on Nickel Foam: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the one-pot synthesis of nickel-cobalt (B8461503) (Ni-Co) hydroxide (B78521) directly on nickel foam. This method offers a straightforward and cost-effective approach to fabricating binder-free electrodes with high electrochemical performance, suitable for applications in energy storage, such as supercapacitors, and as electrocatalysts.
Introduction
Nickel-cobalt layered double hydroxides (LDHs) have garnered significant attention as electrode materials due to their high theoretical specific capacitance, excellent redox activity, and environmental friendliness. The direct growth of these nanostructures on a conductive substrate like nickel foam creates a robust, binder-free electrode with a hierarchical porous structure. This intimate contact between the active material and the current collector facilitates efficient electron and ion transport, leading to superior electrochemical performance.
Two primary one-pot synthesis methods are highlighted in this document: the hydrothermal/solvothermal method and the electrodeposition method. Both techniques allow for the direct growth of Ni-Co hydroxide nanosheets or nanowires onto the three-dimensional scaffold of nickel foam.
Applications
The resulting Ni-Co hydroxide on nickel foam electrodes are primarily used in:
-
Supercapacitors: As the positive electrode material, they exhibit high specific capacitance and good cycling stability, making them promising for high-performance energy storage devices.[1][2][3][4]
-
Electrocatalysis: These materials can act as efficient and stable electrocatalysts for reactions such as the oxygen evolution reaction (OER) in water splitting.[5]
-
Ammonia (B1221849) Oxidation Reaction: Modified with platinum, these electrodes show enhanced catalytic activity for the ammonia oxidation reaction, relevant for direct ammonia fuel cells.[6]
Experimental Protocols
Method 1: Hydrothermal/Solvothermal Synthesis
This method involves the reaction of nickel and cobalt salts with a precipitating agent in an aqueous or solvent-based solution at elevated temperatures in a sealed container. The nickel foam acts as both the substrate and, in some cases, the nickel source.
Materials:
-
Nickel foam (Ni foam)
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Ammonium fluoride (B91410) (NH₄F)
-
Urea (CO(NH₂)₂)
-
Hydrochloric acid (HCl)
-
Deionized (DI) water
Procedure:
-
Pre-treatment of Nickel Foam:
-
Cut the nickel foam into desired dimensions (e.g., 1 cm x 1 cm).
-
Clean the foam by sonicating in 3 M HCl for approximately 15-30 minutes to remove the surface oxide layer.[7]
-
Rinse thoroughly with deionized water and ethanol.
-
Dry the cleaned nickel foam in a vacuum oven.
-
-
Preparation of the Reaction Solution:
-
Prepare a precursor solution by dissolving Ni(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O, NH₄F, and CO(NH₂)₂ in deionized water. A typical solution may contain:
-
-
Hydrothermal Reaction:
-
Place the pre-treated nickel foam into a Teflon-lined stainless-steel autoclave.
-
Pour the prepared reaction solution into the autoclave.
-
Seal the autoclave and heat it to a temperature between 100°C and 180°C for 6 to 12 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
-
Post-treatment:
-
Remove the nickel foam from the solution.
-
Rinse the foam with deionized water and ethanol to remove any residual reactants.
-
Dry the final product in a vacuum oven at 60-80°C for 12 hours.
-
Method 2: Electrodeposition
Electrodeposition is a rapid, room-temperature method for synthesizing thin films of Ni-Co hydroxide directly onto the nickel foam, which acts as the working electrode.
Materials:
-
Nickel foam (Ni foam)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Deionized (DI) water
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Pre-treatment of Nickel Foam:
-
Follow the same pre-treatment procedure as described in the hydrothermal method.
-
-
Preparation of the Electrolyte:
-
Prepare an aqueous electrolyte solution containing Ni(NO₃)₂·6H₂O and Co(NO₃)₂·6H₂O. A typical electrolyte concentration is 0.01 M total metal ions.[4]
-
The molar ratio of Ni/Co in the electrolyte can be varied to achieve optimal electrochemical performance. A Ni/Co ratio of 4/1 has been shown to yield high specific capacitance.[1][4]
-
-
Electrochemical Deposition:
-
Set up a three-electrode electrochemical cell with the pre-treated nickel foam as the working electrode, a platinum wire or foil as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Immerse the electrodes in the prepared electrolyte.
-
Perform the electrodeposition at a constant current density (e.g., -1 mA cm⁻²) for a specific duration (e.g., 300 seconds).[4]
-
-
Post-treatment:
-
After deposition, gently rinse the electrode with deionized water.
-
Dry the electrode in a vacuum oven.
-
Data Presentation
The electrochemical performance of Ni-Co hydroxide on nickel foam electrodes synthesized by different methods is summarized below.
| Synthesis Method | Ni:Co Ratio | Current Density | Specific Capacitance (F/g) | Cycling Stability | Reference |
| Hydrothermal | 5:5 | 1 A/g | 2807 | 80.2% after 2000 cycles | [3] |
| Hydrothermal | 5:5 | 20 A/g | 2222 | 80.2% after 2000 cycles | [3] |
| Hydrothermal | - | 6 A/g | 1734 | - | [8] |
| Hydrothermal | - | 30 A/g | 1146 | - | [8] |
| Electrodeposition | 4:1 | 2 A/g | 3028 | Very good | [1][2][4] |
| Solvothermal | - | 0.44 A/g (1 mA/cm²) | 4392 | 72.2% after 10,000 cycles | [9] |
Note: The specific capacitance values can vary depending on the exact synthesis conditions, morphology, and mass loading of the active material.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the one-pot synthesis of Ni-Co hydroxide on nickel foam.
Logical Relationship of Synthesis to Application
Caption: Relationship between synthesis, material properties, and applications.
References
- 1. Electrodeposition of ultrathin nickel–cobalt double hydroxide nanosheets on nickel foam as high-performance supercapacitor electrodes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. scilit.com [scilit.com]
- 3. One-Step and Morphology-Controlled Synthesis of Ni-Co Binary Hydroxide on Nickel Foam for High-Performance Supercapacitors [mdpi.com]
- 4. Electrodeposition of ultrathin nickel–cobalt double hydroxide nanosheets on nickel foam as high-performance supercapacitor electrodes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Nickel–cobalt-layered double hydroxide nanosheet arrays on Ni foam as a bifunctional electrocatalyst for overall water splitting - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Nickel foam-supported nickel–cobalt layered double hydroxide/platinum composite electrocatalyst for ammonia oxidation reaction [accscience.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Nickel-Cobalt Hydroxide as a Positive Electrode Material in Nickel-Zinc Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of nickel-cobalt (B8461503) hydroxide (B78521) (Ni-Co hydroxide) as a high-performance positive electrode material in nickel-zinc (B8489154) (Ni-Zn) batteries. This document covers material synthesis, electrode fabrication, electrochemical characterization, and includes detailed experimental procedures to guide researchers in this field.
Introduction
Nickel-zinc batteries are re-emerging as a promising energy storage technology due to their high energy density, safety, and cost-effectiveness. The performance of these batteries is significantly influenced by the cathode material. Nickel hydroxide has been a traditional choice; however, the incorporation of cobalt into the nickel hydroxide structure has been shown to enhance electrochemical performance by improving electrical conductivity, increasing specific capacity, and extending cycle life. This document outlines the application of nickel-cobalt hydroxide as a robust cathode material for next-generation Ni-Zn batteries.
Quantitative Data Presentation
The electrochemical performance of this compound cathodes is influenced by the synthesis method and the nickel-to-cobalt ratio. The following tables summarize key performance metrics from various studies.
Table 1: Performance of this compound Cathodes Synthesized by Different Methods
| Synthesis Method | Ni:Co Ratio | Specific Capacity (mAh/g) | Current Density (A/g) | Cycle Life (% retention @ cycles) | Energy Density (Wh/kg) | Power Density (kW/kg) | Reference |
| Hydrothermal | Amorphous | 268 | 1 | 85% @ 500 | 428.8 | 2.68 | [1][2] |
| Co-precipitation | 4:1 | 327.9 | 0.5 | - | - | - | [3] |
| Electrodeposition | Doped α-Ni(OH)₂ | 284 | 0.5 (mA/cm²) | Excellent | - | - | [4] |
Table 2: Electrochemical Performance of Assembled Ni-Co Hydroxide//Zn Batteries
| Cathode Composition | Specific Capacity (mAh/g) | Current Density (A/g) | Energy Density (Wh/kg) | Power Density (kW/kg) | Reference |
| Amorphous Ni-Co Hydroxide | 268 | 1 | 428.8 | 2.68 | [1][2] |
| Ni₄Co₁-LDH | 230.7 | 0.5 | - | - | [3] |
Experimental Protocols
This section provides detailed step-by-step protocols for the synthesis of this compound, fabrication of the positive electrode, and its electrochemical characterization.
Synthesis of this compound
a) Hydrothermal Synthesis of Amorphous Ni-Co Hydroxide
This method yields amorphous this compound with enhanced electrochemical activity.
-
Materials: Nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O), Cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O), Urea (B33335) (CO(NH₂)₂), Deionized (DI) water.
-
Procedure:
-
Dissolve stoichiometric amounts of nickel nitrate and cobalt nitrate in DI water.
-
Add urea to the solution.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at a specific temperature (e.g., 120-180 °C) for a designated time (e.g., 6-12 hours).
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation, wash it several times with DI water and ethanol.
-
Dry the resulting powder in a vacuum oven at 60-80 °C overnight.
-
b) Co-precipitation Synthesis of Ni-Co Hydroxide
This is a facile, room-temperature method to synthesize bimetallic hydroxides.[3]
-
Materials: Nickel nitrate hexahydrate, Cobalt nitrate hexahydrate, Sodium hydroxide (NaOH), DI water.
-
Procedure:
-
Prepare a mixed salt solution by dissolving nickel nitrate and cobalt nitrate in DI water in the desired molar ratio (e.g., 4:1).[3]
-
Prepare a NaOH solution.
-
Slowly drop the mixed salt solution into the NaOH solution under vigorous stirring.
-
Continue stirring for a set period to allow for complete precipitation.
-
Age the resulting suspension.
-
Collect the precipitate by filtration, wash thoroughly with DI water to remove any residual ions.
-
Dry the product in a vacuum oven at 60-80 °C.
-
Positive Electrode Fabrication
-
Slurry Preparation:
-
Prepare a slurry by mixing the synthesized this compound powder (active material), a conductive agent (e.g., acetylene (B1199291) black or carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a weight ratio of 80:10:10.[5]
-
Use N-methyl-2-pyrrolidone (NMP) as the solvent to form a homogeneous slurry.
-
-
Coating:
-
Coat the prepared slurry onto a current collector, typically nickel foam or nickel foil, using a doctor blade technique to ensure uniform thickness.
-
Dry the coated electrode in a vacuum oven at 80-120 °C for at least 4 hours to remove the solvent.[5]
-
-
Pressing:
-
After drying, press the electrode under a specific pressure (e.g., 10 MPa) to ensure good contact between the active material and the current collector.
-
Electrochemical Characterization
-
Cell Assembly:
-
Assemble a CR2032 coin cell or a three-electrode setup.
-
Positive Electrode: The prepared this compound electrode.
-
Negative Electrode: Zinc foil or a zinc plate.
-
Electrolyte: An aqueous solution of 6 M potassium hydroxide (KOH), often saturated with zinc oxide (ZnO) to suppress zinc dendrite formation.[1][2]
-
Separator: A polyamide-based separator or other suitable porous membrane.[1][2]
-
-
Cyclic Voltammetry (CV):
-
Purpose: To investigate the redox behavior and electrochemical reversibility of the electrode.
-
Parameters:
-
Potential Window: Typically from 0 to 0.6 V vs. a reference electrode (e.g., Hg/HgO).
-
Scan Rates: A range of scan rates from 10 to 100 mV/s are commonly used to study the kinetics of the redox reactions.[6]
-
-
Procedure:
-
Connect the assembled cell to a potentiostat.
-
Apply the potential scan and record the resulting current. The resulting plot of current versus potential is the cyclic voltammogram.
-
-
-
Galvanostatic Charge-Discharge (GCD) Cycling:
-
Purpose: To determine the specific capacity, energy density, power density, and cycling stability of the battery.
-
Parameters:
-
Procedure:
-
Connect the cell to a battery testing system.
-
Charge the cell at a constant current until it reaches the upper voltage limit.
-
Rest the cell for a short period.
-
Discharge the cell at the same or a different constant current until it reaches the lower voltage limit.
-
Repeat this process for a large number of cycles to evaluate cycling stability.
-
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To study the internal resistance and charge transfer kinetics of the battery.
-
Parameters:
-
Frequency Range: Typically from 100 kHz down to 0.01 Hz or 0.1 Hz.[7]
-
AC Amplitude: A small AC voltage perturbation, usually 5-10 mV, is applied.
-
-
Procedure:
-
Connect the cell to a potentiostat with an EIS module.
-
Apply the AC signal at different frequencies and measure the impedance response.
-
The data is often presented as a Nyquist plot (imaginary impedance vs. real impedance).
-
-
Visualizations
Experimental Workflow
Caption: Experimental workflow from synthesis to characterization.
Charge-Discharge Mechanism
Caption: Redox reactions during charge and discharge.
Role of Cobalt in Nickel Hydroxide Electrode
Caption: Key roles of cobalt in enhancing electrode performance.
References
- 1. youtube.com [youtube.com]
- 2. Electrochemical impedance spectroscopy for the characterisation of battery cells - What matters in EIS - basics and recommendations for meaningful measurement results [chemeurope.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Utilization of Special Potential Scan Programs for Cyclic Voltammetric Development of Different Nickel Oxide-Hydroxide Species on Ni Based Electrodes [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. How to Analyze Battery Performance Using EIS (Electrochemical Impedance Spectroscopy) [eureka.patsnap.com]
Application Notes: Ni-Co Layered Double Hydroxides in Hybrid Supercapacitors
Introduction
Nickel-Cobalt Layered Double Hydroxides (Ni-Co LDHs) are emerging as highly promising electrode materials for the next generation of energy storage devices, particularly hybrid supercapacitors.[1][2] These materials, with the general formula [Ni²⁺₁₋ₓCo³⁺ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, possess a unique 2D layered structure analogous to hydrotalcite. This structure facilitates the intercalation of various anions and provides a large surface area with numerous electroactive sites, leading to high theoretical specific capacitance.[3] Hybrid supercapacitors utilize a battery-type faradaic electrode (like Ni-Co LDH) and a capacitor-type electric double-layer (EDLC) electrode (typically activated carbon), combining the high energy density of batteries and the high power density and long cycle life of supercapacitors.[4]
The primary advantages of Ni-Co LDHs stem from the synergistic effects between nickel and cobalt, which enhance electrical conductivity and provide rich redox chemistry for efficient charge storage.[4] However, challenges such as poor intrinsic conductivity and structural degradation during cycling can limit their practical performance.[1][5] Current research focuses on overcoming these limitations by engineering novel nanostructures (e.g., nanosheets, nanocages, core-shell structures), creating composites with conductive materials like graphene or carbon nanotubes, and doping with other elements.[6][7][8][9][10]
Principle of Operation
In a typical hybrid supercapacitor, the Ni-Co LDH material serves as the positive electrode (cathode) in an alkaline electrolyte (e.g., KOH). The charge storage mechanism is based on fast and reversible Faradaic redox reactions involving the Ni²⁺/Ni³⁺ and Co²⁺/Co³⁺ couples with OH⁻ ions from the electrolyte. A carbon-based material, such as activated carbon (AC), is used as the negative electrode (anode), where charge is stored non-faradaically through the formation of an electric double layer. The combination of these two distinct energy storage mechanisms allows the device to achieve both high energy and power densities.[4][11]
Data Presentation
The electrochemical performance of Ni-Co LDH-based materials varies significantly with the synthesis method, morphology, and composition. The following tables summarize key performance metrics from recent studies.
Table 1: Performance of Various Ni-Co LDH-Based Electrodes in a Three-Electrode System
| Electrode Material | Synthesis Method | Specific Capacitance (F/g) | Current Density (A/g) | Reference |
| NiCoFe-LDHs | Electrochemical | 3130 | 1 | [12] |
| Ni/Co-LDHs Microspheres | Self-assembled | 2228 | 1 | [3] |
| NiCo-LDH-210 Nanocages | Solvothermal (ZIF-67 template) | 2203.6 | 2 | [8] |
| NiCo₂S₄/Ni–Co LDH | Vapor-phase hydrothermal | 1765 | 1 | [3] |
| NiCo-LDH-1 Nanocages | Cu₂O template etching | 1671 | 1 | [7] |
| 0.4Se-NiCo-LDH | Hydrothermal Selenization | 1396 | 1 | [13] |
| Ni–Co–O/NiCo-LDH Core-Shell | Hydrothermal & Annealing | 1434 | 1 | [10][14] |
| NiCo LDH/S-Ni MOF | - | 1200 | 1 | [3] |
| Ni-Co LDH/3D RGO NF | - | 1054 | - | [3] |
Table 2: Performance of Asymmetric Supercapacitor (ASC) Devices Using Ni-Co LDH-Based Cathodes
| Device Configuration (Cathode//Anode) | Max. Energy Density (Wh/kg) | Power Density (W/kg) | Cycling Stability (% retention after cycles) | Reference |
| NiCoFe-LDHs // Fe₂O₃/Graphene | 101 | 91500 | 82.5% after 5000 | [12] |
| Ni-Co LDH/ZnCu₂O₄ NPs // AC | 103.16 | 824.97 | 97.88% after 5000 | [3] |
| NiCo-LDH-1 Nanocages // AC | 59.0 | 935.7 | 87.1% after 10,000 | [7] |
| NiCo-LDH-210 // AC | 57.3 | - | Prominent stability | [8] |
| NF@Ni-Co LDHs // AC | 51.1 | 777 | 72.2% after 10,000 | [4] |
| 0.4Se-NiCo-LDH // AC | 60 | 2700 | 84.45% after 8000 | [13] |
| Ni-Co LDH/3D RGO NF // AC | 38.6 | 69.5 | ~70% after 4000 | [3] |
| Ni–Co–O/NiCo-LDH // AC | 26 | 807 | 95% after 3600 | [10][14] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Ni-Co LDH Nanosheets on Carbon Cloth
This protocol describes a common method for the in-situ growth of Ni-Co LDH directly onto a flexible conductive substrate, eliminating the need for binders.
Materials:
-
Nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
Cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Ammonium fluoride (B91410) (NH₄F)
-
Urea (B33335) (CO(NH₂)₂)
-
Deionized (DI) water
-
Carbon Cloth (CC)
-
Ethanol (B145695) and Hydrochloric acid (for cleaning)
Procedure:
-
Substrate Cleaning: Cut a piece of carbon cloth (e.g., 2x4 cm). Clean it by sonicating sequentially in acetone, ethanol, 3M HCl, and DI water for 15 minutes each to remove impurities and activate the surface. Dry the cleaned CC in an oven at 60°C.
-
Precursor Solution Preparation:
-
Hydrothermal Reaction:
-
Place the cleaned carbon cloth into a 100 mL Teflon-lined stainless-steel autoclave.
-
Pour the prepared precursor solution into the autoclave.
-
Seal the autoclave and heat it in an oven at 135°C for 10 hours.[15] During this process, the urea will decompose, providing a slow and uniform supply of OH⁻ ions, which facilitates the precipitation of the LDH onto the carbon cloth.
-
-
Post-Synthesis Treatment:
-
After the reaction, allow the autoclave to cool down naturally to room temperature.
-
Take out the carbon cloth, now coated with Ni-Co LDH.
-
Rinse it thoroughly with DI water and ethanol to remove any residual reactants.
-
Dry the final product (Ni-Co LDH/CC) in a vacuum oven at 60°C for 12 hours. The mass loading of the active material is typically 1-2 mg/cm².
-
Protocol 2: Fabrication of a Slurry-Coated Ni-Co LDH Electrode
This protocol is for preparing an electrode when the active material is in powder form.
Materials:
-
Synthesized Ni-Co LDH powder
-
Acetylene (B1199291) black (conductive agent)
-
Polytetrafluoroethylene (PTFE) or Polyvinylidene fluoride (PVDF) (binder)
-
N-Methyl-2-pyrrolidone (NMP) (solvent for PVDF) or Ethanol (for PTFE)
-
Nickel foam (NF) or Carbon Cloth (CC) (current collector)
Procedure:
-
Slurry Preparation:
-
Weigh the Ni-Co LDH powder, acetylene black, and PTFE binder in a mass ratio of 8:1:1.[10]
-
Mix the powders thoroughly in a mortar and pestle.
-
Add a few drops of ethanol and continue to grind until a uniform, paste-like slurry is formed.
-
-
Electrode Coating:
-
Cut and clean a piece of nickel foam (e.g., 1x1 cm).
-
Press a specific amount of the prepared slurry (e.g., 8-10 mg) uniformly onto the nickel foam.[10]
-
Press the coated foam under a pressure of ~10 MPa for 1 minute to ensure good contact between the active material and the current collector.
-
-
Drying: Dry the electrode in a vacuum oven at 60°C for 12 hours to remove the solvent.
Protocol 3: Assembly of an Asymmetric Supercapacitor (Coin Cell)
This protocol describes the assembly of a CR2032-type coin cell for testing.
Materials:
-
Ni-Co LDH positive electrode (cathode)
-
Activated Carbon (AC) negative electrode (anode)
-
Celgard separator film
-
2 M Potassium hydroxide (B78521) (KOH) aqueous solution (electrolyte)
-
Coin cell components (casings, spacers, spring)
-
Crimping machine
Procedure:
-
Electrode and Separator Preparation:
-
Cut the prepared Ni-Co LDH cathode and the AC anode into circular discs (e.g., 16 mm diameter) to fit the coin cell.
-
Cut a slightly larger disc (e.g., 19 mm diameter) from the separator film.
-
-
Electrolyte Soaking: Soak the cathode, anode, and separator in the 2 M KOH electrolyte for at least 30 minutes inside a glovebox or a sealed container to ensure thorough wetting.
-
Coin Cell Assembly (in this order):
-
Place the negative case on the assembly platform.
-
Place the soaked AC anode in the center of the case.
-
Add a few drops of electrolyte onto the anode.
-
Carefully place the soaked separator on top of the anode.
-
Add a few more drops of electrolyte.
-
Place the soaked Ni-Co LDH cathode on top of the separator.
-
Place a stainless-steel spacer and a spring on top of the cathode.
-
Carefully place the positive cap on top of the stack.
-
-
Crimping: Transfer the assembled cell to the crimping machine and seal it to ensure it is airtight. Let the assembled cell rest for a few hours before testing to allow for electrolyte equilibration.
Mandatory Visualization
References
- 1. Synthesis, characterization, and properties of nickel–cobalt layered double hydroxide nanostructures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent advancements of NiCo LDH and graphene based nanohybrids for supercapacitor application | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A critical review on boosting cycling stability of layered double hydroxides for supercapacitors: Degradation mechanism and rational design | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. NiCo layered double hydroxide nanocages for high-performance asymmetric supercapacitors - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A ZIF-67 derived NiCo-LDH nanosheet–nanourchin 3D hierarchical nanostructure for high-performance supercapacitors - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Surface Selenization of NiCo-Layered Double Hydroxide Nanosheets for High-Performance Supercapacitors [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Nickel-Cobalt Hydroxide Catalysts in Urea Electro-oxidation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of nickel-cobalt (B8461503) (Ni-Co) hydroxide (B78521) catalysts for the electro-oxidation of urea (B33335). This technology is pivotal for applications ranging from environmental remediation of urea-rich wastewater to energy production in direct urea fuel cells.
Introduction
The electrochemical oxidation of urea is a promising avenue for sustainable energy production and wastewater treatment. Nickel-based materials, particularly nickel hydroxide (Ni(OH)₂), are effective and low-cost catalysts for the urea oxidation reaction (UOR) in alkaline media. The incorporation of cobalt into the nickel hydroxide matrix has been shown to significantly enhance the catalytic activity and stability.[1][2][3] Cobalt doping can alter the electronic structure of Ni(OH)₂, increase the number of active sites, and lower the overpotential required for urea oxidation.[1][4][5] This document outlines detailed experimental procedures for the synthesis and electrochemical evaluation of Ni-Co hydroxide catalysts.
Data Presentation: Performance of Ni-Co Hydroxide Catalysts
The following table summarizes the electrochemical performance of various nickel-cobalt hydroxide catalysts for urea electro-oxidation as reported in the literature. This data allows for a comparative analysis of different catalyst compositions and preparation methods.
| Catalyst Composition | Synthesis Method | Electrolyte | Onset Potential (V vs. RHE) | Peak Current Density (mA cm⁻²) @ Potential (V vs. RHE) | Reference |
| Ni₀.₈Co₀.₂(OH)₂ | Mesoporous silica (B1680970) template | 0.5 M Urea in 5 M KOH | Not Specified | 25.6 @ 70°C | [2] |
| Co-doped Ni(OH)₂/Ni foam | Hydrothermal | 1.0 M KOH with 0.33 M Urea | ~1.357 | 100 @ 1.357 | [5] |
| Ni₉₀Co₁₀(OH)₂ | Sol-Gel | Not Specified | Not Specified | Highest geometric current density | [1] |
| Ni₂₀Co₈₀(OH)₂ | Sol-Gel | Not Specified | Maximized intrinsic activity | Not Specified | [1] |
| NiCo-MOF (Ni:Co = 1:2) | Not Specified | 1 M KOH and 0.5 M Urea | 1.33 | 10 @ 1.33 | [6] |
| Ni-Co bimetallic hydroxide | Not Specified | 1 M KOH with 0.33 M Urea | Reduced overpotential | Increased peak current | [2] |
Experimental Protocols
Synthesis of this compound Catalysts
This section details three common methods for synthesizing Ni-Co hydroxide catalysts: hydrothermal synthesis, electrodeposition, and sol-gel method.
a) Hydrothermal Synthesis of Ni-Co Hydroxide on Nickel Foam
This method yields a catalyst directly grown on a conductive substrate, which is ideal for electrode fabrication.
-
Materials: Nickel foam (NF), Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O), Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O), Urea (CO(NH₂)₂), Deionized (DI) water.
-
Procedure:
-
Clean a piece of nickel foam (e.g., 2 cm x 3 cm) by sonicating in acetone, ethanol (B145695), and DI water for 15 minutes each to remove surface impurities.
-
Prepare a precursor solution by dissolving desired molar ratios of Ni(NO₃)₂·6H₂O and Co(NO₃)₂·6H₂O, and urea in DI water. A typical solution might contain 2 mmol Ni(NO₃)₂·6H₂O, 0.5 mmol Co(NO₃)₂·6H₂O, and 10 mmol urea in 40 mL of DI water.
-
Place the cleaned nickel foam and the precursor solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 120°C for 12 hours.
-
After cooling to room temperature, retrieve the nickel foam, rinse it thoroughly with DI water and ethanol, and dry it in a vacuum oven at 60°C for 6 hours.
-
b) Electrodeposition of Ni-Co Hydroxide Films
Electrodeposition allows for precise control over the thickness and morphology of the catalyst film.
-
Materials: A conductive substrate (e.g., glassy carbon electrode, nickel foil), Nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O), Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O), Sodium hydroxide (NaOH), DI water.
-
Procedure:
-
Prepare an electrolytic bath containing, for example, 0.1 M NiSO₄·6H₂O and 0.02 M CoSO₄·7H₂O in DI water.
-
Use a three-electrode setup with the conductive substrate as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.
-
Perform electrodeposition at a constant potential (e.g., -1.0 V vs. SCE) for a specific duration (e.g., 600 seconds) while stirring the solution.
-
After deposition, rinse the electrode with DI water and dry it under a nitrogen stream.
-
c) Sol-Gel Synthesis of Ni-Co Hydroxide Xerogels
This method produces high-surface-area catalyst powders.[1]
-
Materials: Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), Propylene (B89431) oxide, Ethanol.
-
Procedure:
-
Dissolve stoichiometric amounts of NiCl₂·6H₂O and CoCl₂·6H₂O in ethanol.
-
Add propylene oxide to the solution to act as a gelation agent.
-
Stir the mixture until a gel is formed.
-
Age the gel for 24 hours.
-
Wash the gel repeatedly with ethanol to remove unreacted precursors.
-
Dry the gel under vacuum to obtain the Ni-Co hydroxide xerogel.
-
Electrode Preparation
For catalyst powders synthesized via methods like sol-gel, an ink needs to be prepared for electrode fabrication.
-
Materials: Ni-Co hydroxide powder, Nafion® solution (5 wt%), Isopropanol, DI water.
-
Procedure:
-
Disperse a specific amount of the catalyst powder (e.g., 5 mg) in a mixture of DI water, isopropanol, and Nafion® solution (e.g., 475 µL DI water, 475 µL isopropanol, 50 µL Nafion®).
-
Sonically disperse the mixture for at least 30 minutes to form a homogeneous ink.
-
Drop-cast a specific volume of the ink (e.g., 10 µL) onto the surface of a polished glassy carbon electrode.
-
Dry the electrode at room temperature.
-
Electrochemical Evaluation of Urea Oxidation
Electrochemical measurements are crucial to assess the performance of the prepared catalysts.
-
Electrochemical Setup: A standard three-electrode cell is used with the prepared catalyst as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Hg/HgO).
-
Electrolyte: An alkaline solution containing urea, typically 1.0 M KOH with 0.33 M or 0.5 M urea.
-
Cyclic Voltammetry (CV):
-
Record CVs in the electrolyte with and without urea to observe the catalytic effect.
-
Scan the potential in a range where the Ni²⁺/Ni³⁺ redox transition and urea oxidation occur (e.g., 0 to 0.8 V vs. Ag/AgCl).
-
A typical scan rate is 50 mV/s.
-
-
Linear Sweep Voltammetry (LSV):
-
Record LSV at a slow scan rate (e.g., 5 or 10 mV/s) in the urea-containing electrolyte to determine the onset potential and current density.
-
-
Chronoamperometry:
-
Apply a constant potential in the urea oxidation region to evaluate the stability of the catalyst over time. Record the current response for an extended period (e.g., several hours).
-
Visualizations
Urea Electro-oxidation Mechanism
The electro-oxidation of urea on nickel-based catalysts in an alkaline medium is generally understood to proceed via an indirect mechanism where Ni(OH)₂ is first oxidized to NiOOH, which then acts as the active species for urea oxidation.[3][4][7]
References
- 1. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Development of Nickel-Based Electrocatalysts for Urea Electrolysis in Alkaline Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Nickel-Cobalt Hydroxide for the Oxygen Evolution Reaction in Alkaline Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxygen evolution reaction (OER) is a critical process in renewable energy technologies such as water splitting for hydrogen production and metal-air batteries. However, the sluggish kinetics of the OER often limits the overall efficiency of these systems. Noble metal oxides, such as those of iridium and ruthenium, are traditionally used as OER catalysts but are hindered by their high cost and scarcity.[1] Nickel-cobalt (B8461503) layered double hydroxides (NiCo-LDHs) have emerged as highly promising, cost-effective, and abundant alternatives, demonstrating excellent catalytic activity and stability in alkaline electrolytes.[1][2]
The synergistic effect between nickel and cobalt in the hydroxide (B78521) lattice enhances the electronic structure, optimizing the binding energies of OER intermediates and facilitating the formation of active high-valence states during the reaction.[1] This document provides detailed protocols for the synthesis of nickel-cobalt hydroxide electrocatalysts and their electrochemical evaluation for the OER in alkaline media, along with a summary of their performance data.
Data Presentation: OER Performance of this compound and Doped Variants
The following table summarizes the key performance metrics for various this compound-based electrocatalysts in 1.0 M KOH. The overpotential required to achieve a current density of 10 mA/cm² (η@10) and 50 mA/cm² (η@50), as well as the Tafel slope, are presented for easy comparison. Lower overpotential and Tafel slope values indicate higher catalytic activity.
| Electrocatalyst | Substrate | Overpotential @ 10 mA/cm² (mV) | Overpotential @ 50 mA/cm² (mV) | Tafel Slope (mV dec⁻¹) | Reference |
| NiCo-LDH | Nickel Foam | 332 | - | 147 | [3] |
| Ni₄Co₄-LDH | Nickel Foam | 305 | - | 110.38 | [2] |
| Fe-doped NiCo-LDH | - | - | 289 | - | [1] |
| Mn-doped NiCo-LDH | - | - | 414 | - | [1] |
| Cu-doped NiCo-LDH | - | - | 403 | - | [1] |
| Zn-doped NiCo-LDH | - | - | 357 | - | [1] |
| CQD/NiCo-LDH | Nickel Foam | 266 | - | 127 | [3] |
| Co-Ni(OH)₂/PANI | Nickel Foam | 180 (at 20 mA/cm²) | - | 62 | [4] |
| Co-Ni-Fe₅₁₁ Hydroxide | - | 288 | ~67 (at 330 mV) | 43 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound on Nickel Foam (Hydrothermal Method)
This protocol describes a common one-step hydrothermal method for the in-situ growth of NiCo-LDH nanostructures on a nickel foam substrate.[1][2]
Materials:
-
Nickel foam (NF)
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Urea (CO(NH₂)₂)
-
Deionized (DI) water
-
Hydrochloric acid (HCl)
Procedure:
-
Substrate Pre-treatment:
-
Cut the nickel foam into desired dimensions (e.g., 1 cm x 2 cm).
-
Clean the NF by sonicating in 3 M HCl for 15 minutes to remove the surface oxide layer.
-
Rinse thoroughly with DI water and ethanol.
-
Dry the cleaned NF in an oven at 60°C.
-
-
Precursor Solution Preparation:
-
Prepare a 100 mL aqueous solution containing:
-
2 mmol Ni(NO₃)₂·6H₂O
-
2 mmol Co(NO₃)₂·6H₂O (for a 1:1 Ni:Co ratio, this can be varied)[2]
-
10 mmol Urea
-
-
Stir the solution until all salts are completely dissolved.
-
-
Hydrothermal Synthesis:
-
Place the pre-treated nickel foam into a 100 mL Teflon-lined stainless-steel autoclave.
-
Pour the precursor solution into the autoclave.
-
Seal the autoclave and heat it at 120°C for 12 hours.
-
-
Post-Synthesis Treatment:
-
Allow the autoclave to cool down to room temperature naturally.
-
Carefully remove the nickel foam, which should now be coated with the NiCo-LDH.
-
Rinse the coated NF several times with DI water and ethanol to remove any residual reactants.
-
Dry the final product in a vacuum oven at 60°C for 8 hours.
-
Protocol 2: Electrochemical Evaluation of OER Performance
This protocol outlines the standard three-electrode electrochemical setup and measurement procedures for assessing the OER activity of the prepared NiCo-LDH/NF electrodes.[6][7]
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode: As-prepared NiCo-LDH/NF
-
Counter Electrode: Platinum wire or graphite (B72142) rod
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Mercury/Mercury Oxide (Hg/HgO) electrode
-
Electrolyte: 1.0 M Potassium Hydroxide (KOH) solution
-
High-purity Nitrogen (N₂) or Argon (Ar) gas
Procedure:
-
Electrolyte Preparation:
-
Prepare a 1.0 M KOH solution using high-purity KOH pellets and DI water.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the NiCo-LDH/NF as the working electrode, the platinum wire/graphite rod as the counter electrode, and the chosen reference electrode.
-
Ensure the electrodes are immersed in the 1.0 M KOH electrolyte.
-
-
Electrolyte Saturation:
-
Purge the electrolyte with high-purity N₂ or Ar for at least 30 minutes before each experiment to remove dissolved oxygen.
-
-
Electrochemical Measurements:
-
Cyclic Voltammetry (CV):
-
Perform CV scans at a scan rate of 50-100 mV/s in a potential window that encompasses the redox features of the catalyst to activate and stabilize it.
-
-
Linear Sweep Voltammetry (LSV) for OER Activity:
-
Record the LSV curve at a slow scan rate (e.g., 5 mV/s) from a potential below the OER onset to a potential where a significant current density is achieved (e.g., 0 to 1.0 V vs. SCE).[7]
-
The potential should be iR-corrected to compensate for the solution resistance. The potential vs. RHE can be calculated using the Nernst equation: E(RHE) = E(SCE) + 0.241 + 0.059 * pH. In 1.0 M KOH, the pH is approximately 14.
-
-
Tafel Analysis:
-
The Tafel slope is determined from the linear region of the Tafel plot (η vs. log |j|), where η is the overpotential and j is the current density. The Tafel equation is η = b * log |j| + a, where 'b' is the Tafel slope.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at a specific overpotential to investigate the charge transfer resistance (Rct) of the catalyst.
-
-
Chronoamperometry or Chronopotentiometry for Stability Test:
-
Assess the long-term stability of the catalyst by holding a constant potential (chronoamperometry) or constant current density (chronopotentiometry, e.g., at 10 mA/cm²) for an extended period (e.g., 10-24 hours) and monitoring the current or potential change.[4]
-
-
Visualizations
Caption: Experimental workflow for the synthesis and electrochemical evaluation of NiCo-LDH.
Caption: Key properties of NiCo-LDH and their impact on OER performance.
References
- 1. Transition-Metal-Doped Nickel–Cobalt Layered Double Hydroxide Catalysts for an Efficient Oxygen Evolution Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iron and nickel co-doped cobalt hydroxide nanosheets with enhanced activity for oxygen evolution reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Protocol for Screening Water Oxidation or Reduction Electrocatalyst Activity in a Three-Electrode Cell for Alkaline Exchange Membrane Electrolysis [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Fabrication of Flexible Supercapacitors with Ni-Co Hydroxide Nanosheet Arrays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the fabrication and characterization of high-performance flexible supercapacitors based on nickel-cobalt (B8461503) layered double hydroxide (B78521) (Ni-Co LDH) nanosheet arrays. The protocols outlined below are compiled from established research methodologies and are intended to be a comprehensive resource for developing next-generation energy storage devices.
Data Presentation: Electrochemical Performance
The following table summarizes the quantitative electrochemical performance of flexible supercapacitors fabricated with Ni-Co hydroxide nanosheet arrays under various synthesis conditions, as reported in the literature.
| Electrode Material/Substrate | Synthesis Method | Specific Capacitance (F/g) @ Current Density (A/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Cycling Stability (% Retention @ Cycles) |
| Ni-Co LDH on Carbon Fiber Cloth | Electrodeposition | 1540 @ 1 | - | - | 82.9% @ 5000 |
| Ni-Co LDH on Nickel Foam | Hydrothermal | 1734 @ 6 | - | - | - |
| Ni-Co LDH on Nickel Foam | Electrodeposition | 3028 @ 2 | 127.22 | 605 | - |
| Ni-Co LDH on Graphene/Carbon Cloth | Hydrothermal | 1421 @ 2 | 49 | - | 98% retention at 10 A/g |
| Ni-Co Carbonate Hydroxide on Carbon Cloth | Hydrothermal | - | - | - | Areal capacitance increased after soaking |
| Ni-Co LDH on Biomass Carbon | Hydrothermal | 606.4 @ 0.5 | - | - | 87.1% @ 1000 |
Experimental Protocols
This section provides detailed, step-by-step protocols for the fabrication of flexible supercapacitors with Ni-Co hydroxide nanosheet arrays, from substrate preparation to final device assembly.
Materials and Reagents
-
Substrates: Nickel Foam (NF), Carbon Cloth (CC)
-
Nickel Precursor: Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
Cobalt Precursor: Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Hydrolyzing Agent: Urea (B33335) (CO(NH₂)₂) or Hexamethylenetetramine (HMT)
-
Solvent: Deionized (DI) water, Ethanol (B145695)
-
Cleaning Agents: Acetone (B3395972), Hydrochloric acid (HCl)
-
Negative Electrode Material: Activated Carbon (AC)
-
Binder: Polyvinylidene fluoride (B91410) (PVDF)
-
Conductive Additive: Acetylene (B1199291) black
-
Solvent for Slurry: N-Methyl-2-pyrrolidone (NMP)
-
Separator: Cellulose (B213188) paper
-
Electrolyte: Potassium hydroxide (KOH) or Sodium sulfate (B86663) (Na₂SO₄), Polyvinyl alcohol (PVA)
Protocol 1: Hydrothermal Synthesis of Ni-Co LDH Nanosheet Arrays on Nickel Foam
-
Substrate Cleaning:
-
Cut the Nickel Foam (NF) into desired dimensions (e.g., 1x2 cm²).
-
Sonciate the NF pieces in acetone for 15 minutes to remove organic contaminants.[1][2]
-
Rinse thoroughly with deionized (DI) water.
-
Immerse the NF in a 3 M HCl solution and sonicate for 15 minutes to etch the surface oxide layer.[1]
-
Rinse extensively with DI water and then ethanol.
-
Dry the cleaned NF in an oven at 60°C for 6 hours.
-
-
Precursor Solution Preparation:
-
Prepare a 100 mL aqueous solution containing:
-
2 mmol of Ni(NO₃)₂·6H₂O
-
4 mmol of Co(NO₃)₂·6H₂O
-
12 mmol of urea (CO(NH₂)₂)
-
-
Stir the solution magnetically for 30 minutes until all precursors are fully dissolved.
-
-
Hydrothermal Reaction:
-
Place the cleaned NF pieces into a 100 mL Teflon-lined stainless-steel autoclave.
-
Pour the prepared precursor solution into the autoclave, ensuring the NF is fully submerged.[3]
-
Seal the autoclave and heat it to 120°C for 8-12 hours.[4]
-
Allow the autoclave to cool down to room temperature naturally.
-
-
Post-Synthesis Treatment:
-
Carefully remove the NF, which should now be coated with a layer of Ni-Co LDH nanosheets.
-
Rinse the coated NF repeatedly with DI water and ethanol to remove any residual reactants.
-
Dry the final electrode in a vacuum oven at 60°C for 12 hours.
-
Protocol 2: Preparation of Activated Carbon Negative Electrode
-
Slurry Preparation:
-
Mix activated carbon (AC), acetylene black, and PVDF binder in a weight ratio of 8:1:1.
-
Add a few drops of N-Methyl-2-pyrrolidone (NMP) and grind the mixture in a mortar to form a homogeneous slurry.
-
-
Electrode Fabrication:
-
Coat the prepared slurry onto a piece of cleaned nickel foam or carbon cloth, which will act as the current collector.
-
Ensure a uniform coating with a consistent thickness.
-
Dry the electrode in a vacuum oven at 80°C for 12 hours to evaporate the NMP.
-
Press the electrode under a pressure of 10 MPa to ensure good contact between the active material and the current collector.
-
Protocol 3: Assembly of the Flexible Asymmetric Supercapacitor
-
Gel Electrolyte Preparation:
-
Dissolve 6 g of PVA in 60 mL of DI water by heating at 90°C with constant stirring until the solution becomes clear.
-
Add 6 g of KOH to the clear PVA solution and continue stirring until a homogeneous gel electrolyte is formed.
-
Allow the gel electrolyte to cool to room temperature.
-
-
Device Assembly:
-
Cut the prepared Ni-Co LDH positive electrode and the activated carbon negative electrode into identical sizes.
-
Immerse both electrodes in the prepared gel electrolyte for 5 minutes.
-
Cut a piece of cellulose paper to the same dimensions as the electrodes to serve as the separator.
-
Soak the separator in the gel electrolyte.
-
Assemble the supercapacitor in a sandwich structure: positive electrode, separator, and negative electrode.[5][6][7]
-
Press the assembled device firmly to ensure good contact between all components.
-
Package the device in a flexible, insulating material (e.g., PET film) leaving the terminals exposed for electrical connection.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the fabrication of a flexible supercapacitor.
Structure-Performance Relationship
Caption: Relationship between nanosheet structure and supercapacitor performance.
References
- 1. CN106158394B - A kind of preparation method of nickel foam based super capacitor electrode material - Google Patents [patents.google.com]
- 2. digital-library.theiet.org [digital-library.theiet.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Nickel-Cobalt Bimetallic Hydroxides via Co-precipitation
Introduction
Nickel-cobalt (B8461503) bimetallic hydroxides, particularly in the form of layered double hydroxides (LDHs), have garnered significant attention in various scientific and industrial fields. Their unique layered structure, high theoretical specific capacitance, and synergistic electrochemical activity make them promising materials for applications in energy storage devices like supercapacitors and batteries, as well as in electrocatalysis.[1][2] The co-precipitation method stands out as a facile, cost-effective, and scalable approach for the synthesis of these materials, allowing for tunable control over their morphology and composition.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the synthesis of nickel-cobalt bimetallic hydroxides using the co-precipitation method. The information is tailored for researchers, scientists, and professionals in materials science and drug development, offering insights into the synthesis-structure-property relationships of these versatile materials. While applications in drug delivery are an emerging area of interest for layered double hydroxides in general, the current focus of research on nickel-cobalt bimetallic hydroxides is predominantly in electrochemistry.
Data Presentation
The properties of nickel-cobalt bimetallic hydroxides are highly dependent on the synthesis parameters. The following tables summarize the influence of key parameters on the material characteristics and performance.
Table 1: Effect of Ni:Co Molar Ratio on Electrochemical Performance of Nickel-Cobalt Carbonate Hydroxides
| Ni:Co Molar Ratio | Specific Capacitance (F/g) at 10 mV/s | Reference |
| 1:0 | 19.3 | [5] |
| 2:1 | 153.7 | [5] |
| 1:1 | 480.0 | [5] |
| 1:2 | 735.3 | [5] |
| 0:1 | 329.3 | [5] |
Table 2: Influence of Synthesis Parameters on the Properties of Nickel-Cobalt Bimetallic Hydroxides
| Parameter | Variation | Effect on Material Properties |
| pH | 7.5 to 12.5 | Affects the crystallinity and precipitation extent of hydroxides. Higher pH (around 11-12.5) generally leads to more complete precipitation and can influence particle morphology.[6] |
| Temperature | Room Temperature to 60 °C | Influences crystallinity and particle growth. Milder temperatures (~60 °C) are often favored for the formation of well-defined structures. |
| Precipitating Agent | NaOH, KOH, NH4OH | The choice and concentration of the precipitating agent control the supersaturation level, which in turn affects nucleation and growth rates, influencing particle size and morphology. |
| Complexing Agent | Ammonia, Citric Acid | Forms complexes with metal ions, slowing down the precipitation rate and allowing for better control over particle size and morphology, often leading to more uniform and spherical particles.[4][7] |
| Aging Time | 20 to 60 hours | Increased aging time can lead to improved crystallinity and larger particle sizes, which can impact electrochemical performance.[6] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of nickel-cobalt bimetallic hydroxides via the co-precipitation method.
Materials and Reagents
-
Nickel(II) salt precursor (e.g., Ni(NO₃)₂·6H₂O or NiCl₂·6H₂O)
-
Cobalt(II) salt precursor (e.g., Co(NO₃)₂·6H₂O or CoCl₂·6H₂O)
-
Precipitating agent (e.g., Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH))
-
Complexing agent (optional, e.g., Ammonium hydroxide (NH₄OH))
-
Deionized (DI) water
Equipment
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bars
-
pH meter
-
Burette or dropping funnel
-
Centrifuge and centrifuge tubes
-
Oven
Protocol: Co-precipitation Synthesis of Ni-Co Layered Double Hydroxide (LDH)
-
Preparation of Precursor Solution:
-
Dissolve stoichiometric amounts of the nickel and cobalt salts in deionized water to achieve the desired Ni:Co molar ratio (e.g., 1:1, 1:2, 2:1). The total metal ion concentration is typically in the range of 0.1 M to 1 M.
-
Stir the solution until the salts are completely dissolved.
-
-
Preparation of Alkaline Solution:
-
Prepare an aqueous solution of the precipitating agent (e.g., 2 M NaOH).
-
If a complexing agent is used, it can be added to the precursor solution or to a separate alkaline solution.
-
-
Co-precipitation Reaction:
-
Place the precursor solution in a beaker on a magnetic stirrer.
-
Slowly add the alkaline solution dropwise to the precursor solution while stirring vigorously.
-
Monitor the pH of the mixture continuously using a pH meter and maintain it at a constant value (typically between 9 and 11) by adjusting the addition rate of the alkaline solution.[8]
-
A colored precipitate will form instantaneously.
-
-
Aging of the Precipitate:
-
After the addition of the alkaline solution is complete, continue stirring the suspension for a specific period (e.g., 12-24 hours) at a constant temperature (e.g., room temperature or 60 °C). This aging process promotes crystal growth and improves the crystallinity of the LDH.
-
-
Washing and Collection of the Product:
-
Separate the precipitate from the solution by centrifugation.
-
Wash the collected precipitate several times with deionized water and ethanol to remove any unreacted reagents and by-products. Centrifuge the suspension after each washing step.
-
Continue washing until the pH of the supernatant is neutral (pH ≈ 7).
-
-
Drying:
-
Dry the final product in an oven at a specific temperature (e.g., 60-80 °C) for several hours (e.g., 12 hours) to obtain the nickel-cobalt bimetallic hydroxide powder.
-
Mandatory Visualizations
Caption: Experimental workflow for the co-precipitation synthesis of Ni-Co bimetallic hydroxides.
Caption: Logical relationship between synthesis and material characterization techniques.
Characterization of Nickel-Cobalt Bimetallic Hydroxides
To elucidate the properties of the synthesized materials, a suite of characterization techniques is employed.
-
X-ray Diffraction (XRD): This technique is crucial for identifying the crystalline phase of the material. For Ni-Co LDHs, characteristic diffraction peaks corresponding to the layered hydrotalcite-like structure are expected. The sharpness and intensity of the peaks provide information about the crystallinity of the sample.[5]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to visualize the morphology and size of the synthesized particles. Depending on the synthesis conditions, various morphologies such as nanosheets, nanoflowers, or spherical agglomerates can be observed.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and the oxidation states of nickel and cobalt in the bimetallic hydroxide. This is particularly important for understanding the electrochemical behavior of the material.[5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to identify the functional groups present in the material. For Ni-Co hydroxides, characteristic absorption bands corresponding to hydroxyl groups (O-H stretching) and interlayer water molecules are typically observed.
Conclusion
The co-precipitation method offers a versatile and effective route for the synthesis of nickel-cobalt bimetallic hydroxides with tunable properties. By carefully controlling the synthesis parameters such as the Ni:Co molar ratio, pH, temperature, and the use of complexing agents, researchers can tailor the morphology, crystallinity, and ultimately the performance of these materials for various applications, particularly in the field of energy storage. The protocols and data presented in these notes serve as a valuable resource for the scientific community to further explore and optimize the synthesis of these promising materials.
References
- 1. Synthesis, characterization, and properties of nickel–cobalt layered double hydroxide nanostructures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Comprehension of the Route for the Synthesis of Co/Fe LDHs via the Method of Coprecipitation with Varying pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. n-bri.org [n-bri.org]
- 5. Controllable Morphology of Sea-Urchin-like Nickel–Cobalt Carbonate Hydroxide as a Supercapacitor Electrode with Battery-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ammonia-free coprecipitation synthesis of a Ni–Co–Mn hydroxide precursor for high-performance battery cathode materials - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Sol-Gel Synthesis of Cobalt-Doped Nickel Hydroxide Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the sol-gel synthesis of cobalt-doped nickel hydroxide (B78521) catalysts. The primary application of these catalysts is in electrocatalysis, particularly for the oxygen evolution reaction (OER) and urea (B33335) oxidation reaction (UOR), which are critical for renewable energy systems and waste treatment. While direct applications in drug development are not widely documented, the catalytic and surface properties of these materials may hold potential for biosensor development and specialized catalytic processes in pharmaceutical synthesis.
Introduction
Cobalt-doped nickel hydroxide (Co-doped Ni(OH)₂) catalysts are of significant interest due to their high electrochemical activity, stability, and relatively low cost compared to precious metal catalysts. The incorporation of cobalt into the nickel hydroxide lattice has been shown to enhance electrical conductivity and create more active sites, leading to improved catalytic performance. The sol-gel synthesis method offers a versatile route to produce these catalysts with high purity, homogeneity, and control over their nanostructure. This method involves the transition of a colloidal solution (sol) into a gel-like network, which is then dried to obtain a xerogel or aerogel.
Key Applications
The primary applications for sol-gel synthesized cobalt-doped nickel hydroxide catalysts are in the field of electrochemistry:
-
Oxygen Evolution Reaction (OER): As a key reaction in water splitting for hydrogen production, efficient OER catalysts are crucial. Co-doped Ni(OH)₂ has demonstrated excellent performance in lowering the overpotential required for OER.
-
Urea Oxidation Reaction (UOR): These catalysts are effective for the electrochemical oxidation of urea, a process relevant for wastewater treatment and direct urea fuel cells. The doping with cobalt has been found to enhance the intrinsic activity towards UOR.[1]
-
Supercapacitors: The high surface area and redox activity of these materials make them promising candidates for electrode materials in supercapacitors.
For drug development professionals, potential areas of interest could include:
-
Biosensors: The catalytic properties of Co-doped Ni(OH)₂ could be harnessed for the development of electrochemical sensors for biologically relevant molecules.
-
Catalytic Synthesis: While not a primary focus of current research, the unique catalytic sites could potentially be explored for specific oxidation or reduction steps in the synthesis of pharmaceutical intermediates.
Data Presentation
The following tables summarize quantitative data from various studies on cobalt-doped nickel hydroxide catalysts synthesized via different methods, highlighting the impact of cobalt doping on their electrochemical performance.
Table 1: Influence of Cobalt Doping on Urea Oxidation Reaction (UOR) Performance
| Catalyst Composition | Synthesis Method | Electrolyte | Key Performance Metric | Reference |
| Ni₉₀Co₁₀(OH)₂ | Sol-Gel (Propylene Oxide) | 1 M KOH + 0.33 M Urea | Highest geometric current density | [1] |
| Ni₂₀Co₈₀(OH)₂ | Sol-Gel (Propylene Oxide) | 1 M KOH + 0.33 M Urea | Maximized intrinsic activity towards UOR | [1] |
| 10 wt.% Co-doped Ni@Ni(OH)₂ | Chemical Deposition | 1 M KOH + 0.33 M Urea | Approx. twice the anodic current density of undoped sample |
Table 2: Influence of Dopants on Oxygen Evolution Reaction (OER) Performance of NiCo Layered Double Hydroxides (LDH)
| Catalyst | Synthesis Method | Current Density | Overpotential (mV) | Reference |
| Undoped NiCo LDH | Hydrothermal | 50 mA/cm² | 450 | |
| Fe-doped NiCo LDH | Hydrothermal | 50 mA/cm² | 289 | |
| Mn-doped NiCo LDH | Hydrothermal | 50 mA/cm² | 414 | |
| Cu-doped NiCo LDH | Hydrothermal | 50 mA/cm² | 403 | |
| Zn-doped NiCo LDH | Hydrothermal | 50 mA/cm² | 357 |
Experimental Protocols
This section provides a detailed protocol for the sol-gel synthesis of cobalt-doped nickel hydroxide xerogel catalysts using the propylene (B89431) oxide-mediated method.
Protocol 1: Sol-Gel Synthesis of Ni₁₋ₓCoₓ(OH)₂ Xerogel
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ethanol (B145695) (anhydrous)
-
Propylene oxide
-
Deionized water
Equipment:
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bars
-
Syringe or pipette for accurate liquid transfer
-
Sealed containers for gelation and aging
-
Centrifuge
-
Vacuum oven or freeze-dryer
Procedure:
-
Precursor Solution Preparation:
-
Calculate the required molar amounts of NiCl₂·6H₂O and CoCl₂·6H₂O to achieve the desired Ni:Co atomic ratio (e.g., 90:10, 80:20, etc.).
-
Dissolve the calculated amounts of the nickel and cobalt salts in anhydrous ethanol in a beaker with vigorous stirring to form a homogeneous solution. The total metal concentration can be in the range of 0.1 M to 0.5 M.
-
-
Sol Formation and Gelation:
-
While stirring the precursor solution, add a specific volume of propylene oxide. Propylene oxide acts as a proton scavenger, promoting the hydrolysis and condensation of the metal precursors, leading to gel formation. A typical molar ratio of propylene oxide to total metal ions is around 2:1 to 10:1.
-
Continue stirring for a few minutes until the solution becomes clear and homogeneous.
-
Transfer the sol to a sealed container and leave it undisturbed at room temperature for gelation to occur. Gelation time can vary from a few hours to a day depending on the precursor concentration and temperature.
-
-
Aging of the Gel:
-
Once the gel has formed, let it age in the sealed container at room temperature for 24-48 hours. The aging process strengthens the gel network through further condensation reactions.
-
-
Washing and Solvent Exchange:
-
After aging, the gel is typically washed to remove unreacted precursors and by-products. This can be done by decanting the supernatant and replacing it with fresh ethanol. Repeat this process several times.
-
For xerogel preparation, the solvent within the gel pores is exchanged with a low surface tension solvent like acetone (B3395972) or pentane (B18724) to minimize the collapse of the porous structure during drying. This is achieved by soaking the gel in the new solvent for several hours, with multiple solvent changes.
-
-
Drying of the Gel:
-
For Xerogel: The solvent-exchanged gel is dried under vacuum at a relatively low temperature (e.g., 60-80 °C) for several hours to obtain the xerogel.
-
For Aerogel (alternative): For a highly porous aerogel, the gel is dried using supercritical drying with liquid CO₂.
-
-
Characterization:
-
The synthesized Co-doped Ni(OH)₂ xerogel powder can be characterized using various techniques such as X-ray diffraction (XRD) for phase identification, scanning electron microscopy (SEM) and transmission electron microscopy (TEM) for morphology and particle size analysis, Brunauer-Emmett-Teller (BET) analysis for surface area and porosity, and X-ray photoelectron spectroscopy (XPS) for surface composition and oxidation states.
-
Visualizations
Diagram 1: Sol-Gel Synthesis Workflow
Caption: Workflow for sol-gel synthesis of Co-doped Ni(OH)₂.
Diagram 2: Logical Relationship of Doping and Performance
Caption: Impact of cobalt doping on catalyst properties and performance.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Cycling Stability of Nickel-Cobalt Hydroxide Electrodes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the cycling stability of nickel-cobalt (B8461503) hydroxide (B78521) electrodes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nickel-cobalt hydroxide electrode is showing rapid capacity fading. What are the common causes?
Rapid capacity fading in this compound electrodes during cycling is often attributed to several degradation mechanisms:
-
Irreversible Phase Transformation: The active material can undergo phase changes during charging and discharging, leading to less electrochemically active forms. For instance, the desirable α-Ni(OH)₂ can irreversibly transform into the less stable β-Ni(OH)₂.[1]
-
Structural Collapse and Pulverization: The electrode material can experience significant volume changes during ion insertion and extraction, leading to mechanical stress, cracking, and loss of electrical contact between active particles.[2][3]
-
Dissolution of Active Material: Transition metals like nickel and cobalt can dissolve into the electrolyte, especially at high voltages or elevated temperatures, resulting in a gradual loss of the active material.[3]
-
Formation of Insulating Layers: Unwanted side reactions at the electrode-electrolyte interface can lead to the formation of insulating layers, which increases the internal resistance and hinders charge transfer.[3]
-
Poor Electrical Conductivity: Nickel hydroxide itself has poor intrinsic conductivity, which can limit the rate capability and contribute to capacity loss over time.[4][5]
Q2: How can I improve the structural stability and prevent volume expansion of my electrodes?
Several strategies can be employed to enhance the structural integrity of this compound electrodes:
-
Incorporate Conductive Additives: Integrating materials like reduced graphene oxide (rGO) or carbon nanotubes can create a flexible buffer that accommodates volume changes while maintaining good electrical contact.[6][7][8]
-
Surface Coatings: Applying a thin, uniform coating of materials like titanium oxide can act as a mechanical reinforcement, preventing cracking and pulverization of the active material.[3]
-
Doping with Other Elements: Introducing dopants such as fluorine can improve the phase and morphology stability of the electrode.[2]
-
Control of Nanostructure: Synthesizing materials with specific nanostructures, such as hierarchical or core-shell architectures, can help to better accommodate the strain of repeated cycling.
Q3: What are some effective methods to enhance the electrical conductivity of the electrode?
Improving the electrical conductivity is crucial for better cycling performance. Consider the following approaches:
-
Composite Formation with Carbonaceous Materials: Hybridizing the this compound with highly conductive materials like graphene or carbon nanotubes is a common and effective strategy.[6][7][8]
-
Cobalt Addition: Increasing the cobalt content or ensuring its uniform distribution can enhance conductivity. Cobalt oxyhydroxide (CoOOH), formed during cycling, is more conductive than nickel hydroxide.[4][5]
-
Doping: Introducing certain dopants can increase the electrical conductivity of the material.[2]
Q4: Can modifying the electrolyte improve the cycling stability?
Yes, the electrolyte plays a critical role. While not the primary focus of electrode material design, electrolyte optimization can mitigate some degradation mechanisms. For instance, using additives in the electrolyte can help to stabilize the electrode-electrolyte interface and reduce the dissolution of transition metals.
Q5: What is the role of cobalt in the this compound system, and how does the Ni/Co ratio affect stability?
Cobalt plays a multifaceted role in improving the performance of nickel hydroxide electrodes:
-
Increases Conductivity: Cobalt species, particularly CoOOH, form a conductive network within the electrode, facilitating charge transfer.[4][5]
-
Suppresses Oxygen Evolution: Cobalt can increase the overpotential for the oxygen evolution reaction, which is a parasitic reaction that can occur during charging at high potentials.
-
Improves Reversibility: The addition of cobalt can enhance the reversibility of the electrochemical reactions.[9]
The ratio of nickel to cobalt is a critical parameter. An optimal ratio can lead to synergistic effects, resulting in both high capacity and excellent stability. For example, one study found that a Ni/Co molar ratio of 4:1 exhibited a high discharge capacity and excellent cycling stability.[10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on improving the cycling stability of this compound electrodes.
Table 1: Performance of Modified this compound Electrodes
| Electrode Material | Modification | Current Density | Cycle Number | Capacity Retention | Reference |
| NiCo-CH-F | Fluorine Doping | Not Specified | 10,000 | 90% | [2] |
| Ni,Co-OH/rGO | Reduced Graphene Oxide Composite | Not Specified | 17,000 | 80% | [6] |
| Ni-Co LDHs (NC 2) | Ni/Co molar ratio of 4:1 | 200 mA/g | 200 | 99.1% | [10] |
| Co₀.₅Ni₀.₅(OH)₂/graphene/CNTs | Graphene and Carbon Nanotube Composite | 20 A/g | Not Specified | ~86% | [8] |
| Co-Ni(OH)₂ | Hydrothermal Synthesis | Not Specified | 2,000 | 96.26% | [11] |
Experimental Protocols
1. Synthesis of Fluorine-Doped Nickel-Cobalt Carbonate Hydroxide (NiCo-CH-F)
This protocol is based on a facile F doping strategy to boost cycling stability.[2]
-
Materials: Nickel source (e.g., nickel nitrate), cobalt source (e.g., cobalt nitrate), a source of carbonate (e.g., urea), and a fluorine source (e.g., ammonium (B1175870) fluoride).
-
Procedure:
-
Dissolve stoichiometric amounts of the nickel and cobalt salts in deionized water.
-
Add the fluorine source to the solution and stir to ensure homogeneity.
-
In a separate vessel, dissolve the carbonate source.
-
Slowly add the carbonate solution to the metal salt solution under vigorous stirring to induce precipitation.
-
Age the resulting precipitate at a specific temperature for a set duration.
-
Wash the precipitate multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors.
-
Dry the final product in a vacuum oven at a moderate temperature.
-
2. Preparation of this compound/Reduced Graphene Oxide (Ni,Co-OH/rGO) Hybrid Nanolayers
This protocol describes a one-pot hydrothermal method for synthesizing the composite material.[6]
-
Materials: Graphene oxide (GO), nickel salt, cobalt salt, and a reducing agent/alkaline source (e.g., ammonia).
-
Procedure:
-
Disperse a specific amount of GO in deionized water through ultrasonication to obtain a stable suspension.
-
Add the nickel and cobalt salts to the GO suspension and stir until fully dissolved.
-
Add the reducing agent/alkaline source to the mixture.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at a set temperature for a specified duration to facilitate the hydrothermal reaction.
-
After cooling to room temperature, collect the product by filtration.
-
Wash the product with deionized water and ethanol.
-
Dry the final Ni,Co-OH/rGO composite in a vacuum oven.
-
3. Electrochemical Characterization
-
Electrode Preparation:
-
Mix the active material (e.g., NiCo-CH-F or Ni,Co-OH/rGO), a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) in a specific weight ratio (e.g., 80:10:10).[7]
-
Add a solvent (e.g., N-methyl-2-pyrrolidone) to form a slurry.
-
Coat the slurry onto a current collector (e.g., nickel foam or stainless steel mesh).[7][12]
-
Dry the electrode in a vacuum oven to remove the solvent.
-
Press the electrode at a specific pressure to ensure good contact between the material and the current collector.
-
-
Electrochemical Measurements:
-
Assemble a three-electrode half-cell or a two-electrode full cell in an appropriate electrolyte (e.g., KOH solution).
-
Perform Cyclic Voltammetry (CV) to evaluate the electrochemical behavior and identify the redox peaks.
-
Conduct Galvanostatic Charge-Discharge (GCD) tests at various current densities to determine the specific capacity and cycling stability.
-
Use Electrochemical Impedance Spectroscopy (EIS) to analyze the internal resistance and charge transfer kinetics of the electrode.
-
Visualizations
Caption: Interrelationship of degradation mechanisms and improvement strategies.
Caption: A typical experimental workflow for electrode material development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tjanode.com [tjanode.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Improving the performance of cobalt–nickel hydroxide-based self-supporting electrodes for supercapacitors using accumulative approaches - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 9. DSpace [dr.lib.iastate.edu]
- 10. researchgate.net [researchgate.net]
- 11. Nickel–cobalt hydroxide: a positive electrode for supercapacitor applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Life cycle assessment of emerging Ni–Co hydroxide charge storage electrodes: impact of graphene oxide and synthesis route - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Conductivity of Nickel-Cobalt Hydroxide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nickel-cobalt (B8461503) (Ni-Co) hydroxide (B78521). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the conductivity of Ni-Co hydroxide materials.
Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis and characterization of nickel-cobalt hydroxide, providing potential causes and recommended solutions.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| COND-001 | Why is the measured conductivity of my synthesized Ni-Co hydroxide unexpectedly low? | 1. Intrinsic semiconducting nature: Pure nickel and cobalt hydroxides inherently have poor electrical conductivity.[1] 2. Amorphous structure or poor crystallinity: A disordered crystal structure can impede electron transport. 3. Undesirable phase formation: Synthesis conditions might favor the formation of less conductive phases of nickel or cobalt hydroxide.[2] 4. Presence of insulating binders: If the material is cast into an electrode using a non-conductive binder, this can significantly increase resistance. | 1. Incorporate conductive additives: Create a composite material by adding conductive materials like graphene, carbon nanotubes (CNTs), or conductive polymers (e.g., polyaniline - PANI).[3] 2. Doping: Introduce other metal ions (e.g., Mn, Fe, Cu) into the crystal lattice to alter the electronic structure and enhance conductivity.[4][5] 3. Optimize synthesis parameters: Adjust parameters like temperature, pH, and reaction time during synthesis (e.g., hydrothermal method) to promote the growth of more crystalline and conductive phases. 4. Grow directly on a conductive substrate: Synthesize the Ni-Co hydroxide directly onto a conductive substrate like nickel foam or carbon cloth to ensure good electrical contact and eliminate the need for binders.[6] |
| ADH-001 | The synthesized Ni-Co hydroxide film is peeling or flaking off the conductive substrate (e.g., nickel foam, stainless steel). What can I do to improve adhesion? | 1. Improper substrate cleaning: Residual oils, oxides, or other contaminants on the substrate surface can prevent strong adhesion.[7] 2. High internal stress in the film: Thick deposits or high deposition rates during electrodeposition can lead to stress build-up and poor adhesion.[8] 3. Formation of a passive oxide layer: Some substrates, like stainless steel, can form a thin, insulating oxide layer that hinders adhesion.[7] 4. Gas evolution during electrodeposition: Excessive hydrogen evolution at the cathode can disrupt film growth and lead to porous, poorly-adhered deposits. | 1. Thorough substrate pre-treatment: Clean the substrate by sonicating in a sequence of solvents (e.g., acetone, ethanol (B145695), deionized water) and acid (e.g., HCl) to remove contaminants and activate the surface.[7] 2. Optimize deposition parameters: In electrodeposition, use lower current densities or pulsed plating techniques to reduce stress. For hydrothermal methods, control the precursor concentration and reaction time. 3. Surface activation: For substrates like stainless steel, an acid etch (e.g., with HCl) immediately before deposition can remove the passive layer. A "Wood's nickel strike" (a thin, adherent layer of nickel from a specific bath) can also be used before the main deposition.[7] 4. Adjust electrolyte pH and temperature: Modifying the pH and temperature of the deposition bath can influence the rate of side reactions like hydrogen evolution. |
| CAP-001 | The specific capacitance of my Ni-Co hydroxide electrode is much lower than reported values. What are the likely reasons? | 1. Low conductivity: As addressed in COND-001 , poor electrical conductivity is a primary reason for low capacitance, as it limits the accessibility of active sites for electrochemical reactions.[9] 2. Non-ideal morphology: A dense, non-porous structure with a low surface area will have fewer active sites exposed to the electrolyte, resulting in low capacitance.[10] 3. Incorrect Ni:Co ratio: The molar ratio of nickel to cobalt significantly impacts the electrochemical performance. An unoptimized ratio can lead to lower capacitance. 4. Agglomeration of nanomaterials: If preparing a composite with conductive additives like graphene, poor dispersion can lead to the restacking of graphene sheets and agglomeration of hydroxide particles, reducing the effective surface area. | 1. Implement conductivity enhancement strategies: Refer to the solutions for COND-001 . 2. Control morphology: Utilize synthesis methods that promote the growth of high-surface-area nanostructures like nanosheets, nanowires, or hierarchical flower-like structures. The use of additives like ammonium (B1175870) fluoride (B91410) can help control morphology during hydrothermal synthesis.[9] 3. Systematically vary the Ni:Co ratio: Prepare a series of samples with different Ni:Co precursor ratios to identify the optimal composition for your application.[11] 4. Improve dispersion: Use surfactants or optimize sonication parameters during the synthesis of composites to ensure a homogeneous distribution of components. |
Frequently Asked Questions (FAQs)
Synthesis and Material Properties
Q1: What are the most effective strategies to improve the conductivity of this compound?
A1: The most common and effective strategies include:
-
Forming Composites: Integrating Ni-Co hydroxide with highly conductive materials like graphene or carbon nanotubes is a widely adopted approach to significantly enhance the overall conductivity of the electrode material.[3][12]
-
Doping: Introducing a third metal (e.g., Mn, Al, Fe) into the hydroxide structure can modify its electronic properties and improve conductivity.[4][13]
-
Direct Growth on Conductive Substrates: Synthesizing the Ni-Co hydroxide directly onto conductive substrates like nickel foam or carbon cloth provides an excellent electrical pathway and avoids the use of insulating binders.[6]
-
Morphology Engineering: Creating nanostructures with high surface area, such as nanosheets or porous networks, facilitates better ion transport and access to active sites, which complements electronic conductivity.[10]
Q2: How does the ratio of nickel to cobalt affect the final properties of the material?
A2: The Ni:Co molar ratio is a critical parameter that influences the material's electrochemical properties, including its specific capacitance and rate capability. The synergistic effect between nickel and cobalt often leads to enhanced performance compared to the individual hydroxides. The optimal ratio depends on the desired application and synthesis method, and it is generally recommended to experimentally screen a range of ratios to find the best-performing composition.[11]
Q3: What is the role of ammonium fluoride (NH₄F) as an additive in the hydrothermal synthesis of Ni-Co hydroxide?
A3: Ammonium fluoride acts as a morphology-directing agent during hydrothermal synthesis. It can influence the nucleation and growth of the hydroxide crystals, often promoting the formation of specific nanostructures like nanosheets or nanoflowers on the substrate. The appropriate concentration of NH₄F can lead to a material with a higher surface area and, consequently, improved electrochemical performance. However, excessive amounts can sometimes lead to the formation of less desirable phases.[9]
Experimental Protocols
Q4: Can you provide a general protocol for the hydrothermal synthesis of Ni-Co hydroxide on nickel foam?
A4: A typical hydrothermal synthesis involves the following steps:
-
Substrate Pre-treatment: A piece of nickel foam is cleaned sequentially with hydrochloric acid, deionized water, and ethanol in an ultrasonic bath to remove the surface oxide layer and any organic contaminants.
-
Precursor Solution Preparation: A solution is prepared by dissolving nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O), cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O), and a precipitating agent (like urea (B33335) or hexamethylenetetramine) in deionized water. A morphology-directing agent like ammonium fluoride may also be added.
-
Hydrothermal Reaction: The cleaned nickel foam and the precursor solution are sealed in a Teflon-lined stainless-steel autoclave and heated in an oven at a specific temperature (e.g., 120-180°C) for several hours.
-
Post-synthesis Treatment: After the autoclave cools down, the nickel foam, now coated with Ni-Co hydroxide, is removed, rinsed thoroughly with deionized water and ethanol, and dried in an oven.
Q5: What is a common method for electrodepositing cobalt-doped nickel hydroxide?
A5: Electrodeposition is a straightforward method for growing thin films of cobalt-doped nickel hydroxide directly on a conductive substrate. A general procedure is as follows:
-
Electrolyte Preparation: An aqueous solution containing nickel nitrate and cobalt nitrate in the desired molar ratio is prepared.
-
Electrochemical Cell Setup: A three-electrode system is typically used, with the conductive substrate (e.g., nickel foam, carbon cloth) as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE).
-
Deposition: The deposition is carried out at a constant potential (potentiostatic) or constant current (galvanostatic) for a set duration. The potential and time are optimized to achieve the desired film thickness and morphology.[1][14]
-
Finishing: After deposition, the electrode is rinsed with deionized water and dried.
Data and Visualization
Quantitative Data Summary
The following tables summarize the performance metrics of this compound materials prepared using different strategies to enhance conductivity.
Table 1: Performance of Doped this compound
| Dopant | Synthesis Method | Substrate | Key Performance Metric | Reference |
| Co | Electrodeposition | 3D Porous Nickel | 284 mAh g⁻¹ at 0.5 mA cm⁻² | [1] |
| Co | Electrodeposition | PANI-decorated Nickel Foam | Overpotential of 180 mV at 20 mA cm⁻² for OER | [14] |
| Al | Co-precipitation | - | High sphericity and tap density | [13] |
Table 2: Performance of Ni-Co Hydroxide Composites
| Conductive Additive | Synthesis Method | Substrate | Specific Capacitance | Reference |
| Reduced Graphene Oxide (rGO) | In situ wet chemical | - | 1292.79 F g⁻¹ | [3] |
| Reduced Graphene Oxide (rGO) | Hydrothermal | Nickel Foam | 3328.7 F g⁻¹ at 1.5 A g⁻¹ | [15] |
| Polyaniline (PANI) | Electropolymerization & Electrodeposition | Nickel Foam | Low overpotential for OER | [14] |
Table 3: Performance of Ni-Co Hydroxide with Different Morphologies/Substrates
| Synthesis Method | Substrate | Morphology | Specific Capacitance | Reference |
| Electrodeposition | Nickel Foam | Ultrathin Nanosheets | 3028 F g⁻¹ at 2 A g⁻¹ | [16][17] |
| Hydrothermal | Nickel Foam | Nanosheet Arrays | 1734 F g⁻¹ at 6 A g⁻¹ | [6] |
| Hydrothermal | - | Thin-layer Nanosheets | 4166 F g⁻¹ at 0.5 A g⁻¹ | [10] |
Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key experimental workflows and the logical relationships between synthesis parameters and material properties.
Caption: Workflow for hydrothermal synthesis of Ni-Co hydroxide.
Caption: Factors influencing the conductivity of Ni-Co hydroxide.
References
- 1. Nickel Hydroxide Nanosheets with Cobalt Doping for Batteries - ChemistryViews [chemistryviews.org]
- 2. DSpace [dr.lib.iastate.edu]
- 3. Controllable synthesis of Ni(OH)2/Co(OH)2 hollow nanohexagons wrapped in reduced graphene oxide for supercapacitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. High buffering capacity cobalt-doped nickel hydroxide electrode as redox mediator for flexible hydrogen evolution by two-step water electrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Enhanced electrochemical performance of lamellar structured Co–Ni(OH)2/reduced graphene oxide (rGO) via hydrothermal synthesis | Semantic Scholar [semanticscholar.org]
- 13. Nickel oxyhydroxide doped with cobalt and aluminum and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of Ni(OH)2/RGO pseudocomposite on nickel foam for supercapacitors with superior performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 16. Electrodeposition of ultrathin nickel–cobalt double hydroxide nanosheets on nickel foam as high-performance supercapacitor electrodes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
optimizing the morphology of nickel-cobalt hydroxide for enhanced performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis and optimization of nickel-cobalt (B8461503) (Ni-Co) hydroxide (B78521) morphologies for enhanced electrochemical performance.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the synthesis and characterization of Ni-Co hydroxide materials.
Morphology Control
Q1: My hydrothermal synthesis is producing agglomerated particles instead of well-defined nanosheets. What are the likely causes and solutions?
A1: Agglomeration during hydrothermal synthesis is a common issue. Here are several factors to investigate:
-
Precursor Concentration: High concentrations of nickel and cobalt salts can lead to rapid nucleation and uncontrolled growth, resulting in particle aggregation. Try reducing the concentration of your metal precursors.
-
pH Control: The pH of the reaction solution is critical. A pH that is too high can cause rapid precipitation and agglomeration. Ensure you have precise control over the pH, potentially by using a slow-hydrolyzing agent like urea (B33335) or hexamethylenetetramine (HMT). The gradual release of hydroxide ions promotes more controlled growth.
-
Reaction Temperature and Time: Sub-optimal temperature and reaction duration can lead to incomplete crystal growth and aggregation. Experiment with varying the temperature (e.g., in the range of 120-180°C) and time (e.g., 6-24 hours) to find the ideal conditions for your desired morphology.
-
Stirring/Agitation: Inadequate mixing can lead to localized areas of high supersaturation, promoting agglomeration. Ensure continuous and uniform stirring throughout the synthesis process.
-
Capping Agents/Additives: The use of capping agents or additives can help control the growth of specific crystal facets and prevent aggregation. Consider adding surfactants or ions like citrate (B86180) or fluoride (B91410) to the reaction mixture. For instance, ammonium (B1175870) fluoride has been used to control the surface morphology of Ni-Co layered double hydroxides (LDHs).[1][2]
Q2: I am trying to synthesize nanowires, but I keep getting nanosheets. How can I promote anisotropic growth?
A2: To shift the morphology from 2D nanosheets to 1D nanowires, you need to encourage anisotropic growth. Here are some strategies:
-
Adjusting the Ni:Co Ratio: The ratio of nickel to cobalt can significantly influence the resulting morphology. Systematically varying this ratio can help you find a composition that favors nanowire formation.[3]
-
Using a Template or Structure-Directing Agent: While template-free synthesis is common, employing a template (hard or soft) can guide the growth of nanowires. Alternatively, certain additives can act as structure-directing agents, favoring growth in one dimension.
-
Solvent Control: The choice of solvent can impact the growth kinetics. A mixed-solvent system (e.g., water and alcohol) can alter the solubility and diffusion of precursors, potentially favoring nanowire growth.[4]
-
Precursor Selection: The type of nickel and cobalt salts (e.g., nitrates, chlorides, sulfates) and the precipitating agent (e.g., NaOH, NH4OH, urea) can influence the final morphology. Experimenting with different precursors may yield the desired nanowire structure.
Q3: The morphology of my synthesized Ni-Co hydroxide is inconsistent between batches. How can I improve reproducibility?
A3: Lack of reproducibility is often due to subtle variations in experimental parameters. To improve consistency:
-
Precise Control of Reaction Conditions: Ensure that the temperature, pressure, reaction time, and stirring rate are identical for each synthesis. Use a calibrated and well-maintained autoclave for hydrothermal reactions.
-
Reagent Purity and Preparation: Use high-purity reagents and ensure that precursor solutions are freshly prepared to avoid degradation. The age and quality of reagents can affect the outcome.
-
Strict pH Monitoring: Calibrate your pH meter before each use and monitor the pH of the reaction mixture at consistent time points.
-
Controlled Heating and Cooling Rates: The rate at which the reaction vessel is heated and cooled can influence crystal growth. Standardize these rates for all your experiments.
-
Post-Synthesis Washing and Drying: Ensure a consistent washing procedure to remove any residual ions that might affect the material's properties. The drying temperature and duration should also be standardized.
Electrochemical Performance
Q4: The specific capacitance of my Ni-Co hydroxide electrode is lower than expected. What could be the issue?
A4: Low specific capacitance can stem from several factors related to the material's morphology and the electrode preparation:
-
Sub-optimal Morphology: The morphology might not be ideal for electrochemical applications. For instance, thick, stacked nanosheets can limit electrolyte access to active sites. Aim for morphologies with high surface area and good electrolyte accessibility, such as thin nanosheets or hierarchical structures.
-
Poor Electrical Conductivity: Nickel-cobalt hydroxides inherently have low electrical conductivity.[1][2] To improve this, you can:
-
Grow the material directly on a conductive substrate like nickel foam or carbon cloth.
-
Create a composite with a conductive material like graphene or carbon nanotubes.
-
-
Electrode Preparation: The way the electrode is fabricated is crucial. A thick electrode or the use of too much binder can increase the internal resistance and limit ion diffusion. Optimize the mass loading of the active material and the ratio of active material to conductive additive and binder.
-
Electrolyte Choice: Ensure you are using the appropriate electrolyte (e.g., aqueous KOH) at an optimal concentration. The wettability of your electrode material in the chosen electrolyte can also play a role.
-
Incomplete Activation: Some hydroxide materials require an electrochemical activation process (e.g., several cycles of cyclic voltammetry) to achieve their maximum capacitance.[5][6]
Q5: My electrode shows poor rate capability, with a significant drop in capacitance at high current densities. How can I improve it?
A5: Poor rate capability is usually due to slow ion and electron transport kinetics. To enhance it:
-
Optimize Morphology for Ion Diffusion: Hierarchical and porous structures, such as nanoflowers or nanosheets grown on nanowires, provide efficient pathways for electrolyte ions to access the active material, even at high charge-discharge rates.[7][8][9]
-
Enhance Electrical Conductivity: As mentioned above, improving the electrical conductivity of the electrode is key to facilitating rapid electron transport.
-
Reduce Electrode Thickness: Thinner electrodes shorten the ion diffusion path, leading to better performance at high rates.
-
Control Interlayer Spacing: For layered hydroxide structures, a larger interlayer spacing can facilitate easier intercalation and de-intercalation of electrolyte ions.
Data Presentation
Table 1: Influence of Ni:Co Ratio on Morphology and Specific Capacitance
| Ni:Co Ratio | Resulting Morphology | Specific Capacitance at 1 A/g (F/g) | Specific Capacitance at 20 A/g (F/g) | Reference |
| 1:0 | Nanosheets | ~1038 | - | [10] |
| 5:5 | Nanosheet/Nanowire | 2807 | 2222 | [3] |
| 1:2 | Sea-urchin-like | 950.2 | - | [11] |
| Co only | - | ~1366 | - | [10] |
Note: The specific capacitance values can vary significantly based on the synthesis method, substrate, and testing conditions.
Table 2: Effect of Synthesis Method on Electrochemical Performance
| Synthesis Method | Material | Specific Capacitance at 1 A/g (F/g) | Cycling Stability | Reference |
| Hydrothermal | Ni-Co Hydroxide | 1366 | 96.26% after 2000 cycles | [10] |
| Solvothermal | NiCo-LDH | 1356.8 | - | [12] |
| Coprecipitation & Electrodeposition | Ni2Co1HCF@CoNi-LDH | 1937 | 87.1% after 1000 cycles at 5 A/g | [13] |
| Hydrothermal | NiCo-carbonate hydroxide (180°C) | 762 | 76.2% after 5000 cycles | [14] |
Experimental Protocols
Detailed Methodology: Hydrothermal Synthesis of Ni-Co Hydroxide Nanosheets on Nickel Foam
This protocol is a representative example; concentrations and parameters should be optimized for specific research goals.
-
Substrate Preparation:
-
Cut a piece of nickel foam (e.g., 2x3 cm).
-
Clean the nickel foam sequentially in an ultrasonic bath with acetone, ethanol (B145695), and deionized (DI) water for 15 minutes each to remove surface impurities.
-
Treat the cleaned foam with a 3 M HCl solution for 10 minutes to remove the surface oxide layer, then rinse thoroughly with DI water and dry.
-
-
Precursor Solution Preparation:
-
Prepare a 50 mL aqueous solution containing:
-
0.2 M Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
0.2 M Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
0.6 M Urea (CO(NH₂)₂)
-
0.1 M Ammonium fluoride (NH₄F) (optional, as a morphology-directing agent)
-
-
Stir the solution magnetically for 30 minutes until all precursors are fully dissolved.
-
-
Hydrothermal Reaction:
-
Place the cleaned nickel foam into a 100 mL Teflon-lined stainless-steel autoclave.
-
Pour the precursor solution into the autoclave.
-
Seal the autoclave and heat it in an oven at 120°C for 12 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
-
Product Collection and Cleaning:
-
Carefully remove the nickel foam, which should now be coated with a layer of Ni-Co hydroxide.
-
Rinse the coated nickel foam several times with DI water and ethanol to remove any unreacted precursors and by-products.
-
Dry the sample in a vacuum oven at 60°C for 12 hours.
-
-
Characterization:
-
The morphology can be characterized using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
-
The crystal structure can be analyzed using X-ray Diffraction (XRD).
-
The electrochemical performance can be evaluated using a three-electrode setup with the prepared sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode in a 6 M KOH electrolyte.
-
Visualizations
Caption: Experimental workflow for Ni-Co hydroxide synthesis.
References
- 1. Synthesis, characterization, and properties of nickel–cobalt layered double hydroxide nanostructures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, characterization, and properties of nickel–cobalt layered double hydroxide nanostructures - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06670H [pubs.rsc.org]
- 3. One-Step and Morphology-Controlled Synthesis of Ni-Co Binary Hydroxide on Nickel Foam for High-Performance Supercapacitors [mdpi.com]
- 4. Nickel hydroxides and related materials: a review of their structures, synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-cobalt hydroxide nanosheets: Synthesis, morphology and electrochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound nanosheets: Synthesis, morphology and electrochemical properties. (2017) | Barbora Schneiderová | 21 Citations [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound nanosheets coated on NiCo2O4 nanowires grown on carbon fiber paper for high-performance pseudocapacitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound nanosheets coated on NiCo2O4 nanowires grown on carbon fiber paper for high-performance pseudocapacitors. | Semantic Scholar [semanticscholar.org]
- 10. Nickel–cobalt hydroxide: a positive electrode for supercapacitor applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Preparation and electrochemical properties of bimetallic this compound [gncl.cn]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Degradation of Nickel-Cobalt Hydroxide in Alkaline Solution
This technical support center is designed for researchers, scientists, and drug development professionals investigating the electrochemical properties and stability of nickel-cobalt (B8461503) hydroxide (B78521) materials in alkaline solutions. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, focusing on the degradation mechanisms of these materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation mechanisms for nickel-cobalt hydroxide electrodes in alkaline solutions?
A1: The primary degradation mechanisms include:
-
Phase Transformation: Nickel hydroxide can undergo phase changes, particularly from the more electrochemically active α-Ni(OH)₂ to the less active β-Ni(OH)₂.[1] Overcharging can further lead to the formation of γ-NiOOH, which can cause swelling of the electrode and premature failure.[2]
-
Dissolution of Active Material: Cobalt compounds in the electrode can dissolve, especially at elevated temperatures (≥45 °C).[2] This leads to a loss of the conductive network surrounding the nickel hydroxide particles, increasing impedance and reducing performance.[2]
-
Passivation: The formation of a non-conductive or less active layer on the electrode surface can hinder charge transfer.[3][4] This passivation can be caused by the formation of higher oxides of nickel at high potentials.[3]
-
Structural Degradation: Loss of the initial structure, reduction in the number of active sites, and weakening of the bond between the active material and the substrate can occur during cycling.[5]
Q2: Why is my this compound electrode showing a rapid decrease in capacity?
A2: A rapid decrease in capacity can be attributed to several factors:
-
Electrolyte Dry-out: In sealed battery systems, venting can lead to electrolyte loss, which increases cell impedance.[2]
-
Cobalt Leaching: The dissolution of cobalt from the electrode into the electrolyte is a key factor in catalyst degradation.[6]
-
High-Temperature Degradation: Operating at temperatures of 45°C and above can accelerate the dissolution of cobalt compounds and other degradation pathways.[2]
-
Irreversible Phase Changes: The transformation to less active or electrochemically irreversible phases of this compound can lead to a permanent loss of capacity.
Q3: How does the concentration of the alkaline electrolyte affect the stability of the electrode?
A3: The concentration of the alkaline electrolyte, typically potassium hydroxide (KOH), plays a crucial role. A 30% KOH solution is commonly used as it provides a good balance between conductivity and freezing point.[2] However, the stability of certain phases of nickel hydroxide, like α-Ni(OH)₂, can be compromised in concentrated alkaline solutions, leading to dehydration and transformation to β-Ni(OH)₂.[1] The electrolyte concentration can also influence the formation of the γ-phase upon charging.[7]
Q4: Can the addition of other elements improve the stability of this compound?
A4: Yes, doping with other transition metals can enhance stability. For instance, the formation of Nickel-Cobalt Layered Double Hydroxides (LDHs) has been shown to improve cycling stability in KOH electrolytes.[5] Doping with iron has also been noted to increase the interlayer spacing of the LDH structure, which can impact ion diffusion and electronic structure.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid decrease in current/capacity during the first few cycles. | 1. Poor adhesion of the active material to the substrate. 2. High initial dissolution of cobalt. 3. Incomplete formation of the conductive cobalt network. | 1. Optimize slurry preparation and coating technique. Consider using a binder. 2. Pre-cycle the electrode at a low current rate to stabilize the surface. 3. Ensure uniform distribution of cobalt within the electrode. |
| Gradual decrease in capacity over many cycles. | 1. Phase transformation to less active forms (e.g., β-Ni(OH)₂). 2. Slow dissolution of cobalt and nickel. 3. Structural degradation and loss of active sites.[5] | 1. Operate within a stable potential window to avoid overcharging. 2. Consider using electrolyte additives that can reduce metal dissolution. 3. Synthesize materials with more stable structures, such as LDHs.[5] |
| Increase in electrode resistance (as seen in Electrochemical Impedance Spectroscopy). | 1. Formation of a passivating layer.[3] 2. Loss of the conductive cobalt network.[2] 3. Electrolyte dry-out in sealed cells.[2] | 1. Apply a potential cycling routine to electrochemically reactivate the surface. 2. Investigate the effect of temperature, as higher temperatures accelerate the dissolution of cobalt compounds.[2] 3. For sealed cells, check for leaks and ensure proper sealing. |
| Change in the shape of the cyclic voltammogram (CV), such as peak shifting or broadening. | 1. Alteration in the redox chemistry due to phase transformation. 2. Changes in the electronic conductivity of the electrode. 3. Surface reconstruction of the active material. | 1. Correlate CV changes with ex-situ characterization techniques like XRD to identify phase changes. 2. Monitor the resistance using EIS. 3. Analyze the surface morphology with SEM or TEM before and after cycling. |
| Visible flaking or detachment of the active material from the substrate. | 1. Weak binding of the active material. 2. Gas evolution at high potentials causing mechanical stress. 3. Swelling of the electrode due to the formation of γ-NiOOH.[2] | 1. Improve the formulation of the electrode slurry with an appropriate binder. 2. Limit the upper potential during cycling to reduce oxygen evolution. 3. Avoid overcharging the electrode. |
Data Presentation
Table 1: Summary of Quantitative Data on this compound Stability
| Material | Test Conditions | Key Finding | Reference |
| Ni-Co LDHs (Ni/Co = 4:1) | 200 cycles at 200 mA/g in KOH | 99.1% capacity retention | [5] |
| Pure Ni(OH)₂ | 100 cycles in KOH | 73.4% capacity retention | [5] |
| Ni-Co-LDH/CFC (Ni/Co = 1:1) | Cycled at 60 A/g | 61% of original capacitance retained | [5] |
| Ni-Co-LDH with ammonium (B1175870) fluoride | Cycled at 30 A/g | 99% capacity retention | [9] |
Experimental Protocols
Protocol 1: Cyclic Voltammetry for Stability Assessment
This protocol is used to evaluate the electrochemical stability of this compound electrodes over multiple cycles.
-
Electrode Preparation: Prepare the working electrode by coating a slurry of the this compound active material, a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) onto a suitable current collector (e.g., nickel foam).
-
Cell Assembly: Assemble a three-electrode electrochemical cell with the prepared working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Hg/HgO).
-
Electrolyte Preparation: Use a deaerated alkaline electrolyte, typically 1 M or 6 M KOH.
-
Initial CV: Record an initial set of cyclic voltammograms at a scan rate of 10-50 mV/s within a potential window relevant to the Ni(OH)₂/NiOOH redox couple (e.g., 0 to 0.6 V vs. Hg/HgO).
-
Cyclic Aging: Cycle the electrode for a predetermined number of cycles (e.g., 100, 500, 1000) at a constant scan rate.
-
Intermittent CV Analysis: Periodically, pause the cycling and record a set of CVs at the initial scan rate to monitor changes in peak potentials, peak currents, and charge capacity.
-
Data Analysis: Plot the capacity retention (as a percentage of the initial capacity) versus the cycle number to quantify the degradation.
Protocol 2: Accelerated Degradation Testing (ADT)
This protocol is designed to simulate the intermittent operation of renewable energy systems and accelerate the degradation of the catalyst.[6]
-
Initial Characterization: Perform initial electrochemical measurements, including cyclic voltammetry (CV) and linear sweep voltammetry (LSV), to establish a baseline for the catalyst's activity.
-
ADT Cycling Protocol:
-
"ON" Step: Apply a constant high anodic current density (e.g., 500-1000 mA/cm²) for a short duration (e.g., 10-60 seconds) to simulate high operational load.
-
"OFF" Step: Induce a reverse current by applying a cathodic potential for a short duration to simulate shutdown conditions.
-
-
Repeat Cycles: Repeat the "ON" and "OFF" steps for a specified number of cycles.
-
Post-ADT Characterization: After the ADT, repeat the initial electrochemical measurements (CV and LSV) to quantify the performance loss.
-
Ex-situ Analysis: Characterize the physical and chemical properties of the electrode before and after the ADT using techniques like SEM, TEM, and XPS to identify degradation mechanisms.
Mandatory Visualization
Caption: Degradation pathways of this compound in alkaline solution.
Caption: Experimental workflow for studying degradation mechanisms.
References
- 1. Perspectives on Nickel Hydroxide Electrodes Suitable for Rechargeable Batteries: Electrolytic vs. Chemical Synthesis Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Capacity Degradation Mechanisms in Nickel/Metal Hydride Batteries [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. cityu.edu.hk [cityu.edu.hk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, characterization, and properties of nickel–cobalt layered double hydroxide nanostructures - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Commercializing Nickel-Cobalt Hydroxide-Based Supercapacitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with nickel-cobalt (B8461503) hydroxide-based supercapacitors. The following sections address common challenges encountered during synthesis, characterization, and performance evaluation, with a focus on overcoming hurdles to commercialization.
Troubleshooting Guides
This section provides solutions to common problems encountered during the fabrication and testing of nickel-cobalt hydroxide-based supercapacitors.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| SYN-01 | Low yield of nickel-cobalt hydroxide (B78521) product | - Incomplete precipitation due to incorrect pH or temperature.- Suboptimal precursor concentration.- Insufficient reaction time. | - Adjust the pH of the reaction mixture to the optimal range for hydroxide precipitation (typically pH 9-12).- Ensure the reaction temperature is maintained as specified in the protocol.- Optimize the concentration of nickel and cobalt salts and the precipitating agent.- Increase the reaction time to allow for complete precipitation. |
| PERF-01 | Low Specific Capacitance | - Poor electrical conductivity of the active material.[1] - Incomplete utilization of the active material due to thick electrode coating or particle agglomeration.[1][2] - High internal resistance. | - Incorporate conductive additives like carbon nanotubes or graphene into the electrode slurry.[1] - Optimize the thickness of the electrode coating to ensure good ion penetration.- Use sonication or high-shear mixing to break up particle agglomerates before electrode casting.- Ensure good contact between the active material and the current collector. |
| PERF-02 | Poor Cycling Stability | - Structural degradation or dissolution of the active material during cycling.[3] - Detachment of the active material from the current collector.- Unstable solid electrolyte interphase (SEI) formation. | - Anneal the this compound material at a suitable temperature to improve crystallinity and stability.- Incorporate a binder with strong adhesion properties in the electrode slurry.- Utilize a stable electrolyte and operate within the recommended voltage window to prevent electrolyte decomposition.- The use of hybrid nanolayers with materials like reduced graphene oxide can improve chemical stability.[3] |
| PERF-03 | High Equivalent Series Resistance (ESR) | - High intrinsic resistance of the electrode material.- Poor contact between the electrode and the current collector.- High resistance of the electrolyte.- Inadequate separator wetting. | - Increase the graphitization of any carbon additives to improve conductivity.- Ensure uniform and intimate contact between the electrode material and the current collector by optimizing the pressing process.- Use an electrolyte with high ionic conductivity.- Ensure the separator is fully wetted with the electrolyte before assembling the cell. |
Frequently Asked Questions (FAQs)
Synthesis and Material Characterization
-
Q1: What is the most common method for synthesizing this compound for supercapacitors? A1: The hydrothermal method is widely used for synthesizing this compound materials.[4][5][6] This technique allows for good control over the morphology and particle size of the material, which are crucial for electrochemical performance.[1][2] Other methods include co-precipitation and electrodeposition.
-
Q2: How does the ratio of nickel to cobalt affect the performance of the supercapacitor? A2: The Ni:Co ratio significantly influences the electrochemical properties. Cobalt is known to enhance electrical conductivity, while nickel contributes to high specific capacitance.[1] The optimal ratio is application-dependent and requires experimental optimization to achieve the desired balance of high capacitance, good rate capability, and long-term stability.
-
Q3: What are the key characterization techniques to evaluate the synthesized this compound? A3: Key characterization techniques include:
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and microstructure.[1][2]
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and oxidation states of nickel and cobalt.
-
Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area and pore size distribution.
-
Electrochemical Performance and Testing
-
Q4: What are the standard electrochemical tests for evaluating this compound-based supercapacitors? A4: The standard three-electrode setup is commonly used for electrochemical evaluation, which includes:
-
Cyclic Voltammetry (CV): To determine the capacitive behavior and the operating voltage window.
-
Galvanostatic Charge-Discharge (GCD): To calculate the specific capacitance, energy density, and power density.
-
Electrochemical Impedance Spectroscopy (EIS): To investigate the internal resistance, charge transfer kinetics, and ion diffusion processes.
-
-
Q5: How can I improve the energy density of my this compound-based supercapacitor? A5: To improve energy density, you can:
-
Increase the specific capacitance of the active material through morphology control and creating hierarchical structures.
-
Widen the operating voltage window by using stable electrolytes, such as aqueous or organic electrolytes with a larger electrochemical stability window.
-
Fabricate asymmetric or hybrid supercapacitors where the this compound is used as the positive electrode and a high-surface-area carbon material is used as the negative electrode.[3]
-
Commercialization Challenges
-
Q6: What are the main challenges in commercializing this compound-based supercapacitors? A6: The primary challenges include:
-
High Production Cost: The cost of precursor materials, particularly cobalt, can be high, impacting the overall manufacturing cost.[7]
-
Scalability of Synthesis: While lab-scale synthesis methods like hydrothermal synthesis are effective, scaling them up for industrial production can be challenging and expensive.
-
Limited Energy Density: Compared to batteries, supercapacitors, including those based on this compound, generally have lower energy density, which can be a limitation for certain applications.[8]
-
Cycling Stability: Although promising, achieving long-term cycling stability without significant capacitance fade remains a key research and development focus for commercial viability.[3]
-
Performance Data of this compound-Based Supercapacitors
The following table summarizes the electrochemical performance of various this compound-based supercapacitors reported in the literature.
| Material | Synthesis Method | Specific Capacitance (F/g) | Current Density (A/g) | Cycling Stability (% retention after cycles) | Reference |
| Ni-Co Hydroxide | Hydrothermal | 1366 | 1.5 | 96.26% after 2000 cycles | [2] |
| NiCo₂O₄/CoNi-LDH | Coprecipitation & Electrodeposition | 1937 | 1 | 87.1% after 1000 cycles | [9] |
| Ni-Co Hydroxide/rGO | Hydrothermal | Not specified | Not specified | 80% after 17,000 cycles | [3] |
| Amorphous Ni-Co-Mn Hydroxide | Hydrothermal | Not specified | Not specified | Not specified | [5] |
Experimental Protocols
1. Hydrothermal Synthesis of this compound
This protocol describes a general procedure for the hydrothermal synthesis of this compound.
-
Materials: Nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O), cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O), urea (B33335) (CO(NH₂)₂), deionized water.
-
Procedure:
-
Dissolve stoichiometric amounts of nickel nitrate and cobalt nitrate in deionized water. The molar ratio of Ni to Co can be varied to optimize performance.
-
Add urea to the solution. The urea acts as a precipitating agent that slowly decomposes to provide hydroxide ions.
-
Stir the solution until all precursors are fully dissolved.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120-180 °C) for a specific duration (e.g., 6-24 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the final this compound product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for several hours.
-
2. Electrochemical Characterization
This protocol outlines the standard procedure for evaluating the electrochemical performance of the synthesized material.
-
Working Electrode Preparation:
-
Mix the synthesized this compound powder (active material), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a specific weight ratio (e.g., 80:10:10).
-
Add a few drops of a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a homogeneous slurry.
-
Coat the slurry onto a current collector (e.g., nickel foam or carbon cloth).
-
Dry the electrode in a vacuum oven at a specified temperature (e.g., 80-120 °C) to remove the solvent.
-
Press the electrode under a specific pressure to ensure good contact between the material and the current collector.
-
-
Electrochemical Measurements:
-
Assemble a three-electrode system in an electrochemical cell with the prepared working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE).
-
Use an aqueous electrolyte, such as a potassium hydroxide (KOH) solution.
-
Perform Cyclic Voltammetry (CV) within a defined potential window at various scan rates.
-
Conduct Galvanostatic Charge-Discharge (GCD) measurements at different current densities.
-
Carry out Electrochemical Impedance Spectroscopy (EIS) over a specific frequency range.
-
Visualizations
Caption: Troubleshooting workflow for low specific capacitance.
Caption: Key challenges in commercializing Ni-Co hydroxide supercapacitors.
References
- 1. Nickel–cobalt hydroxide: a positive electrode for supercapacitor applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01890B [pubs.rsc.org]
- 2. Nickel–cobalt hydroxide: a positive electrode for supercapacitor applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. electrochemsci.org [electrochemsci.org]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. globalinsightservices.com [globalinsightservices.com]
- 8. Supercapacitor Material Market Report: Trends, Forecast and Competitive Analysis to 2030 [lucintel.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: The Role of Ammonium Fluoride in Ni-Co-LDH Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of ammonium (B1175870) fluoride (B91410) (NH₄F) as a morphology-directing agent in the synthesis of Nickel-Cobalt Layered Double Hydroxides (Ni-Co-LDH).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of ammonium fluoride (NH₄F) in the hydrothermal synthesis of Ni-Co-LDH on a nickel foam substrate?
Ammonium fluoride plays a crucial role in controlling the surface morphology and adhesion of Ni-Co-LDH grown on nickel foam (NF).[1][2][3] Its main functions are:
-
Morphology Control: NH₄F influences the nanostructure of the Ni-Co-LDH. The addition of NH₄F can lead to the formation of a nanosheet array morphology.[1]
-
Substrate Adhesion: As a source of fluoride ions (F⁻), which are highly electronegative, NH₄F increases the binding energy between the metal ions and the nickel foam substrate. This promotes closer growth of the nanostructures on the foam and increases the loading of the active material.[1]
-
Structural Alteration: The presence of NH₄F can induce the formation of a unique α-Ni(OH)₂/β-Ni(OH)₂ hybrid structure, which alters the original Ni-Co-LDH nanostructure.[1]
Q2: I'm observing poor adhesion of my Ni-Co-LDH to the nickel foam. Could the absence of NH₄F be the cause?
Yes, the absence of NH₄F is a likely cause. Without it, the synthesized material may only form needle-like nanowires or nanoflower arrays that do not bind strongly to the substrate.[1] NH₄F is largely associated with improving the adhesion between the substrate and the LDH arrays.[1]
Q3: My Ni-Co-LDH nanosheets are densely packed and show diminished specific surface area. What could be the issue?
An excessive amount of ammonium fluoride can lead to this issue. While NH₄F promotes the growth of nanosheet arrays, high concentrations can cause the nanostructures to grow too densely, which in turn diminishes the accessible specific surface area and can negatively impact electrochemical performance.[1]
Q4: After adding NH₄F, I noticed a change in the crystal structure of my material in the XRD pattern. Is this an expected outcome?
Yes, this is an expected outcome. The addition of NH₄F can lead to the production of new β-Ni(OH)₂ phases, creating a unique α-Ni(OH)₂/β-Ni(OH)₂ hybrid structure.[1] This alteration of the original Ni-Co-LDH nanostructure is a key part of the morphology control mechanism.[1]
Q5: How does the concentration of NH₄F affect the electrochemical performance of the Ni-Co-LDH electrode?
The concentration of NH₄F has a significant impact on electrochemical properties.
-
Too little or no NH₄F: Results in poor adhesion and potentially less favorable morphologies for electrochemical activity.[1]
-
Optimal amount of NH₄F: An appropriate amount (e.g., 0.75 mmol in the cited study) can significantly improve electrochemical properties, leading to faster charge transfer efficiency, better oxidation-reduction reversibility, and higher specific capacity.[1]
-
Too much NH₄F: Larger amounts can reduce the specific capacitance. For instance, increasing amounts beyond the optimum level caused the reduction and oxidation peaks in cyclic voltammetry to become less sharp, indicating poorer electrochemical kinetics.[1]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Low material loading and poor adhesion on Nickel Foam. | Insufficient or no ammonium fluoride in the synthesis solution. | Introduce NH₄F into the precursor solution. Start with a concentration cited in literature (e.g., 0.75 mmol for a 100 mL reaction volume) and optimize from there.[1] |
| Decreased specific capacitance and poor rate capability. | Suboptimal concentration of NH₄F (either too low or too high). | Systematically vary the molar amount of NH₄F in your synthesis (e.g., 0, 0.75, 1.5, 3.0, 4.5 mmol) to find the optimal concentration for your specific experimental conditions.[1][4] |
| Formation of dense, agglomerated nanosheets with low surface area. | Excessive concentration of ammonium fluoride. | Reduce the amount of NH₄F in the synthesis solution. This should result in a more open and less dense nanostructure, improving electrolyte access.[1] |
| Inconsistent or non-reproducible morphologies. | Inconsistent mixing or timing of reagent addition. | Ensure a consistent stirring and a timed interval for the addition of urea (B33335) and NH₄F to the precursor solution as specified in the protocol.[1] |
Quantitative Data Summary
The following table summarizes the effect of varying amounts of ammonium fluoride on the properties of Ni-Co-LDH, based on the findings from the cited literature.
| Sample ID | NH₄F Amount (mmol) | Key Morphological Features | Specific Capacity (F g⁻¹) |
| A | 0 | Needle-like nanowires and nanoflower arrays | Not specified, but lower performance |
| B | 0.75 | Well-defined nanowires with larger surface area | Highest electrochemical performance |
| C | 1.5 | Nanosheet arrays | High performance, but lower than Sample B |
| D | 2.25 | Denser nanosheet arrays | Decreasing performance |
| E | 3.0 | Dense distribution of nanoflakes | Further decreased performance |
| F | 4.5 | Densely packed nanoflakes, diminished surface area | Lowest performance among NH₄F samples |
Note: Specific capacity values were noted to be highest for the sample with an optimal NH₄F amount, reaching approximately 1445 F g⁻¹ at a current density of 2 A g⁻¹.[1][2][3]
Experimental Protocols
Detailed Protocol for Hydrothermal Synthesis of Ni-Co-LDH on Nickel Foam
This protocol is adapted from the methodology described in the cited research.[1]
1. Substrate Preparation:
-
Cut Nickel Foam (NF) into 1x2 cm pieces.
-
Clean the NF pieces by sonication in acetone, 3 M HCl solution, deionized water, and absolute ethanol (B145695), each for 15 minutes, to remove surface oxides and impurities.
-
Dry the cleaned NF pieces before use.
2. Precursor Solution Preparation:
-
Dissolve 2 mmol of Co(NO₃)₂·6H₂O and 4 mmol of Ni(NO₃)₂·6H₂O in 70 mL of deionized water.
-
Stir the solution magnetically for 30 minutes to ensure complete dissolution and homogeneity.
3. Addition of Reagents:
-
Add 6 mmol of urea to the solution with constant stirring.
-
After 10 minutes, add the desired amount of NH₄F (e.g., 0, 0.75, 1.5, 2.25, 3, or 4.5 mmol) to the solution. Continue stirring.
4. Hydrothermal Synthesis:
-
Place the cleaned Nickel Foam pieces and the final precursor solution into a 100 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 100°C for 8 hours.
5. Product Collection and Cleaning:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the product (Ni-Co-LDH grown on NF).
-
Rinse the product with deionized water and ethanol to remove any residual ions and adsorbed solvents.
-
Dry the final product in an oven at 60°C for 12 hours.
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step experimental workflow for the synthesis of Ni-Co-LDH with ammonium fluoride as an additive.
Caption: Hydrothermal synthesis workflow for Ni-Co-LDH on Nickel Foam.
Mechanism of NH₄F Action
This diagram outlines the proposed mechanism by which ammonium fluoride influences the morphology and properties of the resulting Ni-Co-LDH.
Caption: Logical flow of NH₄F's influence on Ni-Co-LDH synthesis.
References
reducing the overpotential of urea oxidation on nickel-cobalt hydroxide electrodes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reducing the overpotential of urea (B33335) oxidation on nickel-cobalt (B8461503) (Ni-Co) hydroxide (B78521) electrodes.
Frequently Asked Questions (FAQs)
Q1: What is the role of cobalt in nickel-cobalt hydroxide electrodes for urea oxidation?
A1: Cobalt plays a crucial role in enhancing the electrocatalytic activity of nickel hydroxide for the urea oxidation reaction (UOR). The incorporation of cobalt can lead to several beneficial effects:
-
Reduced Overpotential: Cobalt doping can lower the energy barrier for the oxidation of Ni(OH)₂ to NiOOH, which is the active species for urea oxidation. This results in a lower overpotential required to drive the reaction.
-
Enhanced Electronic Conductivity: The presence of cobalt can improve the overall electronic conductivity of the catalyst, facilitating faster electron transfer during the electrochemical reaction.[1]
-
Synergistic Effects: Nickel and cobalt can exhibit a synergistic effect, where the combination of the two metals results in a higher catalytic activity than either metal alone.[2] This synergy can promote the formation of more active Ni³⁺ sites.
-
Suppression of the Oxygen Evolution Reaction (OER): Cobalt can help suppress the competing oxygen evolution reaction, which is a common side reaction in urea electrolysis that reduces the overall efficiency.[1]
Q2: Why am I observing a high overpotential for urea oxidation?
A2: A high overpotential for urea oxidation on your Ni-Co hydroxide electrode can be attributed to several factors:
-
Suboptimal Ni:Co Ratio: The ratio of nickel to cobalt in the hydroxide material significantly impacts its catalytic activity. An incorrect ratio can lead to fewer active sites or lower intrinsic activity. For instance, some studies suggest that a specific amount of cobalt doping optimizes performance, while an excess can be detrimental.[3]
-
Inefficient Catalyst Morphology: The nanostructure of the catalyst plays a critical role. A low surface area or lack of porous structures can limit the accessibility of active sites to urea molecules and hinder mass transport, leading to higher overpotentials.
-
Poor Electrical Contact: Inadequate contact between the catalyst material and the current collector can increase the overall resistance of the electrode, contributing to a higher measured overpotential.
-
Catalyst Deactivation: The active NiOOH species can be reduced to the less active Ni(OH)₂ during the reaction, leading to a decrease in performance over time.[4]
Q3: My current density for urea oxidation is lower than expected. What are the possible causes?
A3: Low current density is a common issue that can stem from several sources:
-
Insufficient Active Sites: The number of available active sites (Ni³⁺) on the electrode surface may be limited. This can be due to the catalyst's composition, crystal structure, or morphology.
-
Mass Transport Limitations: At higher potentials, the reaction rate can become limited by the diffusion of urea molecules from the bulk solution to the electrode surface. Insufficient stirring or a low concentration of urea can lead to lower current densities.
-
Competing Reactions: The oxygen evolution reaction (OER) can compete with the urea oxidation reaction, consuming some of the applied current and reducing the faradaic efficiency for urea oxidation.
-
Electrolyte Concentration: The concentration of both urea and the alkaline electrolyte (e.g., KOH) can affect the reaction kinetics. Suboptimal concentrations can lead to reduced performance.
Q4: How can I improve the stability of my this compound electrode?
A4: Enhancing the long-term stability of your electrode is crucial for practical applications. Here are some strategies:
-
Optimizing Catalyst Composition: Fine-tuning the Ni:Co ratio can not only improve activity but also enhance structural stability.
-
Nanostructuring and Morphology Control: Fabricating robust nanostructures, such as nanosheets or nanowires grown directly on a conductive substrate (e.g., nickel foam), can improve adhesion and prevent delamination of the catalyst layer.
-
Use of a Support Material: Dispersing the Ni-Co hydroxide on a high-surface-area and conductive support material, like carbon cloth or graphene, can improve stability and prevent agglomeration of the catalyst particles.[1]
-
Operating Conditions: Operating at a potential where the UOR is favored over the OER can help to minimize catalyst degradation.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High Overpotential | 1. Suboptimal Ni:Co ratio. 2. Low catalyst loading or non-uniform coating. 3. Poor contact with the current collector. 4. Inactive catalyst surface. | 1. Synthesize catalysts with varying Ni:Co ratios to find the optimal composition. 2. Ensure a uniform and adequate loading of the catalyst on the substrate. 3. Check the connection between the electrode and the electrochemical setup. Consider annealing the electrode to improve contact. 4. Activate the electrode by cycling the potential in the electrolyte before the measurement. |
| Low Current Density | 1. Insufficient concentration of urea or electrolyte. 2. Mass transport limitations. 3. Low number of active sites. 4. Competing Oxygen Evolution Reaction (OER). | 1. Optimize the concentrations of urea and KOH in the electrolyte. 2. Increase the stirring rate of the electrolyte or use a rotating disk electrode (RDE) setup. 3. Modify the catalyst synthesis to increase the surface area and expose more active sites. 4. Incorporate dopants or modify the catalyst structure to suppress the OER. |
| Poor Reproducibility | 1. Inconsistent catalyst synthesis. 2. Variations in electrode preparation. 3. Changes in experimental conditions (e.g., temperature, electrolyte purity). | 1. Standardize the synthesis protocol, carefully controlling parameters like temperature, time, and precursor concentrations. 2. Develop a consistent procedure for electrode fabrication, including catalyst loading and binder concentration. 3. Maintain consistent experimental conditions for all measurements. Use high-purity water and reagents. |
| Electrode Instability / Deactivation | 1. Catalyst dissolution or delamination. 2. Reduction of active NiOOH species. 3. Poisoning of the catalyst surface by reaction intermediates. | 1. Improve the adhesion of the catalyst to the substrate, for example, by growing it directly on the support. 2. Operate at an optimized potential to maintain the Ni³⁺ state. 3. Periodically refresh the electrolyte to remove any accumulated poisoning species. |
Quantitative Data Summary
The following table summarizes the electrochemical performance of various nickel-cobalt-based catalysts for the urea oxidation reaction from the literature. This data can be used for comparison and to guide the selection of catalyst compositions.
| Catalyst Composition | Substrate | Electrolyte | Potential at 10 mA/cm² (V vs. RHE) | Reference |
| Ni₀.₇₅Co₀.₂₅S | Not Specified | 1 M KOH + 0.33 M Urea | ~0.28 V (vs. Hg/HgO) onset potential | [3] |
| Ni₀.₅₀Co₀.₅₀S | Not Specified | 1 M KOH + 0.33 M Urea | Lower onset potential than Ni₀.₇₅Co₀.₂₅S | [3] |
| 5%Co–Ni(OH)₂ | Ni Foam | Not Specified | 1.357 V | [3] |
| NiCo BMHs | Not Specified | Not Specified | 1.33 V | [2] |
| Ni(OH)₂/CuCo/Ni(OH)₂ | Not Specified | 1 M KOH + 0.33 M Urea | 1.333 ± 0.006 V | [5] |
Note: The reported potentials may be referenced to different electrodes (e.g., RHE, Ag/AgCl, SCE, Hg/HgO). Direct comparison should be made with caution after appropriate conversion.
Experimental Protocols
Synthesis of this compound on Nickel Foam (Hydrothermal Method)
This protocol describes a general procedure for the in-situ growth of Ni-Co hydroxide nanosheets on nickel foam.
Materials:
-
Nickel foam (NF)
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Urea (CO(NH₂)₂)
-
Ammonium fluoride (B91410) (NH₄F)
-
Deionized (DI) water
-
Hydrochloric acid (HCl)
Procedure:
-
Substrate Pre-treatment:
-
Cut the nickel foam into desired dimensions (e.g., 1x2 cm).
-
Clean the NF by sonicating in 3M HCl for 15 minutes to remove the surface oxide layer.
-
Rinse thoroughly with DI water and ethanol.
-
Dry the cleaned NF in an oven.
-
-
Precursor Solution Preparation:
-
Prepare a mixed salt solution by dissolving Ni(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O, urea, and NH₄F in DI water. The molar ratios of Ni:Co should be varied to find the optimal composition.
-
-
Hydrothermal Synthesis:
-
Place the pre-treated nickel foam into a Teflon-lined stainless-steel autoclave.
-
Pour the precursor solution into the autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a designated time (e.g., 6-12 hours).
-
-
Post-Synthesis Treatment:
-
Allow the autoclave to cool down to room temperature naturally.
-
Remove the nickel foam, now coated with the Ni-Co hydroxide.
-
Rinse the electrode with DI water and ethanol to remove any residual reactants.
-
Dry the electrode in an oven at a moderate temperature (e.g., 60-80 °C).
-
Electrochemical Characterization of Urea Oxidation Activity
This protocol outlines the standard three-electrode setup for evaluating the performance of the prepared Ni-Co hydroxide electrodes.
Equipment and Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode: The prepared Ni-Co hydroxide electrode
-
Counter electrode: Platinum wire or graphite (B72142) rod
-
Reference electrode: Saturated Calomel Electrode (SCE), Ag/AgCl, or Mercury-Mercury Oxide (Hg/HgO)
-
Electrolyte: A solution of KOH (e.g., 1.0 M) containing a specific concentration of urea (e.g., 0.33 M or 0.5 M).
Procedure:
-
Electrolyte Preparation: Prepare the electrolyte solution with the desired concentrations of KOH and urea in high-purity DI water.
-
Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the electrolyte.
-
Electrode Activation: Before recording any measurements, perform cyclic voltammetry (CV) scans for a number of cycles (e.g., 20-50 cycles) in the potential window of interest to activate the electrode surface.
-
Cyclic Voltammetry (CV):
-
Record CVs in the electrolyte with and without urea at a specific scan rate (e.g., 10-100 mV/s).
-
The increase in the anodic peak current in the presence of urea indicates the catalytic activity towards urea oxidation.
-
-
Linear Sweep Voltammetry (LSV):
-
Record LSV curves at a slow scan rate (e.g., 1-5 mV/s) to determine the onset potential and the potential required to achieve a certain current density (e.g., 10 mA/cm²).
-
-
Chronoamperometry (CA):
-
Apply a constant potential and record the current as a function of time to evaluate the long-term stability of the electrode.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at different potentials to investigate the charge transfer resistance and reaction kinetics.
-
Visualizations
Caption: Experimental workflow for synthesis and electrochemical characterization.
Caption: Troubleshooting flowchart for common urea oxidation issues.
References
Technical Support Center: Enhancing the Rate Capability of Nickel-Cobalt Hydroxide for Supercapacitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on enhancing the rate capability of nickel-cobalt (B8461503) hydroxide (B78521) for supercapacitor applications.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, electrode fabrication, and electrochemical testing of nickel-cobalt hydroxide materials.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| TC-01 | Low Specific Capacitance: The measured specific capacitance of the synthesized this compound is significantly lower than reported values. | 1. Incomplete formation of the desired crystal phase. 2. Poor electrical conductivity of the material.[1][2] 3. Low surface area or inaccessible active sites. 4. Incorrect mass loading of the active material on the electrode. | 1. Verify the crystal structure using XRD. Ensure precursor purity and proper reaction conditions (temperature, time, pH).[1] 2. Incorporate conductive additives like carbon nanotubes or graphene into the composite.[2][3] Consider metal doping to enhance intrinsic conductivity.[1][2] 3. Optimize the synthesis method to create a porous or nanostructured morphology (e.g., nanosheets) to increase the electrochemically active surface area.[4] 4. Optimize the mass loading; too high a mass can lead to high internal resistance and underutilization of the material. |
| TC-02 | Poor Rate Capability: The specific capacitance drops significantly as the current density increases. | 1. Slow ion diffusion within the bulk material.[5] 2. High internal resistance of the electrode. 3. Poor contact between the active material and the current collector. | 1. Synthesize materials with a nanostructured morphology (e.g., ultrathin nanosheets) to shorten ion diffusion pathways.[4][6] Consider creating amorphous structures which can have more ion diffusion channels.[5] 2. Perform Electrochemical Impedance Spectroscopy (EIS) to analyze the resistance components. Improve conductivity by adding conductive materials or using a binder-free electrode fabrication method.[7] 3. Ensure uniform coating of the slurry on the current collector and dry thoroughly.[1][2] Consider growing the active material directly on the current collector (e.g., nickel foam).[8] |
| TC-03 | Bad Cycling Stability: The capacitance fades rapidly over repeated charge-discharge cycles. | 1. Structural degradation or dissolution of the active material in the electrolyte. 2. Volume changes during the redox reactions leading to detachment from the current collector. 3. Irreversible side reactions with the electrolyte. | 1. Doping with other metals like aluminum can improve structural stability.[7] 2. Incorporate flexible conductive materials like graphene to buffer volume changes. Optimize the binder and its concentration in the electrode slurry. 3. Ensure the potential window for cycling is appropriate for the material and electrolyte to avoid electrolyte decomposition. |
| TC-04 | Inconsistent Electrochemical Results: High variability in performance between seemingly identical electrodes. | 1. Inhomogeneous mixing of the electrode slurry (active material, conductive agent, binder). 2. Non-uniform coating of the slurry on the current collector. 3. Variations in the assembly of the electrochemical cell (e.g., inconsistent pressure). | 1. Ensure the slurry is mixed thoroughly until a uniform consistency is achieved. 2. Use a doctor blade or other coating techniques to ensure a uniform thickness of the active material layer. 3. Use a standardized procedure for cell assembly to ensure consistent electrode spacing and pressure. |
| TC-05 | Low Material Yield from Synthesis: The amount of this compound obtained after synthesis is lower than expected. | 1. Incomplete precipitation of the metal hydroxides. 2. Loss of material during washing and centrifugation steps. 3. Sub-optimal pH for precipitation. | 1. Check the pH of the solution after adding the precipitating agent to ensure it is in the optimal range for hydroxide formation. 2. Be careful during the decanting of the supernatant after centrifugation to avoid losing the precipitate. Wash with appropriate solvents (water and ethanol) to remove impurities without dissolving the product.[4] 3. Optimize the pH of the reaction system.[3] |
Frequently Asked Questions (FAQs)
Here are some answers to common questions about working with this compound for supercapacitors.
Q1: What is the role of cobalt in nickel hydroxide for supercapacitor applications?
A1: Cobalt is added to nickel hydroxide to enhance its electrochemical performance in several ways. It can improve the electrical conductivity of the material, increase the number of active redox sites, and enhance the structural stability during cycling, which often leads to higher specific capacitance and better rate capability compared to pure nickel hydroxide.[1][9]
Q2: Which synthesis method is generally preferred for achieving high rate capability in this compound?
A2: Hydrothermal and chemical precipitation methods are commonly used and can be tailored to produce nanostructured materials with high rate capability.[1][3] The key is to control the morphology to create structures with large surface areas and short ion diffusion paths, such as nanosheets or porous networks.[4]
Q3: What are the common electrolytes used for testing this compound supercapacitors?
A3: Aqueous alkaline electrolytes, most commonly potassium hydroxide (KOH) solutions (e.g., 2 M, 3 M, or 6 M), are used for testing this compound electrodes.[3][4] These electrolytes provide the necessary OH- ions for the Faradaic redox reactions of the nickel and cobalt hydroxides.
Q4: How does the morphology of this compound affect its performance?
A4: The morphology has a significant impact on performance.[1][9] Nanostructures like nanosheets, nanowires, or porous architectures provide a high surface area, which increases the number of active sites for redox reactions.[4] These structures also shorten the diffusion pathways for electrolyte ions, leading to improved rate capability.
Q5: What is the typical potential window for testing a single this compound electrode?
A5: In a three-electrode setup with an alkaline electrolyte, the potential window for a this compound working electrode is typically in the range of 0 to 0.6 V (vs. a reference electrode like Ag/AgCl or Hg/HgO).[1] It is important to determine the stable potential window through cyclic voltammetry to avoid side reactions.
Q6: How can I improve the adhesion of the this compound slurry to the current collector?
A6: To improve adhesion, ensure the current collector (e.g., nickel foam) is thoroughly cleaned before slurry coating to remove any surface contaminants. Optimize the amount of binder (e.g., PVDF) in the slurry; too little binder will result in poor adhesion, while too much can increase internal resistance. After coating, ensure the electrode is dried completely, typically in a vacuum oven, to remove the solvent.[1][2]
Quantitative Data Presentation
The following tables summarize the electrochemical performance of this compound-based supercapacitors from various studies.
Table 1: Specific Capacitance and Rate Capability of this compound Materials
| Material | Synthesis Method | Specific Capacitance (F/g) at Low Current Density (A/g) | Specific Capacitance (F/g) at High Current Density (A/g) | Rate Capability (% Retention) | Reference |
| Co-Ni(OH)₂ | Hydrothermal | 1366 at 1.5 | 907 at 9 | ~66% | [1] |
| Ni-Co double hydroxide nanosheets | Epoxide Precipitation | 2548 at 0.9 | 1587 at 35.7 | ~62% | [4] |
| Graphene/Ni-Co hydroxide hydrogel | Hydrothermal | 646.1 at 0.5 | - | - | [3] |
| Co₀.₇₅Ni₀.₂₅(OH)₂ with DTAB surfactant | Cathodic Electrodeposition | 1209.1 at 1 | - (retains 64% at 50 A/g) | 64% | [10] |
| Ni₂Co₁HCF@CoNi-LDH/NF | Coprecipitation and Electrodeposition | 1937 at 1 | - (retains 81.3% at 10 A/g) | 81.3% | [11] |
| Co-doped Ni@Ni(OH)₂ | Chemical Reduction | 1238 at 1 | - (retains 66% at 10 A/g) | 66% | [12] |
Table 2: Energy Density, Power Density, and Cycling Stability
| Material | Energy Density (Wh/kg) | Power Density (W/kg) | Cycling Stability (% Capacitance Retention after N cycles) | Reference |
| Amorphous NiCoMn-OH // RGO | 42.8 | 749 | - | [5] |
| Co-Ni(OH)₂ | - | - | 96.26% after 2000 cycles | [1][9] |
| Graphene/Ni-Co hydroxide hydrogel | 108.6 | 550 | 70.8% after 5000 cycles | [3] |
| NiCoAl LDH // ACC | 0.84 mWh/cm² | 10.00 mW/cm² | ~135% after 150,000 cycles | [7] |
| Ni-Co LDH/3D RGO NF // AC | 38.6 | 69.5 | 95% after 2000 cycles | [8] |
| Co-doped Ni@Ni(OH)₂ | - | - | 76% after 5000 cycles | [12] |
Experimental Protocols
This section provides a general methodology for the synthesis, electrode preparation, and electrochemical characterization of this compound.
Hydrothermal Synthesis of this compound
-
Precursor Solution Preparation: Dissolve stoichiometric amounts of a nickel salt (e.g., nickel nitrate (B79036) hexahydrate, Ni(NO₃)₂·6H₂O) and a cobalt salt (e.g., cobalt nitrate hexahydrate, Co(NO₃)₂·6H₂O) in deionized water.
-
Addition of Precipitating Agent: Slowly add a precipitating agent, such as urea (B33335) or ammonia (B1221849) solution, to the precursor solution under constant stirring.
-
Hydrothermal Reaction: Transfer the resulting solution to a Teflon-lined stainless-steel autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 6-12 hours).
-
Product Collection and Washing: After the autoclave cools down to room temperature, collect the precipitate by centrifugation. Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in a vacuum oven at a specific temperature (e.g., 60-80 °C) overnight.
Electrode Preparation
-
Slurry Formulation: Prepare a homogeneous slurry by mixing the synthesized this compound powder (active material), a conductive agent (e.g., acetylene (B1199291) black or carbon nanotubes), and a binder (e.g., polyvinylidene fluoride, PVDF) in a specific weight ratio (e.g., 80:10:10). Add a few drops of N-methyl-2-pyrrolidone (NMP) to dissolve the binder and adjust the viscosity of the slurry.[1]
-
Coating on Current Collector: Coat the prepared slurry onto a pre-cleaned current collector, such as nickel foam or carbon cloth.[1][2]
-
Drying: Dry the coated electrode in a vacuum oven at a specific temperature (e.g., 60-120 °C) for several hours to completely remove the NMP solvent.[1][2]
-
Pressing: Press the dried electrode under a specific pressure to ensure good contact between the active material and the current collector.
Electrochemical Characterization
-
Cell Assembly: Assemble an electrochemical cell in a three-electrode configuration using the prepared this compound electrode as the working electrode, a platinum wire or foil as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Hg/HgO). Use an aqueous alkaline solution (e.g., 2 M KOH) as the electrolyte.[12]
-
Cyclic Voltammetry (CV): Perform CV measurements within a specific potential window at various scan rates (e.g., 5-100 mV/s) to evaluate the capacitive behavior and identify the redox peaks.[1]
-
Galvanostatic Charge-Discharge (GCD): Conduct GCD tests at different current densities to determine the specific capacitance, energy density, and power density of the electrode.[1] The specific capacitance (C) can be calculated from the discharge curve using the formula: C = (I × Δt) / (m × ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window.[1]
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements over a specific frequency range to analyze the internal resistance and ion diffusion kinetics of the electrode.[1]
-
Cycling Stability Test: Evaluate the long-term performance of the electrode by subjecting it to repeated GCD cycles at a constant current density.[1]
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in the context of enhancing the rate capability of this compound for supercapacitors.
Caption: Experimental workflow for this compound supercapacitor development.
Caption: Factors influencing the rate capability of Ni-Co hydroxide supercapacitors.
References
- 1. Nickel–cobalt hydroxide: a positive electrode for supercapacitor applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01890B [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nickel–cobalt hydroxide: a positive electrode for supercapacitor applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing Nickel-Cobalt Hydroxide Electrodes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering structural degradation of nickel-cobalt (B8461503) (NiCo) hydroxide (B78521) electrodes during electrochemical cycling. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My NiCo-hydroxide electrode is showing rapid capacity fading after only a few cycles. What are the likely causes and how can I mitigate this?
Answer: Rapid capacity fading is a primary indicator of structural instability. The primary causes are often irreversible phase transformations and volume expansion during charge/discharge cycles.[1] The initial α-phase of nickel hydroxide is electrochemically more active but structurally unstable, often transforming into the less active β-phase upon cycling. This transformation, along with the significant volume changes between the hydroxide and oxyhydroxide phases, can lead to mechanical stress, pulverization of the active material, and loss of electrical contact.
Troubleshooting & Preventative Measures:
-
Elemental Doping: Introducing dopants can stabilize the crystal structure. For instance, fluorine (F) doping has been shown to enhance phase and morphology stability due to its high electronegativity.[1][2]
-
Intercalation of Pillar Ions: Incorporating large anions between the hydroxide layers can act as pillars, preventing collapse. Metaborate and lactate (B86563) are examples of effective stabilizing pillars.[3][4][5]
-
Controlled Synthesis: The synthesis method significantly impacts the material's stability. Co-precipitation is a common method for producing nickel-cobalt hydroxides.[6]
Question 2: I'm observing a significant increase in the internal resistance of my cell during cycling. What could be causing this?
Answer: An increase in internal resistance is often linked to the degradation of the electrode structure and the electrode-electrolyte interface. The structural collapse of the hydroxide material can lead to poor electrical contact between particles. Additionally, the formation of a resistive layer on the electrode surface can impede ion and electron transport.
Troubleshooting & Preventative Measures:
-
Conductive Substrates and Coatings: Growing the NiCo-hydroxide on a conductive substrate like graphene or carbon nanotubes can improve electrical conductivity and provide a stable backbone.[7] Surface modifications, such as selenization, can also enhance conductivity.[8]
-
Compositional Optimization: The ratio of nickel to cobalt can influence the material's conductivity. Cobalt is known to improve the electronic conductivity of nickel hydroxide electrodes.[9] Optimizing this ratio can lead to better performance.
-
Electrolyte Choice: While not directly a structural issue, the electrolyte can influence the stability of the electrode. High concentrations of KOH are typically used, but impurities can lead to side reactions and surface layer formation.[10]
Question 3: My electrode material appears to be physically detaching from the current collector. How can I improve adhesion?
Answer: Delamination of the active material is a common mechanical failure mode, often resulting from the stresses of volume changes during cycling. Poor initial adhesion of the catalyst layer to the substrate exacerbates this issue.
Troubleshooting & Preventative Measures:
-
Binder-Free Growth: Synthesizing the NiCo-hydroxide directly onto the current collector (e.g., nickel foam, carbon cloth) can create a binder-free electrode with superior adhesion.[11][12]
-
Use of Binders: If using a slurry-coating method, ensure the proper choice and amount of binder (e.g., PVDF, Nafion). The binder helps to maintain the integrity of the electrode and its adhesion to the current collector.
-
Hierarchical Nanostructures: Designing materials with hierarchical or porous structures can better accommodate volume expansion and reduce mechanical stress.[13]
Data Presentation
Table 1: Performance Comparison of Stabilized NiCo-Hydroxide Electrodes
| Stabilization Strategy | Key Performance Metrics | Reference |
| Fluorine Doping | Maintains 90% capacity after 10,000 cycles. | [1][2] |
| Metaborate Pillaring | Capacitance fading rate of ~0.0017% per cycle over 10,000 cycles. | [4][5] |
| Selenization | Capacity retention of 91.38% after 10,000 cycles. | [8] |
| Binder-Free Growth on Graphene/NF | Specific capacitance of 1410 F/g at 2 A/g with 92.1% retention after 2500 cycles. | [11] |
Experimental Protocols
Protocol 1: Synthesis of Fluorine-Doped Nickel-Cobalt Carbonate Hydroxide (NiCo-CH-F)
This protocol is adapted from the work on boosting cycling stability via F doping.[1][2]
-
Precursor Solution Preparation: Dissolve nickel nitrate (B79036) and cobalt nitrate in a 1:1 molar ratio in deionized water.
-
Precipitation: Add a solution of sodium carbonate and ammonium (B1175870) fluoride (B91410) to the precursor solution under vigorous stirring.
-
Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave and heat at a specified temperature (e.g., 120°C) for a designated time (e.g., 12 hours).
-
Washing and Drying: After cooling, collect the precipitate by centrifugation, wash it several times with deionized water and ethanol, and dry it in a vacuum oven at 60°C.
Protocol 2: Characterization of Structural Stability
-
X-ray Diffraction (XRD): Perform ex-situ XRD analysis on the electrode before and after a significant number of cycles to identify any phase changes.
-
Scanning Electron Microscopy (SEM): Use SEM to visualize the morphology of the electrode surface before and after cycling to observe any cracking, pulverization, or delamination.
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS at different cycle intervals to monitor changes in the charge transfer resistance and solution resistance, which can indicate structural degradation.
Visualizations
Caption: The degradation pathway of NiCo-hydroxide electrodes during cycling.
Caption: Key strategies to prevent the structural collapse of NiCo-hydroxide.
References
- 1. Boosting the Cycling Stability of Aqueous Flexible Zn Batteries via F Doping in Nickel-Cobalt Carbonate Hydroxide Cathode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability Trends in Mono-Metallic 3d Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Structural Stability of Nickel-Cobalt Hydroxide via Intrinsic Pillar Effect of Metaborate for High-Power and Long-Life Supercapacitor Electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 6. Preparation and performance of nickel cobalt hydroxide cathode material for nickel zinc batteries [esst.cip.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. eta.lbl.gov [eta.lbl.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Influence of Surfactants on the Morphology of Cobalt-Nickel Layered Double Hydroxides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of surfactants in the synthesis of cobalt-nickel layered double hydroxides (Co-Ni LDHs). The information is designed to address specific experimental issues and facilitate better control over the material's morphology.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of Co-Ni LDHs using surfactants.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or inconsistent morphology control | - Inappropriate surfactant concentration. - Incorrect pH of the reaction mixture. - Inefficient mixing or agitation. - Presence of interfering ions (e.g., carbonate). | - Optimize surfactant concentration. This often requires running a series of experiments with varying concentrations. - Carefully control and monitor the pH throughout the synthesis. The optimal pH can vary depending on the surfactant and desired morphology. - Ensure vigorous and consistent stirring to promote homogeneous nucleation and growth. - Use de-carbonated water and conduct the synthesis under an inert atmosphere (e.g., nitrogen) to minimize carbonate contamination. If using a carbonate-containing precursor, consider an acid treatment or ion exchange to remove it.[1] |
| Formation of unintended phases or impurities | - Incorrect ratio of metal precursors (Co:Ni). - Incomplete reaction or precipitation. - Surfactant interfering with the LDH crystal growth. | - Precisely measure and control the molar ratio of cobalt and nickel salts in the precursor solution. - Adjust reaction time and temperature to ensure the complete formation of the LDH phase. - Select a surfactant that is known to be compatible with LDH synthesis and the chosen experimental conditions. |
| Difficulty in removing the surfactant after synthesis | - Strong electrostatic interaction between the surfactant and the LDH layers. - Intercalation of the surfactant within the LDH structure. - Inefficient washing procedure. | - For physically adsorbed surfactants, repeated washing with a suitable solvent (e.g., ethanol (B145695), deionized water) is often effective. - For intercalated surfactants, calcination (thermal treatment) at an appropriate temperature can be used to burn off the organic molecules. The temperature should be carefully chosen to avoid the collapse of the LDH structure. - Consider using solvent extraction methods. |
| Agglomeration of LDH particles | - High surface energy of the synthesized nanoparticles. - Inadequate stabilization by the surfactant. | - Optimize the surfactant concentration to ensure adequate surface coverage of the LDH particles. - Employ ultrasonication during or after the synthesis to break up agglomerates. - Consider using a co-surfactant or a different type of surfactant that provides better steric or electrostatic stabilization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of surfactants in the synthesis of Co-Ni LDHs?
A1: Surfactants act as soft templates or morphology-directing agents during the synthesis of Co-Ni LDHs. They can influence the nucleation and growth of the LDH crystals, leading to the formation of various morphologies such as nanosheets, nanoflowers, and hierarchical structures. This is achieved by the surfactant molecules adsorbing onto specific crystal faces, thereby controlling the growth rate in different directions.
Q2: How do different types of surfactants (anionic, cationic, non-ionic) affect the morphology of Co-Ni LDHs?
A2: The type of surfactant plays a crucial role in determining the final morphology:
-
Anionic surfactants , such as sodium dodecyl sulfate (B86663) (SDS), can intercalate into the interlayer space of the LDH, leading to an expansion of the interlayer distance and potentially influencing the sheet-like morphology.
-
Cationic surfactants , like cetyltrimethylammonium bromide (CTAB) and dodecyltrimethylammonium (B156365) bromide (DTAB), are commonly used to create various nanostructures. For instance, studies have shown that CTAB and DTAB can lead to the formation of net-like and cauliflower-like structures, respectively.[2]
-
Non-ionic surfactants , for example, Triton X-100, can also be used to control morphology, often resulting in more uniform and smaller particle sizes due to their ability to form micelles that act as templates.
Q3: Can a mixture of surfactants be used?
A3: Yes, using a mixture of anionic and cationic surfactants can be an effective strategy. The combination can lead to the formation of unique micellar structures that act as templates, allowing for the synthesis of novel morphologies, such as worm-like structures.[3]
Q4: What are the typical synthesis methods for preparing Co-Ni LDHs with surfactants?
A4: Common methods include:
-
Co-precipitation: This involves the simultaneous precipitation of cobalt and nickel hydroxides from a solution containing the metal salts and a surfactant, typically by adding a base.
-
Hydrothermal/Solvothermal Synthesis: This method is carried out in a sealed vessel (autoclave) at elevated temperatures and pressures. The presence of a surfactant in the reaction mixture guides the growth of specific morphologies.
-
Electrodeposition: This technique involves the electrochemical deposition of the Co-Ni LDH onto a conductive substrate from a solution containing the metal precursors and a surfactant.[2]
Q5: How can I confirm the successful removal of the surfactant after synthesis?
A5: Several analytical techniques can be used to verify the removal of the surfactant:
-
Fourier-Transform Infrared Spectroscopy (FTIR): The absence of characteristic vibrational bands of the surfactant (e.g., C-H stretching) in the FTIR spectrum of the final product indicates its removal.
-
Thermogravimetric Analysis (TGA): A TGA curve of the purified LDH should not show significant weight loss at the decomposition temperature of the surfactant.
-
Elemental Analysis (CHNS): The absence or negligible amount of carbon, hydrogen, nitrogen, or sulfur (depending on the surfactant composition) confirms its removal.
Data Presentation
The following tables summarize the influence of different surfactants on the morphological and electrochemical properties of Co-Ni LDHs based on published data.
Table 1: Effect of Cationic Surfactants on Co-Ni LDH Properties
| Surfactant | Synthesis Method | Resulting Morphology | Specific Capacitance (F/g) | Reference |
| Hexamethylenetetramine (HMT) | Electrodeposition | Wrinkle-like | 1120 at 1 A/g | [4] |
| Dodecyltrimethylammonium bromide (DTAB) | Electrodeposition | Cauliflower-like | 1209.1 at 1 A/g | [2][4] |
| Cetyltrimethylammonium bromide (CTAB) | Electrodeposition | Net-like | 1318.2 at 1 A/g | [4] |
Table 2: Effect of Mixed Anionic and Cationic Surfactants on Ni-Co LDH Properties
| Surfactants | Synthesis Method | Resulting Morphology | Key Feature | Reference |
| Sodium octyl sulfonate (SOS) and Cetyltrimethylammonium bromide (CTAB) | Hydrothermal | Worm-like | Increased specific surface area and interlayer spacing | [3] |
Experimental Protocols
Protocol 1: Synthesis of Co-Ni LDH using Cationic Surfactants (e.g., CTAB) via Electrodeposition
This protocol is adapted from the work of Wang et al. (2018).[4]
-
Substrate Preparation: Clean a piece of nickel foam by sonicating in acetone, ethanol, and deionized water for 10 minutes each.
-
Electrolyte Preparation: Prepare an aqueous solution containing cobalt nitrate, nickel nitrate, and the cationic surfactant (e.g., CTAB). The molar ratio of Co:Ni and the concentration of the surfactant should be optimized based on the desired morphology.
-
Electrodeposition: Use a three-electrode system with the cleaned nickel foam as the working electrode, a platinum plate as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode. Perform the electrodeposition at a constant current density for a specific duration.
-
Washing and Drying: After deposition, thoroughly rinse the electrode with deionized water and ethanol to remove any residual reactants and surfactant. Dry the electrode in an oven at a suitable temperature (e.g., 60°C).
Protocol 2: Synthesis of Ni-Co LDH using a Mixture of Anionic and Cationic Surfactants via Hydrothermal Method
This protocol is based on the synthesis of NiCo-LDH with mixed surfactants.[3]
-
Precursor Solution: Prepare a solution containing nickel nitrate, cobalt nitrate, and a precipitating agent (e.g., urea (B33335) or hexamethylenetetramine) in deionized water.
-
Surfactant Addition: In a separate beaker, dissolve the anionic (e.g., SOS) and cationic (e.g., CTAB) surfactants in deionized water. The molar ratio of the two surfactants is a critical parameter to control the morphology.
-
Mixing: Add the surfactant solution to the metal precursor solution under vigorous stirring.
-
Hydrothermal Treatment: Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180°C) for a defined period (e.g., 6-24 hours).
-
Product Recovery: After the autoclave has cooled down to room temperature, collect the precipitate by centrifugation or filtration.
-
Washing and Drying: Wash the product repeatedly with deionized water and ethanol to remove unreacted precursors and surfactants. Dry the final product in a vacuum oven.
Mandatory Visualization
Caption: Experimental workflows for Co-Ni LDH synthesis with different surfactants.
References
- 1. [PDF] A critical assessment of the methods for intercalating anionic surfactants in layered double hydroxides | Semantic Scholar [semanticscholar.org]
- 2. Preparation and application of layered double hydroxide nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sorption of Anionic Surfactants on Layered Double Hydroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Nickel-Cobalt Hydroxide and Platinum-Based Catalysts for the Hydrogen Evolution Reaction
For researchers and scientists at the forefront of renewable energy technologies, the quest for efficient and cost-effective catalysts for the hydrogen evolution reaction (HER) is a paramount challenge. This guide provides a detailed comparison of two prominent classes of HER catalysts: earth-abundant nickel-cobalt (B8461503) (Ni-Co) hydroxides and the benchmark platinum (Pt)-based catalysts. While platinum has long been the gold standard due to its exceptional activity, its high cost and scarcity necessitate the development of viable alternatives.[1][2] Nickel-cobalt hydroxides have emerged as a promising, low-cost option with competitive performance, particularly in alkaline media.[3][4]
This comparison delves into the performance metrics, underlying mechanisms, and experimental considerations for both catalyst types, supported by a summary of experimental data and detailed protocols.
Performance Comparison: A Quantitative Look
The efficacy of an HER catalyst is primarily evaluated based on several key electrochemical parameters: overpotential required to achieve a current density of 10 mA/cm², Tafel slope, and long-term stability. The overpotential indicates the extra potential beyond the thermodynamic requirement needed to drive the reaction, with lower values being more desirable. The Tafel slope provides insight into the reaction mechanism.
| Catalyst Type | Typical Overpotential (η @ 10 mA/cm²) | Typical Tafel Slope (mV/dec) | Key Advantages | Key Disadvantages |
| Platinum-Based Catalysts | < 50 mV[5] | ~30 mV/dec[6] | High intrinsic activity, low overpotential, favorable kinetics[1][7] | High cost, scarcity, susceptibility to poisoning[2] |
| Nickel-Cobalt Hydroxide (B78521) | 70 - 200 mV[3][8] | 40 - 120 mV/dec[3][8] | Low cost, earth-abundant elements, good activity in alkaline media[3][4] | Lower intrinsic activity than Pt, higher overpotential, can require conductive supports[4] |
Note: The performance of both catalyst types can vary significantly based on factors such as synthesis method, catalyst loading, support material, and electrolyte conditions.
Delving into the Reaction Mechanisms
The hydrogen evolution reaction proceeds through different pathways depending on the catalyst and the pH of the electrolyte. In alkaline and neutral solutions, the reaction involves a water dissociation step (Volmer step), followed by either an electrochemical desorption step (Heyrovsky step) or a chemical recombination step (Tafel step).
Platinum's exceptional activity stems from its optimal hydrogen binding energy, which facilitates both the adsorption and desorption of hydrogen intermediates.[1] Nickel-cobalt hydroxides, on the other hand, are thought to enhance the initial water dissociation step, which is often the rate-limiting step in alkaline HER. The presence of both nickel and cobalt creates synergistic effects that promote this crucial step.[4][8]
Visualizing the Experimental Workflow
The evaluation of HER catalysts follows a standardized experimental procedure. The following diagram illustrates a typical workflow for electrochemical testing.
Detailed Experimental Protocols
Reproducible and comparable results are contingent on standardized experimental protocols. Below are methodologies for key experiments in HER catalyst evaluation.
Catalyst Ink Preparation and Working Electrode Fabrication
-
Catalyst Ink Preparation : A typical catalyst ink is prepared by dispersing a specific amount of the catalyst powder (e.g., 5 mg) in a mixture of deionized water, isopropanol, and a binder such as Nafion® solution (e.g., 5 wt%).[9] The mixture is then sonicated for at least 30 minutes to form a homogeneous dispersion.[9]
-
Working Electrode Fabrication : A known volume of the catalyst ink is drop-casted onto a conductive substrate, such as a glassy carbon electrode, carbon paper, or nickel foam, and dried under ambient or slightly elevated temperatures.[10] The catalyst loading is typically controlled to a specific amount (e.g., 0.2-1.0 mg/cm²).
Electrochemical Measurements
All electrochemical measurements are typically performed in a three-electrode cell configuration consisting of a working electrode (the catalyst), a counter electrode (e.g., a graphite (B72142) rod or platinum wire), and a reference electrode (e.g., a saturated calomel (B162337) electrode (SCE) or Ag/AgCl).[10][11] The electrolyte, commonly 1.0 M KOH for alkaline HER, is purged with an inert gas like nitrogen or argon for at least 30 minutes prior to and during the measurements to remove dissolved oxygen.[11]
-
Linear Sweep Voltammetry (LSV) : LSV is performed at a slow scan rate (e.g., 2-5 mV/s) to obtain the polarization curve, which shows the current density as a function of the applied potential.[12] From this curve, the overpotential required to achieve a specific current density (e.g., 10 mA/cm²) can be determined.
-
Tafel Analysis : The Tafel slope is derived from the linear portion of the Tafel plot (overpotential vs. log of the current density). This slope provides insights into the HER mechanism.
-
Electrochemical Impedance Spectroscopy (EIS) : EIS is used to investigate the electrode kinetics and charge transfer resistance of the catalyst.
-
Stability Testing : Long-term stability is crucial for practical applications. It is typically evaluated by continuous chronoamperometry (constant potential) or chronopotentiometry (constant current) for an extended period (e.g., 10-24 hours).[3] The change in potential or current over time indicates the catalyst's durability.
Concluding Remarks
The choice between nickel-cobalt hydroxide and platinum-based catalysts for the hydrogen evolution reaction is a trade-off between cost and performance. Platinum remains the benchmark for high-efficiency applications where cost is a secondary concern.[1] However, for large-scale, cost-effective hydrogen production, particularly in alkaline environments, nickel-cobalt hydroxides present a highly attractive alternative.[3][8] Ongoing research focuses on further enhancing the activity and stability of these earth-abundant catalysts through nanostructuring, doping, and hybridization with conductive materials, aiming to bridge the performance gap with their precious metal counterparts.
References
- 1. Carbon-supported platinum-based electrocatalysts for alkaline hydrogen evolution - EES Catalysis (RSC Publishing) DOI:10.1039/D5EY00147A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Strategies and Perspectives to Catch the Missing Pieces in Energy‐Efficient Hydrogen Evolution Reaction in Alkaline Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogen Evolution Reaction - HER - using EC‐MS system - Spectro Inlets [spectroinlets.com]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
- 12. pubs.acs.org [pubs.acs.org]
comparative study of different synthesis methods for nickel-cobalt hydroxide
A Comparative Guide to the Synthesis of Nickel-Cobalt (B8461503) Hydroxide (B78521)
Nickel-cobalt (Ni-Co) layered double hydroxides (LDHs) are at the forefront of materials research, particularly for energy storage applications like supercapacitors and batteries.[1] Their high theoretical specific capacity, cost-effectiveness, and rich redox activity make them highly desirable electrode materials.[2][3] The electrochemical performance of Ni-Co hydroxides is intrinsically linked to their physicochemical properties, such as morphology, crystal structure, and surface area, which are determined by the synthesis method.
This guide provides a comparative analysis of four common methods for synthesizing nickel-cobalt hydroxide: co-precipitation, hydrothermal/solvothermal, electrodeposition, and the sol-gel method. It details the experimental protocols for each, presents a quantitative comparison of their performance based on published data, and illustrates the synthetic workflows and their influence on material properties.
Experimental Workflows and Influences
The choice of synthesis method dictates the pathway from precursor materials to the final product, influencing its ultimate performance. The general workflow involves the selection of nickel and cobalt precursors, the synthesis reaction, post-processing, and finally, characterization. The logical relationship between the synthesis method, the resulting material properties, and electrochemical performance is crucial for designing materials with desired characteristics.
Caption: General experimental workflow for Ni-Co hydroxide synthesis.
Caption: Logical relationship between synthesis method and performance.
Synthesis Methods: Protocols and Comparison
Co-precipitation Method
This method involves the simultaneous precipitation of nickel and cobalt ions from a solution by adding a precipitating agent, often a base like NaOH or urea.[4][5] It is a scalable and straightforward technique.[6]
Experimental Protocol:
-
Precursor Solution: Prepare an aqueous solution containing stoichiometric amounts of nickel and cobalt salts (e.g., Ni(NO₃)₂·6H₂O and Co(NO₃)₂·6H₂O).[7]
-
Precipitation: Slowly add a precipitating agent (e.g., 2 M NaOH solution) to the precursor solution under vigorous stirring.[2] A complexing agent like ammonia (B1221849) may also be used to control particle growth.[6]
-
pH and Temperature Control: Maintain a constant pH (typically between 9.0 and 11.5) and temperature (ranging from room temperature to ~60 °C) throughout the reaction.[6]
-
Aging: Allow the resulting suspension to age for several hours to ensure complete precipitation and crystallization.
-
Collection and Washing: Collect the precipitate by filtration or centrifugation. Wash it repeatedly with deionized water and ethanol (B145695) to remove residual ions.[8]
-
Drying: Dry the final product in an oven, typically at 60-80 °C, for several hours.[8]
Hydrothermal/Solvothermal Method
This technique involves a chemical reaction in a sealed vessel (autoclave) at elevated temperatures and pressures. It is highly effective for synthesizing well-crystallized nanomaterials with controlled morphologies, such as flower-like or nanosheet structures.[9][10]
Experimental Protocol:
-
Precursor Mixture: Dissolve nickel and cobalt salts (e.g., Ni(NO₃)₂·6H₂O, CoSO₄·7H₂O) and a precipitant/structure-directing agent (e.g., urea, NH₄F) in a solvent (deionized water for hydrothermal, another solvent for solvothermal).[11][12]
-
Sealing: Transfer the homogeneous solution into a Teflon-lined stainless-steel autoclave.
-
Heating: Heat the autoclave in an oven at a specific temperature (typically 90-180 °C) for a set duration (6-24 hours).[13]
-
Cooling: Allow the autoclave to cool down to room temperature naturally.
-
Collection and Washing: Collect the product by filtration, wash it thoroughly with deionized water and ethanol.[13]
-
Drying: Dry the sample in a vacuum oven at around 60-90 °C.[13]
Electrodeposition Method
Electrodeposition is a one-step, substrate-based method where a thin film of Ni-Co hydroxide is directly grown onto a conductive substrate (like nickel foam) by applying an electrical potential or current.[14][15] This technique creates binder-free electrodes with excellent electrical contact between the active material and the current collector.[10]
Experimental Protocol:
-
Substrate Preparation: Clean a conductive substrate (e.g., nickel foam) by sonicating it in acetone, HCl, deionized water, and ethanol to remove surface oxides and impurities.
-
Electrolyte Bath: Prepare an aqueous electrolyte solution containing nickel and cobalt salts (e.g., Ni(NO₃)₂, Co(NO₃)₂).
-
Electrochemical Cell: Set up a three-electrode cell with the prepared substrate as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE).
-
Deposition: Apply a constant potential (potentiostatic) or constant current (galvanostatic) for a specific duration to deposit the Ni-Co hydroxide film onto the working electrode.[16]
-
Post-Treatment: Gently rinse the coated electrode with deionized water and dry it in a vacuum oven at a low temperature (e.g., 60 °C).
Sol-Gel Method
The sol-gel method is a wet-chemical technique used to produce solid materials from small molecules.[17] It involves the transition of a colloidal solution (sol) into a gel-like network containing the metallic precursors, which is then dried and heat-treated.[18] This method allows for excellent mixing of precursors at the molecular level.[17]
Experimental Protocol:
-
Sol Formation: Dissolve nickel and cobalt precursors in a suitable solvent (e.g., ethanol). Add a complexing agent (e.g., citric acid) and a gelling agent.
-
Gelation: Stir the solution at a controlled temperature until a viscous gel is formed.
-
Drying: Dry the gel in an oven at a moderate temperature (e.g., 80-120 °C) to remove the solvent, forming a xerogel.
-
Calcination: Heat-treat the dried gel at a higher temperature (e.g., 250-350 °C) to decompose organic components and form the final crystalline Ni-Co hydroxide or a composite oxide material.[19]
Performance Comparison
The choice of synthesis method significantly impacts the electrochemical performance of Ni-Co hydroxide electrodes. The following table summarizes key performance metrics from various studies.
| Synthesis Method | Ni:Co Ratio | Morphology | Specific Capacitance/Capacity | Test Conditions (Current Density) | Cycling Stability | Reference |
| Co-precipitation | 4:1 | Layered Double Hydroxide (LDH) | 327.9 mAh/g | 0.5 A/g | - | [2] |
| Hydrothermal | Ni:Co = 0.35:0.65 | Nanosheets | 1551.1 F/g | 1 A/g | 84.0% after 1000 cycles | [20] |
| Hydrothermal | 4:1 | 3D Flower-like | 356.2 mAh/g | 200 mA/g | 99.1% after 200 cycles | [9] |
| Hydrothermal | - | Nanosheet Arrays on Ni Foam | 1734 F/g | 6 A/g | - | [10] |
| Solvothermal | 1:2 | Nanosheets | 1356.8 F/g | 1 A/g | - | [21] |
| Electrodeposition | 4:1 | Ultrathin Nanosheets | 3028 F/g | 2 A/g | "Very good" cyclic stability | [14][22] |
| Sol-Gel | - | Mesoporous Composite Oxide* | 1717 F/g | 5 mA/cm² | 94.9% after 1000 cycles | [19] |
| Chemical Reduction | Co-doped Ni(OH)₂ | Core-shell | 1238 F/g | 1 A/g | 76% after 5000 cycles | [3] |
Note: The sol-gel method often leads to the formation of composite oxides (NiO/NiCo₂O₄/Co₃O₄) after calcination, which are closely related to the hydroxide precursors.
Conclusion
Each synthesis method offers a unique set of advantages and disadvantages, yielding Ni-Co hydroxides with distinct properties and performance levels.
-
Co-precipitation is a simple, scalable, and cost-effective method suitable for producing large quantities of material, though it may offer less morphological control.
-
Hydrothermal/Solvothermal methods excel at producing highly crystalline and complex hierarchical structures (e.g., nanoflowers, core-shell), which often leads to excellent cycling stability and high capacity by increasing the active surface area.[9][23]
-
Electrodeposition is an ideal technique for fabricating binder-free electrodes with superior rate capability due to the intimate contact between the active material and the substrate. This direct growth often results in exceptionally high specific capacitance.[14]
-
Sol-Gel synthesis provides excellent homogeneity at the molecular level, leading to uniform materials, often with high surface area and porosity after calcination.[19]
The optimal synthesis strategy depends on the target application. For industrial-scale battery production, co-precipitation may be preferred. For high-performance supercapacitors requiring maximum capacitance and rate capability, electrodeposition and hydrothermal methods that create nanostructured, binder-free electrodes are superior choices.
References
- 1. Synthesis, characterization, and properties of nickel–cobalt layered double hydroxide nanostructures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Preparation and performance of nickel cobalt hydroxide cathode material for nickel zinc batteries [esst.cip.com.cn]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Synthesis and spectroscopic identification of nickel and cobalt layered hydroxides and hydroxynitrates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT03166C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. electrochemsci.org [electrochemsci.org]
- 12. Synthesis, characterization, and properties of nickel–cobalt layered double hydroxide nanostructures - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06670H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Electrodeposition of ultrathin nickel–cobalt double hydroxide nanosheets on nickel foam as high-performance supercapacitor electrodes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. scilit.com [scilit.com]
- 16. Electrodeposited-hydroxide surface-covered porous nickel–cobalt alloy electrodes for efficient oxygen evolution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Facile Synthesis of Nickel Cobalt Layered Double Hydroxide Nanosheets Intercalated with Sulfate Anion for High-Performance Supercapacitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Preparation and electrochemical properties of bimetallic this compound [gncl.cn]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Validating Nickel-Cobalt Hydroxide Supercapacitor Performance with Electrochemical Impedance Spectroscopy
For researchers, scientists, and professionals in drug development, the accurate characterization of energy storage devices is paramount. This guide provides a comprehensive comparison of nickel-cobalt (B8461503) hydroxide (B78521) (Ni-Co(OH)₂) supercapacitors with alternative materials, focusing on performance validation through electrochemical impedance spectroscopy (EIS). Detailed experimental protocols, comparative data, and a visual workflow are presented to facilitate a deeper understanding of this critical analytical technique.
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the electrochemical characteristics of supercapacitors. By applying a small sinusoidal voltage or current signal over a wide range of frequencies, EIS can deconstruct the complex impedance of the device into its resistive and capacitive components. This allows for the determination of key performance metrics such as equivalent series resistance (ESR), charge transfer resistance (Rct), and specific capacitance, providing valuable insights into the electrode-electrolyte interface and the overall device performance.
Comparative Performance Analysis
Nickel-cobalt hydroxides have emerged as promising electrode materials for supercapacitors due to their high theoretical specific capacitance, tunable redox activity, and relatively low cost. However, their performance is often compared with other material classes, including carbon-based materials and other transition metal oxides. The following table summarizes key performance parameters obtained from EIS measurements for Ni-Co(OH)₂ and its composites against common alternatives.
| Electrode Material | Specific Capacitance (F/g) | Equivalent Series Resistance (ESR/Rs) (Ω) | Charge Transfer Resistance (Rct) (Ω) | Electrolyte |
| Nickel-Cobalt Hydroxide & Composites | ||||
| Ni₂Co₁HCF@CoNi-LDH/NF[1] | 1937 at 1 A/g | ~0.37 | 0.02 | 2 M KOH |
| Ni₂Co₁HCF/NF[1] | 527.5 at 1 A/g | ~0.37 | 0.092 | 2 M KOH |
| CoNi-LDH/NF[1] | 980.25 at 1 A/g | ~0.37 | 0.4 | 2 M KOH |
| Concave Ni(OH)₂ nanocubes[2] | 1624 at 2 A/g | 0.52 | - | KOH |
| Zn-CoS@Ni(OH)₂-1[3] | 624 at 6 A/g | 0.6544 | - | 3 M KOH |
| Alternative Materials | ||||
| Activated Carbon (AC) | ~200-350 | Varies (typically <1) | Low (often negligible) | Aqueous/Organic |
| Manganese Dioxide (α-MnO₂)[4] | 138 at 1 A/g | 7.50 | - | 1 M Na₂SO₄ |
| IL-Co(OH)₂[5] | 859 at 1 A/g | - | 1.53 | - |
| Bare Co(OH)₂[5] | - | - | 2.59 | - |
Experimental Protocol: Electrochemical Impedance Spectroscopy
The following provides a generalized yet detailed methodology for conducting EIS measurements on supercapacitor electrodes.
1. Electrode Preparation:
-
The active material (e.g., Ni-Co(OH)₂) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry.
-
The slurry is then uniformly coated onto a current collector (e.g., nickel foam or carbon cloth) and dried under vacuum to remove the solvent.
-
The electrode is pressed to ensure good contact between the active material and the current collector.
2. Electrochemical Cell Assembly:
-
A three-electrode system is typically used for half-cell measurements, consisting of the prepared working electrode, a counter electrode (e.g., platinum wire or graphite (B72142) rod), and a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE).
-
For full-cell (symmetric or asymmetric) devices, a two-electrode configuration is used, with the positive and negative electrodes separated by a porous membrane soaked in the electrolyte.
3. EIS Measurement Parameters:
-
Electrolyte: A suitable aqueous (e.g., KOH, NaOH) or organic electrolyte is used.
-
Potentiostat/Galvanostat with Frequency Response Analyzer: An electrochemical workstation capable of performing EIS is required.
-
Frequency Range: A wide frequency range is typically scanned, for instance, from 100 kHz down to 10 mHz or 1 mHz.[1][6]
-
AC Amplitude: A small AC voltage amplitude (e.g., 5 mV or 10 mV) is applied to ensure a linear response from the system.[1][5]
-
DC Potential: The EIS measurement is performed at a specific DC potential, often the open-circuit potential (OCP) or a potential within the stable operating window of the electrode.
4. Data Analysis:
-
The impedance data is commonly visualized as a Nyquist plot (imaginary impedance vs. real impedance).
-
The high-frequency intercept with the real axis provides the equivalent series resistance (ESR or Rs).
-
The diameter of the semicircle in the high-to-medium frequency region corresponds to the charge transfer resistance (Rct).
-
The low-frequency region, ideally a vertical line, is used to calculate the specific capacitance.
-
The data can be fitted to an equivalent circuit model to extract quantitative values for these parameters.
Visualizing the Workflow
The logical flow of validating supercapacitor performance using EIS can be represented as a structured workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electrochemical impedance spectroscopy: from breakthroughs to functional utility in supercapacitors and batteries – a comprehensive assessment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Nickel-Cobalt Hydroxide and Ruthenium Oxide Supercapacitors
In the pursuit of high-performance energy storage solutions, both nickel-cobalt (B8461503) hydroxide (B78521) (Ni-Co hydroxide) and ruthenium oxide (RuO₂) have emerged as prominent electrode materials for supercapacitors. This guide provides a detailed performance comparison of these two materials, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their applications. While both materials exhibit pseudocapacitive behavior, their electrochemical characteristics, cost, and synthesis methods present a trade-off for consideration.
Performance Metrics: A Quantitative Comparison
The electrochemical performance of supercapacitor electrode materials is evaluated based on several key metrics, including specific capacitance, energy density, power density, and cycling stability. The following table summarizes the reported performance data for nickel-cobalt hydroxide and ruthenium oxide from various studies. It is important to note that these values can vary significantly depending on the specific synthesis method, electrode architecture, and testing conditions.
| Performance Metric | This compound | Ruthenium Oxide |
| Specific Capacitance (F/g) | 1366 - 2682[1][2][3] | 80 - 1163.6[4][5] |
| Energy Density (Wh/kg) | 64.1 - 188[3][6] | ~25.7 - 31.1[4][7] |
| Power Density (kW/kg) | ~0.623 - 15[3][6] | ~8.365 - 375[4][7] |
| Cycling Stability (% retention after cycles) | ~96.26% after 2000 cycles[2][8] | ~89% after 10000 cycles[9] |
Experimental Protocols
The characterization of supercapacitor electrode materials involves a series of well-defined experimental protocols to ensure accurate and reproducible data. The primary techniques include material synthesis, electrode fabrication, and electrochemical measurements.
Synthesis of Electrode Materials
This compound: A common method for synthesizing Ni-Co hydroxide is the hydrothermal method.[2] In a typical procedure, salts of nickel (e.g., nickel nitrate) and cobalt (e.g., cobalt nitrate) are dissolved in a solvent, often with a precipitating agent like urea (B33335) or ammonia. The solution is then sealed in an autoclave and heated for several hours. The resulting precipitate is filtered, washed, and dried to obtain the final Ni-Co hydroxide powder. Other synthesis routes include coprecipitation and electrodeposition.[10][11]
Ruthenium Oxide: Hydrous ruthenium oxide is often synthesized via a sol-gel process.[12] This typically involves the hydrolysis of a ruthenium precursor, such as ruthenium chloride (RuCl₃), in an aqueous solution, followed by a controlled precipitation and aging process. The resulting material is then washed and dried. Another approach is the solid-state synthesis by mixing RuCl₃·xH₂O with an alkali.[12]
Electrode Fabrication
The prepared active material (either Ni-Co hydroxide or RuO₂) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry. This slurry is then coated onto a current collector (e.g., nickel foam or stainless steel mesh), pressed, and dried in an oven to remove the solvent.[13]
Electrochemical Measurements
The electrochemical performance of the fabricated electrodes is typically evaluated using a three-electrode system in an appropriate electrolyte (e.g., KOH or H₂SO₄).[13][14] The three-electrode setup consists of a working electrode (the fabricated electrode), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode). The main electrochemical techniques employed are:
-
Cyclic Voltammetry (CV): Used to determine the capacitive behavior and the operating potential window.
-
Galvanostatic Charge-Discharge (GCD): Employed to calculate the specific capacitance, energy density, and power density.
-
Electrochemical Impedance Spectroscopy (EIS): Used to investigate the internal resistance and ion diffusion kinetics of the electrode.[14]
Visualizing the Comparison
To better understand the experimental workflow and the logical relationship in the performance comparison, the following diagrams are provided.
Caption: Experimental workflow for supercapacitor material evaluation.
References
- 1. Nickel–cobalt hydroxide: a positive electrode for supercapacitor applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01890B [pubs.rsc.org]
- 2. Nickel–cobalt hydroxide: a positive electrode for supercapacitor applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rationally designed nickel oxide ravines@iron cobalt-hydroxides with largely enhanced capacitive performance for asymmetric supercapacitors - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Nickel–cobalt hydroxide: a positive electrode for supercapacitor applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. NiCo Prussian-Blue-Derived Cobalt–Nickel-Layered Double Hydroxide with High Electrochemical Performance for Supercapacitor Electrodes [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Video: Evaluating the Electrochemical Properties of Supercapacitors using the Three-Electrode System [jove.com]
- 14. researchgate.net [researchgate.net]
DFT-Guided Design of Nickel-Cobalt Hydroxide Electrocatalysts: A Comparative Guide
The quest for efficient and cost-effective electrocatalysts for water splitting—a cornerstone of the hydrogen economy—has identified nickel-cobalt (B8461503) (Ni-Co) layered double hydroxides (LDHs) as exceptionally promising materials, particularly for the oxygen evolution reaction (OER).[1][2] The synergy between nickel and cobalt is known to create a unique electronic environment that enhances electrocatalytic properties.[1][2] Density Functional Theory (DFT) has emerged as an indispensable tool in this field, providing atomic-level insights into reaction mechanisms, identifying active sites, and predicting the performance of novel material compositions, thereby accelerating the design of advanced electrocatalysts.
This guide provides a comparative analysis of recent DFT studies on Ni-Co hydroxide (B78521) and related materials, supported by experimental data. We will delve into the quantitative performance metrics, outline common experimental and computational protocols, and visualize key workflows and reaction pathways.
Performance Comparison of Ni-Co-Based Electrocatalysts
DFT studies consistently reveal that the catalytic activity of Ni-Co hydroxides can be significantly enhanced by incorporating a third transition metal, such as iron (Fe).[1][2][3] Fe doping can modify the electronic structure, optimize the binding energies of reaction intermediates, and increase the number of active sites.[1][2] The following table summarizes key performance data from both experimental studies and DFT predictions for various Ni-Co-based electrocatalysts.
| Catalyst Material | Reaction | Overpotential (mV) @ Current Density (mA·cm⁻²) | Tafel Slope (mV·dec⁻¹) | Electrolyte | Key DFT Insight / Finding |
| Fe-doped NiCo LDH | OER | 289 @ 50 | Not specified | 1.0 M KOH | Fe doping leads to a redistribution of electron density, enhancing the adsorption of hydroxide ions and facilitating electron transfer.[1][2] |
| Undoped NiCo LDH | OER | 450 @ 50 | Not specified | 1.0 M KOH | Serves as a baseline, showing significantly higher overpotential compared to doped versions.[1][2] |
| Ni₄Co₄Fe₂-LDH/NF | OER | 222 @ 20 | 61.2 | Not specified | Fe doping significantly changes the catalyst's morphology, increasing the active surface area and providing more active sites.[3] |
| Ni₂Co-LDH@C | HER | 164.8 @ 10 | 113.9 | 1.0 M KOH | DFT calculations showed that increased Ni content facilitates the water hydrolysis step in the alkaline HER.[4] |
| Ni₂Co-LDH@C | OER | 183.4 @ 10 | 108.3 | 1.0 M KOH | The carbon substrate enhances electron transfer, improving electrical conductivity and catalytic activity.[4] |
| Ni@NiFe-2 (DFT Prediction) | OER | 210 (predicted) | Not specified | Not applicable | Theoretical screening identified this composition as having extraordinary OER performance, competitive with precious metal catalysts like RuO₂.[5] |
| Ni₈₈%Fe₆%Co₆%OOH (DFT Study) | OER | Not applicable | Not applicable | Not applicable | DFT simulations predicted high stability and efficiency due to a significant increase in water adsorption energy on the catalyst surface.[6] |
| NiCo₂O₄ | OER | 420 @ 10 | 84.1 | Not specified | DFT calculations confirmed that the synergy between Co and Ni atoms significantly reduces the energy barrier for the rate-determining step (OH* to O*).[7] |
Experimental and Computational Protocols
A comprehensive understanding of electrocatalyst performance relies on standardized experimental procedures and robust computational models.
Experimental Protocols
-
Catalyst Synthesis (Hydrothermal Method) : A common route for preparing doped Ni-Co LDHs involves a one-step hydrothermal process.[1][2][3] Typically, salts of nickel (e.g., Ni(NO₃)₂·6H₂O), cobalt (e.g., Co(NO₃)₂·6H₂O), and the dopant metal (e.g., FeCl₃·6H₂O) are dissolved in deionized water with a precipitating agent/structure-directing agent like urea (B33335) and ammonium (B1175870) fluoride. This solution, containing a substrate like nickel foam (NF), is sealed in a Teflon-lined autoclave and heated (e.g., at 120°C for 12 hours). The resulting material is then washed with deionized water and ethanol (B145695) and dried.
-
Electrochemical Characterization : All measurements are typically performed in a three-electrode cell using the prepared material as the working electrode, a graphite (B72142) rod or Pt plate as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Hg/HgO as the reference electrode. The electrolyte is commonly a 1.0 M KOH solution.[1][2]
-
Linear Sweep Voltammetry (LSV) : Used to measure the catalytic activity. The potential is swept at a slow scan rate (e.g., 5 mV·s⁻¹) and the current density is recorded. The overpotential required to reach a specific current density (e.g., 10 or 50 mA·cm⁻²) is a key performance metric.[1][2][4]
-
Tafel Analysis : The Tafel slope is derived from the linear region of a plot of overpotential versus the logarithm of the current density (η = b log(j) + a).[8] A smaller Tafel slope indicates more favorable reaction kinetics.[4][7]
-
Electrochemical Impedance Spectroscopy (EIS) : Performed to analyze charge-transfer resistance (Rct). A smaller semicircle in the Nyquist plot corresponds to faster charge transfer and better kinetics.[3]
-
Electrochemical Active Surface Area (ECSA) : Estimated from the double-layer capacitance (Cdl), which is measured using cyclic voltammetry at various scan rates in a non-Faradaic region.[1][2]
-
DFT Computational Protocol
-
Structural Modeling : The process begins by constructing a slab model of the catalyst surface, such as the (001) surface of β-NiOOH.[6] Dopant atoms (e.g., Co, Fe) are then substituted into the Ni sites to create models of the doped catalysts.[6]
-
Calculation Parameters : DFT calculations are commonly performed using software like the Vienna Ab initio Simulation Package (VASP). The Perdew–Burke–Ernzerhof (PBE) functional within the generalized gradient approximation (GGA) is often used. To account for strong electron correlation in transition metals, a Hubbard U correction (GGA+U) is typically applied.
-
Adsorption Energy Calculation : The interaction of reaction intermediates (e.g., *OH, *O, *OOH for OER) with the catalyst surface is modeled. The adsorption energy (E_ads) is calculated to determine the stability of these intermediates on the active sites.
-
Gibbs Free Energy Calculation : The Gibbs free energy (ΔG) for each elementary step of the reaction (e.g., the four steps of the OER) is calculated. This involves computing the electronic energy from DFT, zero-point energy (ZPE), and entropic contributions.
-
Overpotential Determination : The potential-determining step (PDS) is identified as the step with the largest positive Gibbs free energy change (ΔG). The theoretical overpotential (η) is then calculated as η = (ΔG_PDS / e) - 1.23 V, where 1.23 V is the equilibrium potential for the OER.
Visualizing DFT Workflows and Reaction Pathways
Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in DFT studies of electrocatalysis.
Caption: A typical workflow for a DFT study in electrocatalysis.
Caption: The four-step adsorbate evolution mechanism for the OER.
References
- 1. Transition-Metal-Doped Nickel–Cobalt Layered Double Hydroxide Catalysts for an Efficient Oxygen Evolution Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Revealing Ni-based layered double hydroxides as high-efficiency electrocatalysts for the oxygen evolution reaction: a DFT study - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Density Functional Theory Study of NiFeCo Trinary Oxy-Hydroxides for an Efficient and Stable Oxygen Evolution Reaction Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Electrochemical Behavior of Nickel Hydroxide and Cobalt Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical properties of nickel hydroxide (B78521) (Ni(OH)₂) and cobalt hydroxide (Co(OH)₂), two prominent materials in the development of high-performance energy storage devices. By presenting supporting experimental data and detailed methodologies, this document aims to assist researchers in making informed decisions for their applications.
Executive Summary
Nickel hydroxide and cobalt hydroxide are widely investigated as electrode materials for supercapacitors and batteries due to their high theoretical specific capacitance and distinct redox activities. Generally, both materials exhibit pseudocapacitive behavior, storing charge through Faradaic reactions at the electrode-electrolyte interface. While both are promising, they exhibit notable differences in their electrochemical performance. Doping Ni(OH)₂ with cobalt has been shown to enhance its electrochemical properties, leading to higher specific capacitance and improved stability.[1][2] This guide focuses on the comparative analysis of the pure forms of these hydroxides.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key electrochemical performance metrics for nickel hydroxide and cobalt hydroxide based on available experimental data. It is important to note that these values are collated from different studies and may have been obtained under varying experimental conditions.
| Parameter | Nickel Hydroxide (Ni(OH)₂) | Cobalt Hydroxide (Co(OH)₂) | Key Observations |
| Specific Capacitance | 259.56 F/g at 1 A/g[1] | 669.57 F/g at 1 A/g (for Co-doped Ni(OH)₂)[1] | Co-doped Ni(OH)₂ shows a significantly higher specific capacitance than pure Ni(OH)₂.[1] Pure Co(OH)₂ has been reported with specific capacitance as high as 551 F/g.[1] |
| Potential Window | Typically 0 to 0.5 V vs. SCE | Typically -0.2 to 0.4 V vs. SCE | The potential windows for both materials are generally observed in alkaline electrolytes. |
| Cycling Stability | Can exhibit poor cycling stability | Co-doped Ni(OH)₂ shows 94% capacitance retention after 500 cycles at 16 A/g[1] | The introduction of cobalt into the nickel hydroxide structure significantly improves its cycling stability.[1] |
| Redox Potentials (vs. RHE in 0.1 M KOH) | Oxidation peak: ~1.44 V, Reduction peak: ~1.36 V[3] | Oxidation peak: ~1.4 V, Reduction peak: ~1.35 V[4] | The redox potentials are relatively similar, with Ni(OH)₂ showing a slightly larger peak separation, suggesting differences in electrochemical reversibility.[4] |
Electrochemical Behavior Analysis
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to probe the redox behavior of electrode materials. The cyclic voltammograms of both Ni(OH)₂ and Co(OH)₂ in an alkaline electrolyte exhibit characteristic redox peaks, confirming their pseudocapacitive nature.[4]
A comparative study shows that both materials display the canonical "duck shape" in their CV curves, indicating reversible oxidation and reduction of the Ni²⁺/Ni³⁺ and Co²⁺/Co³⁺ redox couples.[4] However, the peak separation in the CV of Ni(OH)₂ is approximately 80 mV, while for Co(OH)₂, it is around 50 mV at a scan rate of 10 mV/s.[4] This suggests that the electrochemical reversibility of Co(OH)₂ is slightly better than that of Ni(OH)₂ under these conditions.
Galvanostatic Charge-Discharge (GCD)
Galvanostatic charge-discharge curves provide insights into the specific capacitance and rate capability of the electrode materials. The non-linear nature of the GCD curves for both Ni(OH)₂ and Co(OH)₂ further corroborates their pseudocapacitive behavior, which is distinct from the triangular shape of electric double-layer capacitors.[2][5] The length of the discharge plateau in the GCD curve is directly proportional to the specific capacitance of the material.
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical impedance spectroscopy is employed to understand the charge transfer kinetics and internal resistance of the electrode materials. The Nyquist plots for both Ni(OH)₂ and Co(OH)₂ typically consist of a semicircle in the high-frequency region and a straight line in the low-frequency region. The semicircle corresponds to the charge transfer resistance (Rct), while the straight line is related to the Warburg impedance, which is indicative of ion diffusion. A smaller semicircle diameter suggests a lower charge transfer resistance and faster Faradaic reactions. Studies on Co-doped Ni(OH)₂ have shown a smaller charge transfer resistance compared to pure Ni(OH)₂, which contributes to its higher specific capacitance.[1]
Experimental Protocols
Detailed methodologies for the key electrochemical experiments are provided below. These protocols are synthesized from various sources to provide a comprehensive guide for researchers.
Cyclic Voltammetry (CV) Protocol
Objective: To investigate the redox behavior and determine the potential window of the electrode material.
Apparatus:
-
Potentiostat
-
Three-electrode electrochemical cell
-
Working Electrode: Ni(OH)₂ or Co(OH)₂ coated on a conductive substrate (e.g., nickel foam, glassy carbon)
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode: Platinum wire or graphite (B72142) rod
-
Electrolyte: Typically a 1 M to 6 M aqueous solution of KOH or NaOH
Procedure:
-
Electrode Preparation:
-
Mix the active material (Ni(OH)₂ or Co(OH)₂) with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) in a suitable solvent (e.g., NMP) to form a slurry.
-
Coat the slurry onto the current collector and dry it in a vacuum oven.
-
-
Cell Assembly:
-
Assemble the three-electrode cell with the working electrode, reference electrode, and counter electrode immersed in the electrolyte.
-
Ensure the reference electrode tip is placed close to the working electrode surface.
-
-
Measurement:
-
Connect the electrodes to the potentiostat.
-
Purge the electrolyte with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes to remove dissolved oxygen.
-
Set the potential range (e.g., 0 to 0.6 V for Ni(OH)₂ and -0.2 to 0.5 V for Co(OH)₂ vs. SCE) and the scan rate (e.g., 5, 10, 25, 50, 100 mV/s).
-
Run the cyclic voltammetry experiment for a few cycles to obtain a stable voltammogram.
-
Galvanostatic Charge-Discharge (GCD) Protocol
Objective: To determine the specific capacitance, energy density, and power density of the electrode material.
Apparatus:
-
Potentiostat/Galvanostat with GCD capabilities
-
Three-electrode electrochemical cell (as described for CV)
Procedure:
-
Cell Assembly: Assemble the three-electrode cell as described in the CV protocol.
-
Measurement:
-
Connect the electrodes to the potentiostat/galvanostat.
-
Set the constant current density for charging and discharging (e.g., 1, 2, 5, 10 A/g). The current value is calculated based on the mass of the active material.
-
Define the potential window for charging and discharging, which is typically determined from the CV curves.
-
Perform the galvanostatic charge-discharge cycling for a specified number of cycles.
-
-
Data Analysis: The specific capacitance (Csp) is calculated from the discharge curve using the following equation:
Csp = (I × Δt) / (m × ΔV)
where:
-
I is the discharge current (A)
-
Δt is the discharge time (s)
-
m is the mass of the active material (g)
-
ΔV is the potential window of discharge (V)
-
Electrochemical Impedance Spectroscopy (EIS) Protocol
Objective: To analyze the charge transfer resistance, equivalent series resistance, and ion diffusion behavior of the electrode.
Apparatus:
-
Potentiostat with a frequency response analyzer (FRA)
-
Three-electrode electrochemical cell (as described for CV)
Procedure:
-
Cell Assembly: Assemble the three-electrode cell as described in the CV protocol.
-
Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the DC potential at which the impedance will be measured (typically the open-circuit potential or a potential within the redox region).
-
Apply a small AC voltage perturbation (e.g., 5-10 mV).
-
Set the frequency range for the measurement (e.g., from 100 kHz to 0.01 Hz).
-
Run the EIS experiment.
-
-
Data Analysis: The resulting Nyquist plot is analyzed by fitting it to an equivalent circuit model to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and Warburg impedance.
Logical Workflow for Electrochemical Comparison
The following diagram illustrates a logical workflow for the comparative electrochemical analysis of nickel hydroxide and cobalt hydroxide.
Caption: Workflow for comparing Ni(OH)₂ and Co(OH)₂.
References
A Comparative Guide: Nickel-Cobalt Hydroxide vs. Iridium Oxide for the Oxygen Evolution Reaction
For Researchers, Scientists, and Drug Development Professionals
The efficient electrocatalytic oxygen evolution reaction (OER) is a critical bottleneck in renewable energy technologies such as water splitting for hydrogen production. The choice of catalyst for this reaction significantly impacts the overall efficiency and stability of the system. This guide provides an objective comparison of two prominent classes of OER catalysts: earth-abundant nickel-cobalt (B8461503) (Ni-Co) hydroxides and the benchmark precious metal catalyst, iridium oxide (IrO₂). This comparison is supported by experimental data to aid researchers in selecting the appropriate catalyst for their specific application.
Performance Comparison
The performance of OER catalysts is typically evaluated based on several key metrics: overpotential required to achieve a specific current density (commonly 10 mA cm⁻²), the Tafel slope (which indicates the reaction kinetics), and long-term stability. It is crucial to note that Ni-Co hydroxides exhibit optimal performance in alkaline electrolytes, while iridium oxide is the state-of-the-art catalyst for acidic environments due to its superior stability.
Quantitative Performance Data
The following tables summarize the key performance metrics for nickel-cobalt hydroxide (B78521) and iridium oxide under their respective optimal operating conditions.
Table 1: Performance of Nickel-Cobalt Hydroxide in Alkaline Media
| Catalyst Composition | Electrolyte | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Stability |
| Ni₄Co₄-LDH/NF | 1 M KOH | 305 | 110.38 | Stable for 24 hours with negligible activity loss[1] |
| Co-Ni(OH)₂/PANI-NF | Alkaline Media | 180 @ 20 mA cm⁻² | 62 | - |
| Fe-incorporated Nickel Hydroxide | - | 384 (pristine Ni(OH)₂) | - | - |
| Amorphous Sulfur Co(OH)₂ | - | 283 @ 100 mA cm⁻² | - | - |
Table 2: Performance of Iridium Oxide in Acidic Media
| Catalyst Composition | Electrolyte | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Stability |
| Iridium Oxide | Acidic Media | ~300-400 (highly dependent on morphology and synthesis) | 30-45 | Most stable single oxide OER catalyst, though some dissolution occurs[2][3] |
| IrO₂ nanoparticles (1.7 nm) on r-GO | - | - | - | 26.4% loss after 5000 cycles[4] |
| Porous IrOₓ microparticles (annealed) | - | - | - | Enhanced stability with 1 order of magnitude lower dissolution rate[5] |
Experimental Protocols
The following sections detail generalized methodologies for the synthesis and electrochemical evaluation of Ni-Co hydroxide and iridium oxide OER catalysts.
Synthesis of this compound (Hydrothermal Method)
A common method for synthesizing Ni-Co layered double hydroxide (LDH) nanostructures directly on a conductive substrate like nickel foam (NF) is the hydrothermal method.[1]
-
Substrate Preparation: Nickel foam is cleaned sequentially with acetone, ethanol, and deionized water in an ultrasonic bath to remove surface impurities.
-
Precursor Solution: A solution containing nickel and cobalt salts (e.g., nitrates or chlorides) in a desired molar ratio is prepared in a solvent, often a mixture of water and ethanol.
-
Hydrothermal Reaction: The cleaned nickel foam is immersed in the precursor solution within a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to a specific temperature (e.g., 120-180 °C) for a set duration (e.g., 6-12 hours).
-
Post-treatment: After the autoclave cools down to room temperature, the Ni-Co LDH-coated nickel foam is removed, rinsed thoroughly with deionized water and ethanol, and dried in an oven.
Synthesis of Iridium Oxide (Modified Adams Fusion)
A modified Adams fusion method can be used to prepare chlorine-free iridium oxide nanoparticles with high OER activity.[6]
-
Precursor Mixture: An iridium salt, such as iridium(III) acetylacetonate, is mixed with an alkali metal nitrate (B79036) (e.g., sodium nitrate) in a crucible.
-
Thermal Treatment: The crucible is placed in a preheated furnace and heated at a specific temperature (e.g., 350 °C) for a short duration (e.g., 30 minutes).
-
Purification: After cooling, the resulting black powder is washed extensively with deionized water to remove the nitrate matrix and any other impurities.
-
Collection: The iridium oxide nanoparticles are collected by centrifugation and then dried.
Electrochemical Evaluation of OER Performance
A standard three-electrode electrochemical cell is typically used to evaluate the OER performance of the prepared catalysts.[7][8]
-
Cell Setup: The catalyst-coated substrate (e.g., Ni-Co LDH/NF or IrO₂ on glassy carbon) serves as the working electrode. A platinum wire or graphite (B72142) rod is commonly used as the counter electrode, and a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE) is placed in close proximity to the working electrode.
-
Electrolyte: An appropriate electrolyte is used, typically 1.0 M KOH for Ni-Co hydroxides or 0.5 M H₂SO₄ for iridium oxide.
-
Electrochemical Measurements:
-
Cyclic Voltammetry (CV): CV is performed to activate the catalyst and to determine the electrochemical double-layer capacitance (Cdl), which is proportional to the electrochemically active surface area (ECSA).
-
Linear Sweep Voltammetry (LSV): LSV is recorded at a slow scan rate (e.g., 5 or 10 mV/s) to obtain the polarization curve. The overpotential required to reach a current density of 10 mA/cm² is a key metric derived from this curve. All potentials are converted to the Reversible Hydrogen Electrode (RHE) scale.
-
Tafel Analysis: The Tafel slope is determined by plotting the overpotential versus the logarithm of the current density from the LSV data.
-
Chronoamperometry or Chronopotentiometry: Long-term stability is assessed by holding the electrode at a constant potential or current density for an extended period (e.g., 24 hours) and monitoring the current or potential change over time.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer kinetics at the electrode-electrolyte interface.
-
Mechanistic Insights
The mechanisms of the oxygen evolution reaction differ between nickel-cobalt hydroxides in alkaline media and iridium oxide in acidic media.
OER Mechanism on this compound
In alkaline media, the OER on Ni-Co hydroxides is generally believed to proceed via the formation of active nickel oxyhydroxide (NiOOH) species. The incorporation of cobalt (or iron) facilitates the oxidation of Ni(OH)₂ to NiOOH, which serves as the active site for the reaction.[9] The generally accepted mechanism involves four concerted proton-electron transfer steps on the metal oxyhydroxide surface.
Caption: Proposed OER mechanism on a metal hydroxide (M = Ni, Co) surface in alkaline media.
OER Mechanism on Iridium Oxide
The OER mechanism on iridium oxide in acidic media is more complex and still a subject of active research. It is understood to involve changes in the iridium oxidation state, with Ir³⁺, Ir⁴⁺, and Ir⁵⁺ species participating in the catalytic cycle.[10] Some studies also suggest the involvement of lattice oxygen in the reaction pathway. A bi-nuclear mechanism, where two adjacent iridium sites cooperate to form the O-O bond, has also been proposed as a favorable pathway on crystalline IrO₂.[11]
Caption: A simplified representation of the OER mechanism on an iridium oxide surface in acidic media.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of OER electrocatalysts.
Caption: A standard experimental workflow for the evaluation of OER electrocatalyst performance.
Conclusion
Both nickel-cobalt hydroxides and iridium oxide are highly effective catalysts for the oxygen evolution reaction, each within their preferred operational window. Nickel-cobalt hydroxides offer a cost-effective and highly active alternative for alkaline electrolysis, while iridium oxide remains the benchmark for stability and activity in acidic proton-exchange membrane electrolyzers. The choice between these catalysts will ultimately depend on the specific requirements of the application, including the operating pH, desired current density, and long-term stability needs. Further research into enhancing the stability of earth-abundant catalysts in acidic media and reducing the noble metal loading in iridium-based catalysts without compromising performance are key areas of ongoing investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. The origin of high electrochemical stability of iridium oxides for oxygen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. The origin of high electrochemical stability of iridium oxides for oxygen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Supported Iridium‐based Oxygen Evolution Reaction Electrocatalysts ‐ Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Protocol for Screening Water Oxidation or Reduction Electrocatalyst Activity in a Three-Electrode Cell for Alkaline Exchange Membrane Electrolysis [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances in understanding oxygen evolution reaction mechanisms over iridium oxide - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QI01465F [pubs.rsc.org]
- 11. The Ir–OOOO–Ir transition state and the mechanism of the oxygen evolution reaction on IrO2(110) - PMC [pmc.ncbi.nlm.nih.gov]
characterization techniques for nickel-cobalt layered double hydroxides
A Comprehensive Guide to Characterization Techniques for Nickel-Cobalt (B8461503) Layered Double Hydroxides
Nickel-cobalt layered double hydroxides (Ni-Co LDHs) have garnered significant attention from researchers and drug development professionals for their potential applications in various fields, including supercapacitors, electrocatalysis, and drug delivery systems. Their unique layered structure, high electrochemical activity, and tunable composition make them promising materials. A thorough characterization is crucial to understanding their structure-property relationships and optimizing their performance. This guide provides a comparative overview of the essential characterization techniques for Ni-Co LDHs, complete with experimental data and detailed protocols.
Structural and Morphological Characterization
The physical structure and morphology of Ni-Co LDHs are fundamental to their performance. Techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) are indispensable for these analyses.
X-ray Diffraction (XRD)
XRD is employed to determine the crystalline structure, phase purity, and interlayer spacing of Ni-Co LDHs. The diffraction patterns of Ni-Co LDHs typically exhibit characteristic peaks corresponding to the hydrotalcite-like structure. For instance, diffraction peaks at 2θ values of approximately 11.4°, 23.0°, 34.2°, and 60.9° can be indexed to the (003), (006), (012), and (110) planes, respectively, of the LDH phase[1]. The position and sharpness of these peaks provide information about the crystallinity and interlayer spacing.
Scanning Electron Microscopy (SEM) and Transmission Electron microscopy (TEM)
SEM and TEM are powerful techniques for visualizing the surface morphology and internal structure of Ni-Co LDHs. SEM images can reveal the overall morphology, such as nanosheet arrays, flower-like structures, or hollow spheres[2][3][4][5]. TEM provides higher resolution images, allowing for the observation of the layered structure and the measurement of lattice fringes. These techniques are crucial for understanding how the synthesis method affects the material's architecture.
Compositional and Chemical State Analysis
Understanding the elemental composition and the oxidation states of nickel and cobalt is vital for predicting the electrochemical behavior of Ni-Co LDHs. X-ray photoelectron spectroscopy (XPS) and Fourier-transform infrared spectroscopy (FTIR) are the primary techniques used for this purpose.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of the constituent elements. High-resolution XPS spectra of Ni 2p and Co 2p regions can reveal the presence of Ni²⁺, Ni³⁺, Co²⁺, and Co³⁺ species. The presence of satellite peaks in the Ni 2p spectrum is indicative of the Ni²⁺ oxidation state[6][7][8][9][10]. The relative concentrations of these oxidation states can significantly influence the material's electrochemical performance.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present in the Ni-Co LDH structure. The spectra typically show a broad absorption band around 3400-3600 cm⁻¹, which is attributed to the O-H stretching vibrations of interlayer water molecules and hydroxyl groups[11][12][13][14][15]. The presence of carbonate anions, often intercalated between the LDH layers, is confirmed by characteristic absorption bands around 1350-1380 cm⁻¹[12].
Electrochemical Performance Evaluation
For applications such as supercapacitors, a thorough electrochemical characterization is necessary to evaluate the performance of Ni-Co LDH-based electrodes. The primary techniques include cyclic voltammetry (CV), galvanostatic charge-discharge (GCD), and electrochemical impedance spectroscopy (EIS).
Cyclic Voltammetry (CV)
CV is used to study the redox behavior and capacitive properties of the material. The shape of the CV curve can indicate whether the charge storage mechanism is predominantly due to electrical double-layer capacitance or Faradaic reactions. The presence of distinct redox peaks in the CV curves of Ni-Co LDHs confirms their battery-type (pseudocapacitive) behavior.
Galvanostatic Charge-Discharge (GCD)
GCD measurements are performed to determine the specific capacitance, energy density, and power density of the electrode material. The non-linear shape of the charge-discharge curves is characteristic of battery-type materials like Ni-Co LDHs.
Electrochemical Impedance Spectroscopy (EIS)
EIS is employed to investigate the charge transfer kinetics and internal resistance of the electrode. The Nyquist plot obtained from EIS measurements can provide information about the solution resistance, charge transfer resistance, and ion diffusion processes.
Quantitative Data Summary
The following table summarizes key performance metrics of various Ni-Co LDH materials reported in the literature.
| Material | Synthesis Method | Specific Capacitance (F/g) @ Current Density (A/g) | Energy Density (Wh/kg) @ Power Density (W/kg) | Cycling Stability (% retention after cycles) | Reference |
| Ni-Co LDH Nanocages | Cu₂O template etching | 1671 @ 1 | 59.0 @ 935.7 | 87.1% after 10,000 | [16] |
| Ni-Co-O/NiCo-LDH Core-Shell | Self-template method | 1434 @ 1 | 26 @ 807 | 95% after 3600 | [17] |
| Ni-Co LDH with NH₄F additive | Hydrothermal | 1445 @ 2 | - | 99% capacity retention | [18][19] |
| NiCo-LDH | Sol-gel | 1166 @ 1 | - | 64% after 2000 | [20] |
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below.
XRD Analysis
-
Instrument: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Procedure: The Ni-Co LDH powder sample is placed on a sample holder. The data is typically collected in the 2θ range of 5° to 80° with a step size of 0.02°.
SEM/TEM Analysis
-
Instrument (SEM): A field emission scanning electron microscope (FE-SEM).
-
Procedure (SEM): A small amount of the Ni-Co LDH powder is dispersed onto a carbon tape mounted on an aluminum stub. The sample is then sputter-coated with a thin layer of gold or platinum to enhance conductivity before imaging.
-
Instrument (TEM): A transmission electron microscope.
-
Procedure (TEM): The Ni-Co LDH powder is dispersed in ethanol (B145695) and sonicated for several minutes. A drop of the suspension is then placed onto a carbon-coated copper grid and allowed to dry before being loaded into the microscope.
XPS Analysis
-
Instrument: An X-ray photoelectron spectrometer with a monochromatic Al Kα X-ray source.
-
Procedure: The powder sample is mounted on a sample holder using double-sided adhesive tape. A survey scan is first performed to identify the elements present. High-resolution scans are then conducted for the Ni 2p, Co 2p, O 1s, and C 1s regions. The binding energies are typically calibrated with respect to the C 1s peak at 284.8 eV.
FTIR Analysis
-
Instrument: A Fourier-transform infrared spectrometer.
-
Procedure: The Ni-Co LDH powder is mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is then recorded in the range of 400-4000 cm⁻¹.
Electrochemical Measurements
-
Setup: A three-electrode system consisting of the Ni-Co LDH-based material as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode. A 6 M KOH solution is commonly used as the electrolyte.[17][20]
-
CV Procedure: The potential is swept between a defined window (e.g., 0 to 0.6 V vs. SCE) at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s).
-
GCD Procedure: The electrode is charged and discharged at different constant current densities (e.g., 1, 2, 5, 10 A/g) within a specific potential window.
-
EIS Procedure: The impedance is measured over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small AC amplitude (e.g., 5 mV).
Visualization of Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of Ni-Co LDHs.
Caption: Workflow for Ni-Co LDH Characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. NiCo layered double hydroxide nanocages for high-performance asymmetric supercapacitors - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Structure-Engineered Core–Shell Ni–Co–O/NiCo-LDH Nanospheres as High-Performance Supercapacitor Electrodes [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, characterization, and properties of nickel–cobalt layered double hydroxide nanostructures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Synergistic Effects in Ni/Co Mixed Oxides/Hydroxides for Urea Oxidation: A Comparative Guide
The electrochemical oxidation of urea (B33335), a molecule rich in hydrogen and prevalent in wastewater, presents a promising avenue for environmentally friendly hydrogen production and direct urea fuel cells.[1][2][3][4] The core of this technology lies in the development of efficient and cost-effective electrocatalysts. Among various candidates, nickel (Ni)-based materials have garnered significant attention for their high activity in alkaline media.[1][5][6][7][8][9][10] However, to further enhance their performance and overcome limitations such as high overpotentials, researchers have increasingly turned to the synergistic effects of combining nickel with cobalt (Co) in mixed oxides and hydroxides. This guide provides a comparative analysis of the performance of Ni/Co-based catalysts for the urea oxidation reaction (UOR), supported by experimental data and detailed protocols.
Performance Comparison of Ni/Co-Based Catalysts
The synergy between nickel and cobalt in mixed oxides and hydroxides leads to enhanced electrocatalytic activity for urea oxidation compared to their individual counterparts (e.g., NiO, Co₃O₄).[1][11][12] This enhancement is manifested in lower onset potentials, higher current densities, and faster reaction kinetics.[1][2][3][13] The following tables summarize the key performance metrics of various Ni/Co-based electrocatalysts from recent literature.
| Catalyst | Substrate | Electrolyte | Onset Potential (V vs. RHE) | Current Density (mA/cm²) @ Potential (V vs. RHE) | Reference |
| NiCo₂O₄ (spinel) | Not specified | Not specified | ~0.40 | Not specified | [14] |
| NiCo LDH/NiCo(OH)₂ | Ni foam | Not specified | 0.29 (vs. Hg/HgO) | Not specified | [4] |
| NiCo BMHs | Not specified | Not specified | Not specified | 10 @ 1.33 | [15] |
| Ru-NiCo₂O₄ | Nickel foam | 0.33 M Urea | Not specified | Not specified | [16] |
| NiCo-HOS | Not specified | 1 M KOH + 0.5 M Urea | Not specified | 100 @ 1.33 | [17] |
Table 1: Comparison of Onset Potentials and Current Densities for Urea Oxidation on Various Ni/Co-Based Catalysts.
| Catalyst | Tafel Slope (mV/dec) | Stability | Reference |
| NiCo₂O₄ (spinel) | 87.8 | Stable during long-term operation | [14] |
| Ru-NiCo₂O₄ | Not specified | Robust | [16] |
| NiCo-HOS | Not specified | High stability over 40h | [17] |
Table 2: Kinetic and Stability Parameters of Ni/Co-Based Catalysts for Urea Oxidation.
The improved performance of bimetallic Ni/Co catalysts is often attributed to the modulation of the electronic structure, increased number of active sites, and enhanced electrical conductivity.[12] The interplay between Ni and Co facilitates the formation of the active Ni³⁺ species (NiOOH), which is widely considered to be the true active site for urea oxidation.[18][19]
The Synergistic Mechanism
The synergistic effect in Ni/Co mixed oxides/hydroxides is believed to arise from the electronic interactions between Ni and Co, which facilitates the formation of the active NiOOH species at a lower potential. Cobalt's presence can also enhance the intrinsic activity and stability of the catalyst. The proposed mechanism involves the following key steps:
-
Adsorption of Urea: Urea molecules from the electrolyte adsorb onto the surface of the catalyst.
-
Formation of Active Species: In the alkaline medium, Ni(OH)₂ is oxidized to NiOOH, the primary active species for urea oxidation. The presence of cobalt is thought to lower the potential required for this oxidation step.
-
Urea Oxidation: The adsorbed urea molecule is then oxidized by the NiOOH, which is subsequently reduced back to Ni(OH)₂.
-
Product Desorption: The oxidation products, primarily nitrogen, carbon dioxide, and water, desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.
The unwanted oxygen evolution reaction (OER) can compete with the UOR at higher potentials.[1][2][3][13] Studies have shown that Ni/Co heterostructures with dominant Ni²⁺ and Co³⁺ species at lower anodic potentials are more selective towards UOR, while the formation of Ni³⁺ at higher potentials can lead to an increased OER activity.[1][2][3][13]
Experimental Protocols
Reproducibility of results is paramount in scientific research. The following sections provide generalized experimental protocols for the synthesis of Ni/Co-based catalysts and their electrochemical evaluation for urea oxidation, based on methods reported in the literature.
Synthesis of Ni/Co Mixed Hydroxides on Nickel Foam (Hydrothermal Method)
A common method for synthesizing Ni/Co layered double hydroxides (LDHs) on a conductive substrate like nickel foam is the hydrothermal method.
Materials:
-
Nickel foam (NF)
-
Nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
Cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Hexamethylenetetramine (HMT)
-
Deionized (DI) water
-
Hydrochloric acid (HCl) for cleaning
Procedure:
-
Substrate Cleaning: A piece of nickel foam is ultrasonically cleaned in HCl, DI water, and ethanol for 15-20 minutes each to remove the surface oxide layer and any organic impurities.
-
Precursor Solution Preparation: An aqueous solution containing desired molar ratios of Ni(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O, and HMT is prepared. A typical concentration might be 0.02 M for the metal salts and 0.06 M for HMT.
-
Hydrothermal Synthesis: The cleaned nickel foam is immersed in the precursor solution within a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated in an oven at a temperature between 90-150°C for 6-12 hours.
-
Washing and Drying: After the hydrothermal reaction, the autoclave is cooled to room temperature. The coated nickel foam is removed, washed thoroughly with DI water and ethanol, and then dried in an oven at 60-80°C.
Electrochemical Evaluation of Urea Oxidation
The electrocatalytic performance of the synthesized catalysts is typically evaluated using a three-electrode electrochemical setup.
Apparatus and Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode: The synthesized Ni/Co catalyst on nickel foam.
-
Counter electrode: A platinum wire or graphite (B72142) rod.
-
Reference electrode: A saturated calomel (B162337) electrode (SCE) or a mercury/mercury oxide (Hg/HgO) electrode.
-
Electrolyte: An aqueous solution of potassium hydroxide (B78521) (KOH) (e.g., 1.0 M) containing urea (e.g., 0.33 M or 0.5 M).
Procedure:
-
Electrochemical Cell Assembly: The three electrodes are assembled in the electrochemical cell containing the electrolyte.
-
Cyclic Voltammetry (CV): CV is performed to assess the overall electrochemical activity of the catalyst. The potential is swept within a defined window (e.g., 0 to 0.8 V vs. Hg/HgO) at a specific scan rate (e.g., 50 mV/s).
-
Linear Sweep Voltammetry (LSV): LSV is used to determine the onset potential and current density for the urea oxidation reaction. This is typically performed at a slow scan rate (e.g., 5 or 10 mV/s) to minimize capacitive currents.
-
Chronoamperometry or Chronopotentiometry: These techniques are employed to evaluate the long-term stability of the catalyst at a constant potential or current, respectively.
-
Tafel Plot Analysis: The Tafel slope is derived from the LSV data to evaluate the reaction kinetics.
Conclusion and Future Outlook
The synergistic interaction between nickel and cobalt in mixed oxides and hydroxides has proven to be a highly effective strategy for enhancing the electrocatalytic oxidation of urea. The resulting bimetallic catalysts exhibit lower onset potentials, higher current densities, and improved stability compared to their monometallic counterparts. The ability to tune the valence states of Ni and Co offers a pathway to optimize selectivity towards the urea oxidation reaction over the competing oxygen evolution reaction.
Future research in this area should focus on several key aspects. Firstly, the development of more sophisticated in-situ and operando characterization techniques will be crucial to further elucidate the dynamic changes in the catalyst structure and composition during the urea oxidation reaction, providing deeper insights into the synergistic mechanism. Secondly, exploring novel synthesis methods to create more complex and well-defined nanostructures, such as core-shell or hierarchical architectures, could lead to further improvements in performance by maximizing the number of active sites and enhancing mass transport. Finally, long-term stability studies under industrially relevant conditions are essential to bridge the gap between laboratory-scale research and practical applications in wastewater treatment and energy conversion systems. Continued efforts in these directions will undoubtedly pave the way for the next generation of high-performance, cost-effective catalysts for urea electrooxidation.
References
- 1. Enhanced urea electrooxidation reaction by synergistic nickel and cobalt mixed oxides/hydroxides catalyst | Poster Board #518 - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhanced Urea Oxidation Electrocatalytic Activity by Synergistic Cobalt and Nickel Mixed Oxides (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cris.ariel.ac.il [cris.ariel.ac.il]
- 7. Advanced Nickel-Based Catalysts for Urea Oxidation Reaction: Challenges and Developments [mdpi.com]
- 8. [PDF] Advanced Nickel-Based Catalysts for Urea Oxidation Reaction: Challenges and Developments | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. diva-portal.org [diva-portal.org]
- 12. A Comparative Study of NiCo2O4, NiO, and Co3O4 Electrocatalysts Synthesized by a Facile Spray Pyrolysis For Electrochemical Water Oxidation [liu.diva-portal.org]
- 13. Enhanced Urea Oxidation Electrocatalytic Activity by Synergistic Cobalt and Nickel Mixed Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Elaborately tailored NiCo2O4 for highly efficient overall water splitting and urea electrolysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Insights into the Understanding of the Nickel-Based Pre-Catalyst Effect on Urea Oxidation Reaction Activity [mdpi.com]
Enhancing Nickel Hydroxide Electrodes: A Comparative Guide to Cobalt Hydroxide as an Additive
For researchers and scientists in materials science and energy storage, the quest for more efficient and durable electrode materials is paramount. Nickel hydroxide (B78521) (Ni(OH)₂) has long been a staple material for positive electrodes in alkaline batteries. However, its performance can be significantly enhanced through the incorporation of additives. This guide provides a comprehensive comparison of the electrochemical performance of pure nickel hydroxide electrodes versus those modified with cobalt hydroxide (Co(OH)₂), supported by experimental data and detailed methodologies.
The addition of cobalt hydroxide to nickel hydroxide electrodes has been shown to improve electrical conductivity, increase specific capacity, and enhance cycle life. Cobalt-based additives can suppress the formation of the undesirable γ-NiOOH phase during charging, which is known to cause mechanical stress and capacity fading in the electrode.
Performance Comparison: Ni(OH)₂ vs. Ni(OH)₂ with Co(OH)₂ Additive
The following tables summarize the key performance metrics of nickel hydroxide electrodes with and without the addition of cobalt hydroxide, based on data from various studies.
| Electrode Material | Specific Capacitance (F/g) | Current Density (A/g) | Cycle Life | Capacitance Retention (%) | Reference |
| β-Ni(OH)₂ | 150 | Not Specified | Not Specified | Not Specified | [1] |
| β-Co(OH)₂ | 550 | Not Specified | Not Specified | Not Specified | [1] |
| Ni(OH)₂ | 259.56 | 1 | 500 | Not Specified | [2] |
| Co-doped Ni(OH)₂ | 669.57 | 1 | 500 | 94 | [2] |
| Ni(OH)₂ | 953.67 | 0.2 | Not Specified | Not Specified | [3] |
| Ni(OH)₂-graphene-CNT | 1170.38 | 0.2 | 20 | 73.04 | [3] |
| Electrode Material | Rct (Ω) | Rs (Ω) | Reference |
| Ni(OH)₂/SSCNTs | Lower than pure Ni(OH)₂ | Lower than pure Ni(OH)₂ | [4] |
Experimental Protocols
This section details the methodologies for synthesizing the electrode materials and conducting the electrochemical evaluations, providing a framework for reproducible research.
Synthesis of Electrode Materials
1. β-Nickel Hydroxide (β-Ni(OH)₂) Synthesis (Precipitation Method) [1]
-
Precursor Solution: Prepare an aqueous solution of nickel nitrate (B79036) (Ni(NO₃)₂).
-
Precipitating Agent: Prepare a solution of sodium hydroxide (NaOH).
-
Procedure: Add the nickel nitrate solution to the sodium hydroxide solution under stirring.
-
Aging: Age the resulting precipitate in the mother liquor to promote the formation of the crystalline β-phase.
-
Washing and Drying: Wash the precipitate with deionized water and ethanol, followed by drying.
2. Co-doped Nickel Hydroxide (Co-Ni(OH)₂) Synthesis (Coprecipitation Method) [2]
-
Precursor Solution: Prepare a mixed aqueous solution of nickel nitrate (Ni(NO₃)₂) and cobalt chloride (CoCl₂·6H₂O) with a specific molar ratio (e.g., 5:1 Ni²⁺:Co²⁺).
-
Alkaline Glucose Solution: Prepare a solution containing sodium hydroxide (NaOH) and glucose.
-
Procedure: Add the mixed metal precursor solution dropwise into the alkaline glucose solution under stirring.
-
Washing and Drying: Collect the precipitate by centrifugation, wash it with deionized water, and then dry.
Electrode Preparation and Electrochemical Evaluation
1. Working Electrode Preparation
-
Slurry Preparation: A typical slurry is prepared by mixing the active material (Ni(OH)₂ or Co-Ni(OH)₂), a conductive agent (e.g., acetylene (B1199291) black), and a binder (e.g., polytetrafluoroethylene - PTFE) in a mass ratio of 80:15:5.[5]
-
Coating: The slurry is then pressed onto a current collector, such as nickel foam or a stainless-steel grid.[5]
-
Drying: The prepared electrode is dried, typically in an oven, to remove the solvent.
2. Electrochemical Measurements
-
Electrochemical Cell: A standard three-electrode system is used, consisting of the prepared working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Hg/HgO).[6][7]
-
Electrolyte: An aqueous solution of potassium hydroxide (KOH), typically in concentrations ranging from 1 M to 6 M, is used as the electrolyte.[1][3][6]
-
Cyclic Voltammetry (CV): CV is performed within a specific potential window (e.g., 0 to 0.6 V vs. Hg/HgO for β-Ni(OH)₂) at various scan rates to evaluate the capacitive behavior and redox reactions.[1]
-
Galvanostatic Charge-Discharge (GCD): GCD tests are conducted at different current densities to determine the specific capacitance, energy density, and power density of the electrode materials.[2]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to analyze the internal resistance (Rs) and charge transfer resistance (Rct) of the electrodes, providing insights into the electrode kinetics. The measurements are typically carried out over a frequency range from 100 kHz to 0.01 Hz.
Visualizing the Impact of Cobalt Hydroxide
The following diagrams illustrate the conceptual workflow of the experimental process and the logical relationship between the addition of cobalt hydroxide and the resulting improvements in electrochemical performance.
References
Safety Operating Guide
Safe Disposal of Nickel-Cobalt Hydroxide: A Procedural Guide
The proper handling and disposal of nickel-cobalt (B8461503) hydroxide (B78521) are critical for ensuring laboratory safety and environmental protection. This material, commonly used in battery research and chemical synthesis, poses significant health and environmental hazards. Adherence to strict protocols is essential to mitigate risks associated with its use. This guide provides detailed procedures for the safe management and disposal of nickel-cobalt hydroxide waste in a laboratory setting.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. It is crucial to be aware of its potential dangers before handling. The compound is very toxic to aquatic life, with long-lasting effects.[1] Key health hazards include:
-
Skin and eye irritation.[2]
-
May cause allergic skin reactions or sensitization.[2]
-
Risk of damage to organs through prolonged or repeated exposure.[2]
In case of exposure, follow these first-aid measures immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[1]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times during handling and disposal procedures.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1] | Protects against dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Neoprene, PVC).[1] | Prevents skin contact and sensitization. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA-approved respirator with a P3 particle filter is required.[1] | Minimizes inhalation of hazardous dust. |
| Protective Clothing | Lab coat or chemical-resistant coveralls.[2] | Prevents contamination of personal clothing and skin. |
Operational Plan: Handling and Disposal
This section provides step-by-step guidance for the safe handling, storage, spill management, and ultimate disposal of this compound.
Handling and Storage Protocol
-
Ventilation: Always handle this compound in a well-ventilated area or within a certified chemical fume hood to minimize dust accumulation and inhalation.[2]
-
Hygiene: Wash hands thoroughly after handling the material. Do not eat, drink, or smoke in areas where the chemical is used or stored.[1][2]
-
Storage: Store the material in a cool, dry, and well-ventilated location. Keep containers tightly closed and store away from incompatible substances such as strong acids.[5]
Spill Response Protocol
In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Don PPE: Before attempting cleanup, put on the appropriate PPE as detailed in the table above, including respiratory protection.
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.[2]
-
Contain and Clean:
-
Decontaminate: Clean the spill area with a damp cloth. Dispose of the cloth and any contaminated materials as hazardous waste.
-
Environmental Protection: Do not allow the spilled material to enter drains, surface waters, or groundwater systems.[1][4]
Waste Disposal Protocol
This compound must be disposed of as hazardous waste in compliance with all local, state, and national regulations.[1]
-
Waste Characterization: All waste containing this compound must be classified as hazardous.
-
Segregation and Collection:
-
Collect all solid this compound waste, including contaminated PPE and cleaning materials, in a dedicated, durable, and sealable container.
-
Label the container clearly as "Hazardous Waste: this compound" and include the relevant hazard symbols.
-
-
Potential Pre-treatment (for industrial applications): In some contexts, waste may be treated by covering it with sodium carbonate (soda ash) or lime to raise the pH to above 8.5 before collection.[6] This should only be performed by trained personnel following a specific, validated protocol. For standard laboratory waste, this step is often unnecessary as the waste will be handled by a specialized disposal company.
-
Professional Disposal:
Quantitative Data and Classifications
For safety and regulatory compliance, it is important to be aware of the specific toxicity and transportation data for this compound and its components.
| Toxicity and Exposure Data (Nickel (II) Hydroxide) | |
| Acute Oral Toxicity (LD50, rat) | 1515 mg/kg |
| Inhalation (LC50, rat) | 1200 mg/m³/4H |
| Waste Transportation and Classification | |
| UN Number | UN3077[1] |
| Proper Shipping Name | Environmentally Hazardous Substance, Solid, N.O.S. (Nickel Dihydroxide)[1] |
| Transport Hazard Class | 9 (Miscellaneous dangerous substances and articles)[1] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Nickel-cobalt hydroxide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds like nickel-cobalt (B8461503) hydroxide (B78521). This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans to minimize risk and ensure compliance.
Nickel-cobalt hydroxide is a greenish, hydrated solid that is weakly soluble in water.[1] It is classified as a hazardous material and may be harmful if inhaled or swallowed, and can cause skin sensitization.[1] Due to its composition, which includes nickel and cobalt compounds, it is also suspected of causing cancer and may present environmental hazards to aquatic life.[2] Adherence to strict safety protocols is therefore non-negotiable.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required Equipment | Specifications & Rationale |
| Respiratory Protection | Dust Respirator / Air-Purifying Respirator | To prevent inhalation of hazardous dust particles. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. |
| Full-Face, Self-Contained Breathing Apparatus (SCBA) | Recommended for spill response or in situations with inadequate ventilation where exposure limits may be exceeded.[2] | |
| Hand Protection | Chemical-resistant gloves (e.g., Rubber gloves) | To prevent skin contact and potential sensitization.[2] Hands should be washed thoroughly after handling. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | To protect against dust particles and splashes.[2] Eye wash facilities should be readily available.[1] |
| Body Protection | Protective work clothing (e.g., coveralls, long sleeves, long pants) | To prevent skin exposure.[2] Contaminated clothing should be removed and washed before reuse. |
| Close-toed shoes | To protect feet from spills and falling objects.[2] |
Operational Handling and Storage Protocol
A systematic approach to handling and storage is crucial to maintaining a safe laboratory environment.
Step 1: Receiving and Unpacking
-
Inspect the container for any damage or leaks upon receipt.
-
Wear appropriate PPE (gloves and safety glasses) during unpacking.
-
Unpack in a designated, well-ventilated area.
Step 2: Weighing and Dispensing
-
Conduct all weighing and dispensing operations within a certified chemical fume hood or a ventilated enclosure to minimize dust generation.
-
Use tools and techniques that avoid creating airborne dust.
-
Ensure all containers are clearly labeled.
Step 3: During Experimentation
-
Handle the material with the full PPE specified above.
-
Avoid contact with skin, eyes, and clothing.
-
Prohibit eating, drinking, and smoking in the laboratory area.[1]
-
Maintain good personal hygiene, including washing hands before breaks and after finishing work.[1]
Step 4: Storage
-
Store this compound in a tightly closed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids.[3]
Chemical Spill and Emergency Workflow
In the event of a spill, a clear and immediate response is critical to contain the material and protect personnel.
Caption: Workflow for responding to a this compound spill.
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Collection: Collect all waste material, including contaminated PPE and spill cleanup materials, in a designated, clearly labeled, and sealable container.[1]
-
Waste Treatment: If necessary, cover the waste with sodium carbonate (soda ash) or lime to ensure the pH is greater than 8.5 before collection.[1]
-
Disposal: Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[1][2] Do not dispose of it in the regular trash or down the drain.
PPE Selection Logic
The level of PPE required can vary based on the specific task and the potential for exposure. The following diagram illustrates a decision-making process for selecting the appropriate level of protection.
Caption: Decision tree for selecting appropriate PPE for different handling scenarios.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
